Product packaging for D-SNAP(Cat. No.:CAS No. 79032-48-7)

D-SNAP

Katalognummer: B1139882
CAS-Nummer: 79032-48-7
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: ZIIQCSMRQKCOCT-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

S-Nitroso-N-acetylpenicillamine (SNAP) is a synthetic S-nitrosothiol that serves as a reliable and stable donor of nitric oxide (NO), a key gaseous signaling molecule in biological systems. It spontaneously releases NO under physiological conditions, making it an invaluable research tool for investigating the diverse roles of NO, which include regulating vasodilation, inhibiting platelet activation and aggregation, and exerting broad-spectrum antimicrobial activity. The release of NO from SNAP can be further induced or accelerated by factors such as heat, exposure to light (particularly UV radiation), and the presence of metal ions such as Cu⁺ . In research settings, SNAP is extensively used to study cardiovascular dynamics, neurobiology, and immune responses. Its mechanism of action primarily involves the release of NO, which then activates the enzyme soluble guanylyl cyclase (sGC). This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, triggering a cascade that results in the relaxation of smooth muscle and inhibition of platelet adhesion . Studies have demonstrated the practical application of SNAP-doped polymers, such as Elast-eon E2As, which exhibit significant antithrombotic properties by preserving platelet counts in vivo and effectively reducing bacterial adhesion . Furthermore, SNAP has been shown to induce potentiation of apoptosis in tumor cells, such as neuroblastoma, and serves as a critical tool for exploring post-translational protein modifications like S-nitrosation . The stability of SNAP when incorporated into polymer matrices enhances its utility for long-term studies. Research indicates that SNAP-doped E2As polymer retains 87% of its initial SNAP content when stored at room temperature for over six months, and its NO-release profile remains consistent after common sterilization methods . This stability, combined with its potent biological effects, makes SNAP a versatile compound for developing infection-resistant and non-thrombogenic biomaterials for coatings, tissue engineering scaffolds, and wound dressings . This product is intended for research purposes only and is not designed for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O4S B1139882 D-SNAP CAS No. 79032-48-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897531
Record name S-Nitroso-N-acetylpenicillamine
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Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79032-48-7
Record name S-Nitroso-N-acetylpenicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79032-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitroso-N-acetylpenicillamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-SNAP (S-Nitroso-N-acetylpenicillamine): An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-SNAP, chemically known as S-Nitroso-N-acetylpenicillamine, is a small molecule belonging to the class of S-nitrosothiols (RSNOs). It is widely utilized in in vitro research as a donor of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its core functionalities, the signaling pathways it modulates, and the experimental protocols used for its study.

Core Mechanism of Action: Spontaneous Release of Reactive Species

The primary mechanism of action of this compound in vitro is its spontaneous decomposition under physiological conditions to release nitric oxide (NO) and superoxide radicals. This decomposition is the initiating event for the majority of its observed biological effects. The release of these reactive species can be influenced by factors such as pH, temperature, and the presence of metal ions.

Nitric Oxide (NO) Donation

This compound serves as a direct donor of nitric oxide.[1] The S-N bond in the S-nitrosothiol group is labile and cleaves to release NO. This released NO can then interact with various molecular targets to elicit downstream effects.

Superoxide Generation

In addition to NO, this compound can also generate superoxide radicals. This dual activity is a key characteristic that distinguishes it from some other NO donors and contributes to its profile as an inducer of cellular stress.[2]

Key In Vitro Biological Activities and Signaling Pathways

The release of NO and superoxide by this compound triggers a cascade of events within in vitro systems, leading to a range of biological responses.

Induction of Cell Stress and Apoptosis

This compound is a potent inducer of cellular stress, which can ultimately lead to programmed cell death, or apoptosis.[3] The cytotoxicity of this compound is directly correlated with the liberation of nitric oxide.[3]

The proposed signaling pathway for this compound-induced apoptosis involves:

  • Depletion of Intracellular Glutathione (GSH): this compound exposure leads to a reduction in the levels of intracellular reduced glutathione, a key antioxidant.[3] This depletion enhances the cell's susceptibility to oxidative stress.

  • Nuclear Aberrations: Cells treated with this compound exhibit nuclear changes, including the formation of multilobed nuclei and multinucleation.[3]

  • Apoptotic Cell Death: The mode of cell death induced by this compound is primarily apoptotic, as confirmed by fluorescence microscopy and DNA agarose gel electrophoresis.[3]

DSNAP_Apoptosis_Pathway DSNAP This compound (S-Nitroso-N-acetylpenicillamine) NO_Superoxide Nitric Oxide (NO) & Superoxide Release DSNAP->NO_Superoxide GSH_Depletion Intracellular GSH Depletion NO_Superoxide->GSH_Depletion Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Nuclear_Aberrations Nuclear Aberrations (Multilobed Nuclei, Multinucleation) Oxidative_Stress->Nuclear_Aberrations Apoptosis Apoptosis Nuclear_Aberrations->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.
Modulation of Synaptic Vesicle Release

This compound has been shown to stimulate the release of synaptic vesicles in a calcium-independent manner.[2] This effect is attributed to the action of the released nitric oxide.

The experimental workflow to study this phenomenon typically involves:

DSNAP_Synaptic_Vesicle_Release_Workflow Start Neuronal Cell Culture or Synaptosome Preparation Treatment Incubation with this compound Start->Treatment Staining Staining with Synaptic Vesicle Dye (e.g., FM1-43) Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantification of Vesicle Release Imaging->Analysis

Caption: Experimental workflow for studying this compound's effect on synaptic vesicle release.
Inhibition of Platelet Aggregation

This compound is a stable inhibitor of platelet aggregation.[4] This anti-platelet effect is a hallmark of many nitric oxide donors and is mediated by the activation of soluble guanylate cyclase (sGC) and subsequent increase in cyclic guanosine monophosphate (cGMP) levels.

DSNAP_Platelet_Inhibition_Pathway DSNAP This compound NO_Release NO Release DSNAP->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation cGMP_Increase Increased cGMP sGC_Activation->cGMP_Increase Platelet_Inhibition Inhibition of Platelet Aggregation cGMP_Increase->Platelet_Inhibition

Caption: Signaling pathway of this compound-mediated inhibition of platelet aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro activity of this compound.

Table 1: Nitric Oxide Release Kinetics and Properties

ParameterValueConditionsReference
Half-life~4 hoursIn aqueous solution[1]
Half-life~6 hoursIn isolated rat ventricular myocytes[4]
NO Flux (from 10 wt% SNAP composite)1.32 ± 0.6 x 10⁻¹⁰ mol min⁻¹ cm⁻²Without Cu-NPs[5][6]
NO Flux (with 1 wt% Cu-NPs)4.48 ± 0.5 x 10⁻¹⁰ mol min⁻¹ cm⁻²Catalytic enhancement[5][6]
NO Flux (with 3 wt% Cu-NPs)4.84 ± 0.3 x 10⁻¹⁰ mol min⁻¹ cm⁻²Catalytic enhancement[5][6]
NO Flux (with 5 wt% Cu-NPs)11.7 ± 3.6 x 10⁻¹⁰ mol min⁻¹ cm⁻²Catalytic enhancement[5][6]

Table 2: In Vitro Bioactivity and Cytotoxicity

ActivityConcentrationCell Type/SystemEffectReference
Cytotoxicity10 mMIsolated rat ventricular myocytes~80% toxicity after 6 hours[4]
Intracellular pH decrease100 µMIsolated rat ventricular myocytesSustained decrease in basal pHi[4]
Inhibition of SARS-CoV replication (IC50)222 µMVero E6 cells50% inhibition of cytopathic effect[1]
Cytotoxicity (CC50)>600 µMVero E6 cells50% cytotoxic concentration[1]
Cytotoxicity5 mMCultivated endothelial cells (hypoxic)~90% loss in cell viability after 8 hours[7]
Cytotoxicity5 mMCultivated endothelial cells (normoxic)~45% loss in cell viability after 8 hours[7]

Detailed Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • Cell line of interest (e.g., Smulow-Glickman gingival epithelial cells)[3]

  • Complete cell culture medium

  • This compound (S-Nitroso-N-acetylpenicillamine)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and then dilute to desired concentrations in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the cells for a specified period (e.g., 4, 8, or 24 hours).

  • After incubation, remove the this compound-containing medium and wash the cells with PBS.

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Nitric Oxide Release

Objective: To quantify the amount of nitric oxide released from this compound in solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitric Oxide Analyzer (Chemiluminescence-based)

  • Reaction vessel

Procedure:

  • Prepare a solution of this compound in PBS at a known concentration.

  • Place the solution in the reaction vessel of the Nitric Oxide Analyzer, maintained at a physiological temperature (37°C).

  • The instrument will continuously purge the sample with an inert gas (e.g., nitrogen) to carry the released NO to the detector.

  • The NO reacts with ozone in the detector, producing light (chemiluminescence) that is proportional to the NO concentration.

  • Record the NO release profile over time.

  • Calibrate the instrument using known concentrations of NO gas standards.

  • Calculate the flux or total amount of NO released from the this compound solution.

Conclusion

This compound (S-Nitroso-N-acetylpenicillamine) is a valuable research tool for investigating the in vitro effects of nitric oxide and superoxide. Its ability to spontaneously release these reactive species allows for the study of various cellular processes, including cell stress, apoptosis, and synaptic vesicle release. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is essential for its effective application in scientific research and drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a synthetically produced S-nitrosothiol that has garnered significant interest within the scientific community as a potent nitric oxide (NO) donor. NO is a critical signaling molecule involved in a myriad of physiological processes, most notably vasodilation and the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of SNAP. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of NO-releasing compounds. This document details the mechanism of action of SNAP, presents quantitative data on its biological efficacy, outlines experimental protocols for its synthesis and evaluation, and provides visual representations of its associated signaling pathways and experimental workflows.

Discovery and Historical Context

The journey to understanding the significance of S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is intrinsically linked to the discovery of nitric oxide (NO) as a fundamental signaling molecule and the therapeutic exploration of its precursor, penicillamine. Penicillamine itself was discovered as a degradation product of penicillin in the early 1940s[1]. Its ability to chelate heavy metals, particularly copper, led to its development as a treatment for Wilson's disease in the 1950s by Dr. John Walshe[1].

The recognition of NO as a vasodilator, initially termed endothelium-derived relaxing factor (EDRF), spurred the search for compounds that could deliver NO in a controlled manner for therapeutic applications. S-nitrosothiols emerged as a promising class of NO donors. SNAP, a derivative of N-acetylpenicillamine, was synthesized and identified as a stable, yet effective, NO-releasing agent suitable for experimental and potential therapeutic use[2][3]. Its utility lies in its ability to spontaneously release NO under physiological conditions, thereby mimicking the endogenous production of this crucial signaling molecule[3].

Synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP)

The synthesis of SNAP is a well-established process involving the nitrosation of N-acetyl-DL-penicillamine (NAP). Several protocols have been described, with a common method involving the reaction of NAP with a nitrosating agent, such as sodium nitrite, in an acidic environment.

Synthesis Protocol

A frequently cited method for the synthesis of SNAP is as follows[4][5][6]:

  • Dissolution of Reactants: Equimolar ratios of N-acetyl-DL-penicillamine (NAP) and sodium nitrite are dissolved in a 1:1 mixture of methanol and water.

  • Acidification: The solution is acidified by the addition of 2 M hydrochloric acid (HCl) and 2 M sulfuric acid (H₂SO₄).

  • Reaction: The mixture is stirred for approximately 30 minutes at room temperature. Throughout this process, it is crucial to protect the reaction from light to prevent the premature decomposition of the light-sensitive SNAP compound.

  • Precipitation: The reaction vessel is then cooled in an ice bath to facilitate the precipitation of SNAP crystals.

  • Isolation and Purification: The resulting green crystals are collected by filtration, washed with cold water, and allowed to air dry.

  • Purity Assessment: The purity of the synthesized SNAP can be assessed using techniques such as UV-Vis spectrophotometry, which shows a characteristic absorbance peak for S-nitrosothiols around 340 nm, or with a chemiluminescence nitric oxide analyzer. Purity levels greater than 95% are typically achieved with this method.[6]

The following diagram illustrates the general workflow for the synthesis of SNAP.

G cluster_synthesis SNAP Synthesis Workflow start Start: N-acetyl-DL-penicillamine (NAP) and Sodium Nitrite dissolve Dissolve in Methanol/Water start->dissolve acidify Acidify with HCl and H₂SO₄ dissolve->acidify react Stir at Room Temperature (light protected) acidify->react precipitate Cool in Ice Bath to Precipitate SNAP react->precipitate isolate Filter and Wash Crystals precipitate->isolate dry Air Dry Crystals isolate->dry analyze Purity Analysis (UV-Vis/Chemiluminescence) dry->analyze end End: Purified SNAP analyze->end

A generalized workflow for the synthesis of S-Nitroso-N-acetyl-DL-penicillamine (SNAP).

Mechanism of Action

The primary mechanism of action of SNAP is the release of nitric oxide (NO). This can occur through several pathways, including thermal decomposition, photolytic cleavage, and metal ion-catalyzed decomposition[6]. Once released, NO exerts its biological effects primarily through the activation of soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells and platelets.

The activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This signaling cascade ultimately results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.

The following diagram depicts the signaling pathway of SNAP-mediated effects.

G cluster_pathway SNAP Signaling Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to PlateletInhibition Platelet Aggregation Inhibition PKG->PlateletInhibition leads to

The signaling cascade initiated by the release of nitric oxide from SNAP.

Quantitative Data

The biological activity of SNAP has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for its effects on platelet aggregation and vasodilation.

Table 1: Inhibition of Platelet Aggregation by SNAP
AgonistSpeciesAssay TypeIC₅₀ (µM)Reference
ADPHumanWashed Platelets1.9 ± 0.3[7]
Arachidonic AcidRabbitPlatelet-Rich Plasma< 10[8]
CollagenRabbitPlatelet-Rich Plasma< 10[8]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of SNAP required to inhibit platelet aggregation by 50%.

Table 2: Vasodilation Induced by SNAP
PreparationSpeciesPre-constrictorEC₅₀/pD₂Reference
Isolated Canine Coronary ArteriesCanineNot SpecifiedIC₅₀ = 113 nM[3]
Isolated Rat Femoral ArteriesRatPhenylephrinepD₂ = 5.83 ± 0.17[2]

EC₅₀ (Half-maximal effective concentration) is the concentration of SNAP that produces 50% of the maximal vasodilation. pD₂ is the negative logarithm of the EC₅₀.

Table 3: Pharmacokinetic Properties of SNAP
ParameterValueConditionsReference
Half-life~6 hoursIsolated rat ventricular myocytes[9]

Pharmacokinetic data for SNAP in vivo is limited in publicly available literature, which is a consideration for further research and development.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of SNAP. The following sections provide overviews of standard methodologies for evaluating its effects on platelet aggregation and vasodilation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. The principle of this assay is that as platelets aggregate, the turbidity of the platelet-rich plasma (PRP) decreases, allowing more light to pass through the sample.

Protocol Overview:

  • Blood Collection: Whole blood is drawn from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes). The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline light transmission is established.

    • SNAP (at various concentrations) or a vehicle control is added to the PRP and incubated for a short period.

    • A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time.

  • Data Analysis: The extent of platelet aggregation is quantified by the maximal change in light transmission. IC₅₀ values are calculated by plotting the percentage of inhibition of aggregation against the concentration of SNAP.

The logical flow of a light transmission aggregometry experiment is depicted below.

G cluster_lta Light Transmission Aggregometry Workflow start Start: Whole Blood Collection centrifuge1 Low-Speed Centrifugation start->centrifuge1 centrifuge2 High-Speed Centrifugation start->centrifuge2 prp Obtain Platelet-Rich Plasma (PRP) centrifuge1->prp aggregometer Incubate PRP at 37°C in Aggregometer prp->aggregometer ppp Obtain Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->aggregometer Reference add_snap Add SNAP or Vehicle aggregometer->add_snap add_agonist Add Platelet Agonist add_snap->add_agonist measure Measure Light Transmission add_agonist->measure analyze Analyze Data and Calculate IC₅₀ measure->analyze end End: Aggregation Results analyze->end

A schematic of the experimental workflow for assessing platelet aggregation using LTA.
Vasodilation Assay (Isolated Blood Vessel)

The vasodilatory effects of SNAP are often studied using isolated blood vessel preparations in an organ bath system. This allows for the direct measurement of changes in vascular tone in response to the compound.

Protocol Overview:

  • Tissue Preparation: A blood vessel (e.g., rat aorta or femoral artery) is carefully dissected and cut into rings.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate under a resting tension. They are then pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable contraction.

  • SNAP Administration: Cumulative concentrations of SNAP are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-constriction tone. EC₅₀ or pD₂ values are determined by fitting the concentration-response data to a sigmoidal curve.

Conclusion

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a valuable research tool and a lead compound in the development of nitric oxide-based therapeutics. Its well-characterized synthesis, potent biological activity as a vasodilator and inhibitor of platelet aggregation, and its direct mechanism of action through the release of NO make it a cornerstone in the study of NO physiology and pharmacology. This technical guide has provided a comprehensive overview of the key aspects of SNAP, from its discovery to its detailed experimental evaluation. The provided data, protocols, and diagrams are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and further investigate this important compound. Future research directions may focus on elucidating its in vivo pharmacokinetic and pharmacodynamic profiles more comprehensively and exploring its therapeutic potential in a wider range of cardiovascular and other diseases.

References

The Multifaceted Roles of Drosophila SNAP-29: A Technical Guide to its Biological Functions and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions and associated pathways of Drosophila SNAP-29 (dSNAP-29), a crucial SNARE (Soluble NSF Attachment Protein Receptor) protein. Moving beyond the canonical roles of its SNAP-25 paralogs in synaptic vesicle exocytosis, dSNAP-29 emerges as a versatile regulator of multiple intracellular trafficking events, with profound implications for cellular homeostasis, development, and disease. This document synthesizes current knowledge on dSNAP-29's molecular interactions, its involvement in key signaling cascades, and the experimental methodologies used to elucidate its functions.

Core Biological Functions of dSNAP-29

dSNAP-29 is an essential protein in Drosophila, playing a pivotal role in a variety of membrane trafficking events. Unlike its paralogs, dSNAP-25 and dSNAP-24, which are primarily involved in forming stable, SDS-resistant SNARE complexes at the plasma membrane for exocytosis, dSNAP-29 participates in a broader range of fusion and regulatory events within the cell.[1][2] Its function is indispensable for Drosophila development, as loss-of-function mutations lead to lethality.[3][4]

Key functions of dSNAP-29 include:

  • Membrane Trafficking: dSNAP-29 is a promiscuous syntaxin-binding protein, interacting with syntaxins on various intracellular membranes, including the Golgi apparatus, endosomes, and lysosomes.[2][5] This suggests its involvement in multiple steps of the secretory and endocytic pathways. It has been shown to interact with dsyntaxin1 and dsyntaxin16 in vitro.[3] Furthermore, dSNAP-29 associates with EH domain-containing proteins like dEHD1 and DAP160, which are implicated in the endocytic pathway, suggesting a role in endocytic recycling.[3]

  • Autophagy: dSNAP-29 plays a critical role in the process of autophagy, a cellular degradation and recycling pathway. Loss of dSNAP-29 function leads to the accumulation of autophagosomes, indicating a defect in their fusion with lysosomes to form autolysosomes.[3][5][6] This implicates dSNAP-29 as a key component of the machinery mediating the final step of the autophagic pathway.

  • Epithelial Tissue Formation: Proper dSNAP-29 function is essential for the development and maintenance of epithelial architecture in Drosophila. Mutants for Snap29 exhibit defects in epithelial organization, which may be linked to its roles in secretion and the regulation of signaling pathways.[3][5]

  • Kinetochore Assembly and Mitosis: In a non-canonical role for a SNARE protein, dSNAP-29 has been found to localize to the outer kinetochore during mitosis. It is required for the proper recruitment of the Knl1 protein to the kinetochore, ensuring stable microtubule attachments and preventing chromosome mis-segregation.[4][7][8][9] This function appears to be independent of its role in membrane fusion.[8]

Protein Interactions and Signaling Pathways

The diverse functions of dSNAP-29 are mediated through its interactions with a network of proteins. These interactions are central to its role in orchestrating various cellular processes.

dSNAP-29 Protein Interaction Network
Interacting ProteinProtein Family/FunctionExperimental EvidenceFunctional Implication
dSNAP Soluble NSF Attachment ProteinYeast Two-Hybrid[3]Recruitment to SNARE complexes
dsyntaxin1 t-SNAREIn vitro pull-down[3]Vesicle fusion at the plasma membrane
dsyntaxin16 t-SNAREIn vitro pull-down[3]Vesicle trafficking in the endo-lysosomal system
dEHD1 EH domain-containing proteinIn vitro pull-down[3]Endocytic recycling
DAP160 (Intersectin) EH domain-containing proteinIn vitro pull-down[3]Scaffolding protein in endocytosis
Ndc80 Kinetochore proteinCo-immunoprecipitation[8]Kinetochore assembly and function
Knl1 Kinetochore proteinFunctional dependency (recruitment)[7][8]Kinetochore assembly and microtubule attachment
Signaling Pathways Involving dSNAP-29

JAK/STAT Signaling Pathway: Loss of dSNAP-29 function in Drosophila imaginal discs leads to an upregulation of the JAK/STAT signaling pathway.[5][6] This suggests that dSNAP-29 is directly or indirectly involved in the negative regulation of this pathway, possibly by controlling the trafficking of signaling components. The exact mechanism of this regulation is still under investigation.

Below is a diagram illustrating the known protein interactions and pathways involving dSNAP-29.

DSNAP29_Pathway cluster_trafficking Membrane Trafficking cluster_autophagy Autophagy cluster_mitosis Mitosis cluster_signaling JAK/STAT Signaling dSNAP29 dSNAP-29 dSyx1 dsyntaxin1 dSNAP29->dSyx1 interacts dSyx16 dsyntaxin16 dSNAP29->dSyx16 interacts dEHD1 dEHD1 dSNAP29->dEHD1 interacts DAP160 DAP160 dSNAP29->DAP160 interacts Autophagosome Autophagosome dSNAP29->Autophagosome regulates Lysosome Lysosome dSNAP29->Lysosome regulates Kinetochore Kinetochore dSNAP29->Kinetochore localizes to Knl1 Knl1 dSNAP29->Knl1 recruits JAK_STAT JAK/STAT Pathway dSNAP29->JAK_STAT negatively regulates dSNAP dSNAP dSNAP->dSNAP29 recruits Autolysosome Autolysosome Autophagosome->Autolysosome Fusion

Caption: Protein interaction network and cellular pathways of Drosophila SNAP-29.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study dSNAP-29.

Co-Immunoprecipitation (Co-IP) to Identify dSNAP-29 Interactors

Co-IP is used to determine if two or more proteins are part of the same protein complex within a cell.

Workflow Diagram:

CoIP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing Lysate (with control beads) start->preclear incubation Incubation with anti-dSNAP-29 Antibody preclear->incubation pull_down Pull-down with Protein A/G Beads incubation->pull_down wash Wash Steps (remove non-specific binding) pull_down->wash elution Elution of Protein Complexes wash->elution analysis Analysis (Western Blot or Mass Spectrometry) elution->analysis end End: Identify Interacting Proteins analysis->end

Caption: Generalized workflow for Co-immunoprecipitation.

Detailed Methodology:

  • Cell Lysate Preparation:

    • Culture Drosophila S2 cells or dissect relevant tissues (e.g., imaginal discs) from larvae.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with mild detergents like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to maintain protein complexes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the cell lysate with control beads (e.g., Protein A/G agarose beads) for 1-2 hours at 4°C.

    • Centrifuge to pellet the beads, which will bind proteins that non-specifically adhere to the beads.

    • Transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add a specific primary antibody against dSNAP-29 to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to dSNAP-29 and its associated proteins.

  • Pull-down of Immune Complexes:

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation to allow the beads to bind to the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads multiple times (typically 3-5 times) with wash buffer (usually the lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer. This can be a low pH buffer (e.g., glycine-HCl, pH 2.5) for gentle elution or a denaturing buffer (e.g., Laemmli sample buffer) for direct analysis by SDS-PAGE.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

    • Alternatively, for unbiased discovery of novel interactors, the eluate can be analyzed by mass spectrometry.

Immunofluorescence to Determine dSNAP-29 Subcellular Localization

Immunofluorescence is used to visualize the distribution of dSNAP-29 within cells or tissues.

Workflow Diagram:

Immunofluorescence_Workflow start Start: Sample Preparation (e.g., Imaginal Discs Dissection) fixation Fixation (e.g., with Formaldehyde) start->fixation permeabilization Permeabilization (e.g., with Triton X-100) fixation->permeabilization blocking Blocking (e.g., with BSA or Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-dSNAP-29) blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mounting Mounting on Slide wash2->mounting imaging Microscopy Imaging mounting->imaging end End: Visualize dSNAP-29 Localization imaging->end

Caption: Generalized workflow for Immunofluorescence.

Detailed Methodology for Drosophila Imaginal Discs: [1][10][11][12][13]

  • Dissection: Dissect imaginal discs from third instar Drosophila larvae in a suitable buffer (e.g., PBS or Schneider's medium).

  • Fixation: Fix the dissected tissues in a fixative solution (e.g., 4% formaldehyde in PBS) for 20-30 minutes at room temperature.

  • Permeabilization: Wash the fixed tissues with PBS and then permeabilize with a buffer containing a detergent (e.g., 0.1-0.3% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the tissues in a blocking solution (e.g., PBS with 5% Normal Goat Serum and 0.1% Triton X-100) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the tissues with a primary antibody specific to dSNAP-29, diluted in the blocking solution, overnight at 4°C.

  • Washing: Wash the tissues extensively with a wash buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the tissues with a fluorophore-conjugated secondary antibody that recognizes the primary antibody, diluted in the blocking solution, for 2 hours at room temperature in the dark.

  • Final Washes and Mounting: Wash the tissues again to remove unbound secondary antibody. A DNA stain (e.g., DAPI) can be included in one of the final washes to visualize nuclei. Mount the tissues on a microscope slide in an appropriate mounting medium.

  • Imaging: Visualize the samples using a confocal or fluorescence microscope.

Yeast Two-Hybrid (Y2H) Screen for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Logical Relationship Diagram:

Y2H_Logic cluster_interaction Interaction in Yeast Nucleus Bait Bait Protein (dSNAP-29) fused to DNA-Binding Domain (BD) Prey Prey Protein (from cDNA library) fused to Activation Domain (AD) Bait->Prey Interaction Transcription Transcription of Reporter Gene Bait->Transcription Reconstitutes Transcription Factor Prey->Transcription Reconstitutes Transcription Factor Reporter Reporter Gene (e.g., HIS3, lacZ) Transcription->Reporter Activates

Caption: Principle of the Yeast Two-Hybrid System.

Detailed Protocol Outline: [3][14][15][16][17][18][19][20]

  • Vector Construction:

    • Clone the coding sequence of dSNAP-29 into a "bait" vector, which fuses it to a DNA-binding domain (e.g., GAL4-BD or LexA-BD).

    • A Drosophila cDNA library is cloned into a "prey" vector, fusing the library of proteins to a transcriptional activation domain (e.g., GAL4-AD).

  • Yeast Transformation:

    • Transform a suitable yeast reporter strain with the bait plasmid.

    • Subsequently, transform the bait-containing yeast with the prey library plasmids.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) that can only be synthesized if the reporter gene is activated.

    • Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and driving reporter gene expression, will grow.

    • A secondary screen, such as a β-galactosidase assay (for the lacZ reporter gene), is often used to confirm positive interactions.

  • Identification of Interacting Partners:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with dSNAP-29.

Concluding Remarks

Drosophila SNAP-29 is a multifaceted SNARE protein with critical roles extending beyond conventional membrane fusion at the plasma membrane. Its involvement in autophagy, epithelial development, and kinetochore function highlights its importance as a central regulator of cellular organization and function. The continued investigation of dSNAP-29 and its intricate network of interactions will undoubtedly provide further insights into fundamental cellular processes and may offer new avenues for understanding and potentially treating human diseases associated with defects in these pathways, such as CEDNIK (Cerebral Dysgenesis, Neuropathy, Ichthyosis, and Keratoderma) syndrome, which is caused by mutations in the human SNAP29 gene. This guide serves as a comprehensive resource for researchers embarking on or continuing their exploration of this fascinating and functionally diverse protein.

References

Core Concepts of SNAP Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding in the nomenclature provided. Extensive research has revealed that "D-SNAP" does not refer to a specific drug or molecule in preliminary studies. The overwhelming majority of references to "this compound" pertain to the Disaster Supplemental Nutrition Assistance Program, a government aid program.

However, in the context of biomedical research, "SNAP" is a well-established acronym for Soluble NSF Attachment Protein, a critical component of the cellular machinery responsible for vesicle fusion. A key member of this family is SNAP-25, which is extensively studied for its role in neurotransmitter release and is implicated in various neurological disorders.

Therefore, this in-depth technical guide will focus on the preliminary understanding of the function and therapeutic relevance of the SNAP protein family, with a particular emphasis on SNAP-25, as this aligns with the likely intent of the original query for information on a neurologically active agent.

SNAP proteins are central to the process of membrane fusion, a fundamental cellular event required for processes ranging from hormone secretion to neurotransmitter release. They are key components of the SNARE (Soluble NSF Attachment Protein Receptor) complex. The formation of this complex provides the energy required to overcome the repulsive forces between lipid bilayers, enabling the fusion of a vesicle with a target membrane.

The SNARE Complex and Vesicle Fusion

The core SNARE complex is a four-helix bundle composed of proteins from both the vesicle and the target membrane. In neurons, this typically involves:

  • VAMP/Synaptobrevin: A vesicle-associated SNARE (v-SNARE).

  • Syntaxin: A target membrane-associated SNARE (t-SNARE).

  • SNAP-25: A t-SNARE that contributes two of the four alpha-helices to the complex.[1]

The assembly of these proteins into a tight bundle, a process sometimes called "zippering," physically pulls the two membranes together, leading to the fusion of the vesicle with the presynaptic membrane and the release of neurotransmitters into the synapse.[2]

Preliminary Data on SNAP-25 in Disease and as a Therapeutic Target

Alterations in SNAP-25 expression and function have been linked to several neuropsychiatric and neurological disorders, making it a subject of intense research for potential therapeutic intervention.

Quantitative Data from Preliminary Studies
Disease Model/Patient CohortFindingImplication for EfficacyReference
Major Depressive Disorder (MDD)Significantly decreased levels of SNAP-25 in cerebrospinal fluid (CSF).Suggests that measuring or targeting SNAP-25 could have diagnostic or therapeutic potential in MDD.[3]
Schizophrenia (SCZ)Decreased SNAP-25 levels in CSF.Similar to MDD, suggests SNAP-25 as a potential biomarker or therapeutic target.[3]
Esophageal Smooth Muscle CellsMicroinjection of SNAP-25 inhibited K+ channel currents; cleavage of endogenous SNAP-25 increased these currents.Demonstrates a direct regulatory role of SNAP-25 on ion channel function, suggesting a potential target for motility disorders.[4]

Experimental Protocols

Detailed methodologies are crucial for understanding the preliminary findings related to SNAP protein function. Below are summaries of key experimental approaches.

Immunocytochemistry for Protein Localization
  • Objective: To determine the cellular and subcellular location of SNAP-25.

  • Methodology:

    • Tissue or cells are fixed to preserve cellular architecture.

    • The tissue is sectioned and incubated with a primary antibody specific to SNAP-25.

    • A secondary antibody, conjugated to a fluorescent dye or an enzyme, is then applied. This secondary antibody binds to the primary antibody.

    • The tissue is visualized under a microscope. The location of the fluorescence or enzymatic reaction product indicates the location of the SNAP-25 protein. This has been used to show SNAP-25 is localized to the plasma membrane of neurons and esophageal smooth muscle cells.[1][4]

Electrophysiology (Patch Clamp)
  • Objective: To measure the effect of SNAP-25 on ion channel activity.

  • Methodology:

    • A glass micropipette with a very small opening is used to make a tight seal with the membrane of a single cell.

    • This allows for the measurement of the flow of ions (electrical current) through the channels in that patch of membrane.

    • To test the effect of SNAP-25, the protein can be introduced into the cell through the micropipette (microinjection).

    • Changes in the ion currents (e.g., potassium currents) are recorded before and after the introduction of SNAP-25 to determine its effect on channel function.[4]

Cerebrospinal Fluid (CSF) Analysis
  • Objective: To measure the levels of SNAP-25 in the CSF of patients with neurological or psychiatric disorders.

  • Methodology:

    • CSF is collected from patients via a lumbar puncture.

    • An immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), is used to quantify the concentration of SNAP-25 in the CSF samples.

    • The levels are then compared between different patient groups (e.g., MDD, schizophrenia) and healthy controls to identify any significant differences.[3]

Visualizations of Key Pathways and Workflows

SNARE Complex Assembly and Neurotransmitter Release

SNARE_Complex_Assembly cluster_vesicle Synaptic Vesicle cluster_fusion Membrane Fusion VAMP VAMP/Synaptobrevin NT Neurotransmitters SNARE_Complex SNARE Complex (4-helix bundle) VAMP->SNARE_Complex Assembles with Syntaxin Syntaxin Syntaxin->SNARE_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex Release Neurotransmitter Release SNARE_Complex->Release Triggers CSF_Workflow Patient_Cohorts Patient Cohorts (e.g., MDD, SCZ, Healthy Controls) Lumbar_Puncture Lumbar Puncture Patient_Cohorts->Lumbar_Puncture CSF_Sample CSF Sample Collection Lumbar_Puncture->CSF_Sample ELISA SNAP-25 Immunoassay (ELISA) CSF_Sample->ELISA Quantification Quantification of SNAP-25 Levels ELISA->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Results Comparison between cohorts Statistical_Analysis->Results SNAP25_Ion_Channel SNAP25 SNAP-25 K_Channel Voltage-gated K+ Channel (Kv) Ca2+-activated K+ Channel (KCa) SNAP25->K_Channel Inhibits Membrane_Excitability Membrane Excitability K_Channel->Membrane_Excitability Regulates

References

A Technical Guide to S-Nitroso-N-acetyl-D-penicillamine (D-SNAP): A Nitric Oxide Donor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Nitroso-N-acetyl-D-penicillamine (D-SNAP), a pivotal molecule for research into the physiological and pathological roles of nitric oxide (NO). This compound serves as a valuable NO donor, facilitating the investigation of its diverse effects on cellular signaling and function.

Core Molecular Data

S-Nitroso-N-acetyl-D-penicillamine is the D-enantiomer of the more commonly known S-Nitroso-N-acetyl-DL-penicillamine (SNAP). As a member of the S-nitrosothiol (RSNO) class of compounds, its primary utility in research is its ability to release nitric oxide under physiological conditions.

PropertyData
Full Chemical Name S-Nitroso-N-acetyl-D-penicillamine
Common Abbreviation This compound
Molecular Formula C₇H₁₂N₂O₄S
Molecular Weight 220.25 g/mol
Appearance Green Crystalline Solid
CAS Number 79032-48-7

Experimental Protocols

The following sections detail key experimental methodologies for the synthesis, preparation, and application of this compound in a research setting.

Synthesis of N-acetyl-D-penicillamine (NAP) Thiolactone

A common precursor for the synthesis of this compound is N-acetyl-D-penicillamine (NAP) thiolactone. A general procedure for its synthesis is as follows:

  • Dissolve 5 g of N-acetyl-D-penicillamine in 10 mL of pyridine in a round-bottom flask.[1][2]

  • In a separate container, mix 10 mL of acetic anhydride with 10 mL of pyridine.[1][2]

  • Cool both solutions in an ice bath for one hour.[1][2]

  • Combine the cooled solutions and stir the mixture at room temperature for approximately 24 hours, during which the solution will turn a light red color.[1][2]

  • Remove the pyridine from the solution using a rotary evaporator at 45 °C.[1]

  • Increase the temperature to 60 °C to evaporate the remaining solvent, resulting in a viscous, orange liquid.[2]

  • Dissolve the product in chloroform and wash it three times with 1M HCl.[2]

  • Dry the organic layer over anhydrous magnesium sulfate and then filter.

  • Remove the chloroform by rotary evaporation at room temperature.

  • Collect the resulting crystals, wash with hexanes, and filter.[2]

Preparation of this compound Solutions

Proper preparation and handling of this compound solutions are critical due to the compound's sensitivity to light and certain metal ions.

Stock Solutions:

  • This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 57.5 mg/mL and in water at up to 2.1 mg/mL.[3]

  • For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO.[4]

  • To minimize degradation, it is recommended to use deoxygenated buffers for preparing aqueous stocks.[4]

Working Solutions:

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer immediately before use.

  • Due to its limited stability in solution, it is recommended that working solutions be freshly prepared for each experiment.[5]

Storage and Stability:

  • In its solid form, this compound is stable for at least one year when stored at -20°C, desiccated, and protected from light.[3]

  • The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of metal ions. Higher acid concentrations can lead to a faster rate of decomposition.[6] Cu(I) ions are effective catalysts for the decomposition of SNAP.[6]

Measurement of Nitric Oxide Release

The release of nitric oxide from this compound can be quantified using several methods, with chemiluminescence being a common and sensitive technique.

Chemiluminescence Detection:

  • Place the this compound solution or this compound-containing material (e.g., a polymer film) in a sample holder.[7][8]

  • Use an inert gas, such as nitrogen, to purge the sample and carry the released NO to a chemiluminescence analyzer.[7][8]

  • The analyzer detects the reaction of NO with ozone, which produces a light emission proportional to the NO concentration.

  • To measure the total NO payload, the complete decomposition of this compound can be induced. This can be achieved by adding a solution of CuBr₂ followed by L-ascorbic acid, which reduces Cu²⁺ to Cu⁺, a catalyst for the cleavage of the S-NO bond.[1][7]

Griess Assay:

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite.

  • Collect the cell culture supernatant or buffer in which this compound has been incubated.

  • Add a solution containing sulfanilamide to the sample. This reacts with nitrite in an acidic medium to form a diazonium salt.

  • Add a solution of N-(1-naphthyl)ethylenediamine dihydrochloride, which couples with the diazonium salt to form a colored azo compound.

  • Measure the absorbance of the solution spectrophotometrically, typically at 540 nm.

  • The nitrite concentration can be determined by comparison to a standard curve of known nitrite concentrations.

Application in Cell Culture: Cytotoxicity Assay

This compound can be used to investigate the effects of NO on cell viability and apoptosis.

  • Seed cells, such as 3T3 mouse fibroblasts, in a 96-well plate and allow them to adhere and grow to a subconfluent monolayer.[8][9]

  • Prepare leachates by incubating this compound-containing materials (or a this compound solution) in the cell culture medium for a specified period (e.g., 24 hours).[8][9]

  • Replace the growth medium in the cell-containing wells with the prepared leachates or control medium.[9]

  • Incubate the cells for a desired exposure time (e.g., 24 or 48 hours).[9]

  • Assess cell viability using a suitable assay, such as the CCK-8 assay. This involves adding the CCK-8 solution to each well and incubating for a few hours.[2]

  • Measure the absorbance at 450 nm to determine the relative cell viability compared to untreated control cells.[2]

Signaling Pathways and Experimental Workflows

The biological effects of nitric oxide released from this compound are mediated through both cGMP-dependent and cGMP-independent signaling pathways.

cGMP-Dependent Signaling Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

cGMP_Pathway DSNAP This compound (extracellular) NO Nitric Oxide (NO) DSNAP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Targets PKG->Downstream Phosphorylation Response Cellular Response Downstream->Response Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_DSNAP Prepare this compound Stock Solution Treatment Treat Cells with This compound Working Solution Prep_DSNAP->Treatment Prep_Cells Culture and Seed Target Cells Prep_Cells->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Measure_NO Measure NO/Nitrite in Supernatant Incubation->Measure_NO Assess_Viability Assess Cell Viability (e.g., CCK-8) Incubation->Assess_Viability Analyze_Signaling Analyze Signaling Pathways (e.g., Western Blot) Incubation->Analyze_Signaling Functional_Assay Perform Functional Assay Incubation->Functional_Assay

References

The Core of Nitric Oxide Donation: A Technical Guide to the Solubility and Stability of D-SNAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of S-Nitroso-N-acetyl-D-penicillamine (D-SNAP), a crucial nitric oxide (NO) donor in biomedical research. Due to the limited availability of data specific to the D-isomer, this document primarily relies on data from the racemic mixture, S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), with the assumption of analogous physicochemical properties. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Chemical Properties and Solubility

S-Nitroso-N-acetyl-D-penicillamine (this compound) is a small molecule S-nitrosothiol that serves as a donor of nitric oxide, a critical signaling molecule in various physiological and pathological processes. Its efficacy in experimental systems is fundamentally linked to its solubility in various solvents used for in vitro and in vivo studies.

Solubility Data

The solubility of SNAP has been determined in a range of common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)>25 mg/mL, up to 250 mg/mL[1]>113.5 mM, up to 1135.07 mM[1]Hygroscopic DMSO can impact solubility; use of freshly opened solvent is recommended. Ultrasonic assistance may be required for higher concentrations.[1]
Dimethylformamide (DMF)>50 mg/mL>227 mM-
Ethanol>30 mg/mL>136 mM-
Phosphate-Buffered Saline (PBS), pH 7.2>11.2 mg/mL>50.8 mMSolubility in aqueous solutions is pH-dependent.
Water11.11 mg/mL[1], 2.1 mg/mL[2]50.44 mM[1], 9.5 mM[2]Ultrasonic assistance may be needed.[1] Solutions should be freshly prepared.[1]
MethanolSolutions of 10 mg/mL have been prepared[2]~45.4 mM-

Stability Profile

The utility of this compound as an NO donor is critically dependent on its stability in both storage and experimental conditions. The S-nitroso bond is labile and can be cleaved by various factors, leading to the release of NO.

Factors Affecting Stability

Several factors influence the stability of SNAP, and by extension this compound, in solution:

  • pH: SNAP is more stable in acidic conditions. Stock solutions are often prepared in deoxygenated citrate/HCl buffer at pH 2.0 or in 0.5-1 M HCl to enhance stability.[2]

  • Temperature: Higher temperatures accelerate the decomposition of SNAP. For long-term storage, a temperature of -20°C is recommended.[2]

  • Light: Exposure to light can induce the photolytic decomposition of the S-nitroso bond, leading to NO release. Therefore, solutions should be protected from light.

  • Metal Ions: Transition metal ions, particularly Cu(I), can catalyze the decomposition of S-nitrosothiols. The presence of metal chelators, such as EDTA, can increase the half-life of SNAP in solution.

Stability Data
ConditionHalf-life (t½)Notes
Aqueous media~5 hours[2]The half-life can vary from seconds to hours depending on buffer composition and metal content.[3]
PBS, pH 7.4, 37°C~6 hours[1]In the presence of transition metal ion chelators.
Isolated rat ventricular myocytes~6 hours[1]-
Solid form, -20°C, desiccated≥ 4 yearsShould be protected from light.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, solubility, and stability of this compound.

Synthesis of S-Nitroso-N-acetyl-D-penicillamine (this compound)

This protocol is adapted from established methods for the synthesis of SNAP.

Materials:

  • N-acetyl-D-penicillamine

  • Sodium nitrite (NaNO₂)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Sulfuric acid (H₂SO₄), 2 M

  • Ice bath

  • Filtration apparatus

  • Desiccator

Procedure:

  • Prepare a 1:1 mixture of deionized water and methanol.

  • Dissolve equimolar amounts of N-acetyl-D-penicillamine and sodium nitrite in the water/methanol mixture.

  • Add 2 M HCl and 2 M H₂SO₄ to the mixture.

  • Stir the reaction mixture for 30 minutes at room temperature. The solution will typically turn a deep green or red color.

  • Cool the reaction vessel in an ice bath to facilitate the precipitation of this compound crystals.[4]

  • Collect the crystals by filtration and wash them with cold deionized water.

  • Dry the crystals in a desiccator, protected from light.

  • The purity of the synthesized this compound can be assessed using UV-Vis spectroscopy by observing the characteristic absorbance peaks around 340 nm and 590 nm.

Determination of Solubility

A common method to determine the solubility of a compound is the shake-flask method followed by quantification.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, PBS)

  • Vials with tight-fitting caps

  • Shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Tightly cap the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectroscopy (measuring absorbance at ~340 nm) or HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment by UV-Vis Spectroscopy

The decomposition of this compound can be monitored by the decrease in its characteristic absorbance at approximately 340 nm.

Materials:

  • This compound solution of known concentration

  • Buffer or solvent of interest

  • Temperature-controlled cuvette holder for a UV-Vis spectrophotometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound in the desired buffer or solvent at a known initial concentration.

  • Place the solution in a cuvette and maintain it at a constant temperature in the spectrophotometer.

  • Record the absorbance at ~340 nm at regular time intervals.

  • Plot the absorbance (or concentration, if a calibration curve is used) versus time.

  • The rate of decomposition and the half-life (t½) can be calculated from the resulting decay curve.

Measurement of Nitric Oxide Release by Chemiluminescence

A highly sensitive method for quantifying NO release involves its reaction with ozone, which produces a detectable light emission.

Materials:

  • This compound solution

  • Nitric oxide analyzer (chemiluminescence detector)

  • Purge vessel

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of this compound in the desired buffer.

  • Place the solution in the purge vessel of the nitric oxide analyzer.

  • Continuously bubble an inert gas through the solution to carry the released NO to the chemiluminescence detector.

  • The detector measures the light produced from the reaction of NO with ozone.

  • The signal is proportional to the concentration of NO being released at any given time.

  • The system can be calibrated using a standard NO gas source.

Signaling Pathways and Mechanisms of Action

This compound, as an NO donor, influences a variety of signaling pathways, primarily through the actions of nitric oxide.

The NO/cGMP Signaling Pathway

A major pathway activated by NO is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger to activate downstream targets like protein kinase G (PKG).

NO_cGMP_Pathway DSNAP This compound NO Nitric Oxide (NO) DSNAP->NO Spontaneous decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by PhysiologicalEffects Physiological Effects (e.g., Vasodilation) PKG->PhysiologicalEffects GMP GMP PDE->GMP

Caption: The canonical NO/cGMP signaling pathway initiated by this compound.

SNAP-Induced Apoptosis

Nitric oxide released from SNAP can induce apoptosis (programmed cell death) in various cell types, including smooth muscle cells and neurons.[5][6] This can occur through both cGMP-dependent and cGMP-independent mechanisms, often involving the activation of caspases.[1]

SNAP_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DSNAP This compound NO Nitric Oxide (NO) DSNAP->NO Enters cell Mitochondria Mitochondria NO->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC->Caspase9 Activates

Caption: A simplified pathway of SNAP-induced intrinsic apoptosis.

Modulation of Neurotransmitter Release

SNAP-derived NO can modulate the release of various neurotransmitters, such as glutamate and GABA, in the central nervous system. The underlying mechanisms are complex and can involve cGMP-dependent pathways as well as direct S-nitrosylation of proteins involved in the synaptic vesicle release machinery.

Neurotransmitter_Release_Modulation cluster_presynaptic Presynaptic Terminal DSNAP This compound NO Nitric Oxide (NO) DSNAP->NO sGC sGC NO->sGC Activates VesicleFusion Synaptic Vesicle Fusion Machinery NO->VesicleFusion S-nitrosylation cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG PKG->VesicleFusion Modulates NeurotransmitterRelease Neurotransmitter Release VesicleFusion->NeurotransmitterRelease

Caption: Mechanisms of NO-mediated modulation of neurotransmitter release.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, primarily based on data from its racemic form. The provided tables, protocols, and pathway diagrams offer a foundational resource for researchers working with this important nitric oxide donor. Careful consideration of the factors influencing its solubility and stability is paramount for the successful design and interpretation of experiments in the fields of pharmacology, neuroscience, and drug development. Further research specifically characterizing the D-isomer would be beneficial to refine our understanding of its unique properties.

References

Decoding D-SNAP: A Technical Guide to Protein Binding Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble N-ethylmaleimide-sensitive factor (NSF) attachment proteins, commonly known as SNAPs, are critical adaptor proteins in the intricate machinery of intracellular vesicle trafficking. The term "D-SNAP" is not a standard nomenclature; this guide will focus on the well-characterized mammalian SNAP isoforms: α-SNAP, β-SNAP, and γ-SNAP, which are central to neurotransmission and other secretion processes. These proteins play a pivotal role in the assembly and disassembly of the SNARE (SNAP Receptor) complex, a process fundamental to membrane fusion.[1][2][3] Understanding the precise binding characteristics of these SNAP isoforms is paramount for developing therapeutic strategies targeting diseases associated with dysfunctional vesicular transport, such as neurological disorders and cancer.[4]

This technical guide provides an in-depth overview of the binding properties of SNAP proteins, including quantitative binding data, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways.

Core Binding Partners and Affinities

SNAP proteins act as crucial adaptors, connecting the ATPase NSF to the SNARE complex, thereby facilitating the disassembly of the post-fusion cis-SNARE complex.[5] This ATP-dependent process is essential for recycling SNARE proteins for subsequent rounds of vesicle fusion. The primary binding partners of SNAP proteins include the components of the SNARE complex and NSF.

SNAP IsoformPrimary Binding Partner(s)Dissociation Constant (Kd)StoichiometryKey Function
α-SNAP Assembled SNARE complex (Syntaxin, SNAP-25, VAMP/Synaptobrevin)~1.5 µM1:1 with SNARE complexRecruits NSF to the SNARE complex for disassembly.[6]
β-SNAP Synaptotagmin, SNARE complexHigh affinity (qualitative)1:1 with SNAP-25Brain-specific isoform involved in Ca2+-triggered exocytosis.[7][8]
γ-SNAP NSF, Gaf-1/Rip11Not yet quantifiedStoichiometric with Gaf-1May play a role in mitochondrial dynamics and endosomal recycling.[9][10]

Signaling Pathway: SNARE Complex Assembly and Disassembly

The central signaling pathway involving SNAP proteins is the dynamic cycle of SNARE complex assembly and disassembly, which drives membrane fusion. This process is tightly regulated by a host of accessory proteins.

SNARE Complex Cycling

SNARE_Cycling cluster_pre_fusion Pre-Fusion cluster_fusion Fusion cluster_disassembly Disassembly & Recycling Vesicle Vesicle vSNARE v-SNARE (e.g., VAMP) Target_Membrane Target_Membrane tSNARE t-SNARE (e.g., Syntaxin, SNAP-25) trans_SNARE trans-SNARE Complex (Docking/Priming) vSNARE->trans_SNARE Assembly tSNARE->trans_SNARE Assembly cis_SNARE cis-SNARE Complex (Post-Fusion) trans_SNARE->cis_SNARE Membrane Fusion alpha_SNAP α-SNAP cis_SNARE->alpha_SNAP Binding NSF NSF (ATPase) alpha_SNAP->NSF Recruitment Recycled_SNAREs Recycled SNAREs NSF->Recycled_SNAREs ATP Hydrolysis Disassembly Recycled_SNAREs->vSNARE Recycled_SNAREs->tSNARE

A simplified diagram of the SNARE complex assembly and disassembly cycle.

Experimental Protocols

Studying the binding characteristics of SNAP proteins requires a variety of in vitro and in vivo techniques. Below are detailed methodologies for three key experiments.

Co-Immunoprecipitation (Co-IP) to Detect α-SNAP and SNARE Complex Interaction

This protocol describes the co-immunoprecipitation of the endogenous SNARE complex with α-SNAP from cell lysates.

CoIP_Workflow Cell_Lysate Prepare Cell Lysate (non-denaturing conditions) Pre_Clear Pre-clear Lysate with Beads Cell_Lysate->Pre_Clear Antibody_Incubation Incubate with anti-α-SNAP Antibody Pre_Clear->Antibody_Incubation Bead_Capture Capture Antibody-Antigen Complex with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash Beads to Remove Non-specific Binders Bead_Capture->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by Western Blot (probe for SNARE proteins) Elution->Analysis

A general workflow for a co-immunoprecipitation experiment.
  • Cell Lysis :

    • Harvest cultured cells (e.g., PC12 or HEK293 cells) and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.[11]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[12]

  • Pre-clearing :

    • To reduce non-specific binding, incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.[10]

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.[10]

  • Immunoprecipitation :

    • Add the primary antibody against α-SNAP to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point is 1-5 µg of antibody per 500-1000 µg of total protein.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[12]

  • Washing :

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[12]

  • Elution and Analysis :

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with antibodies against components of the SNARE complex (e.g., Syntaxin-1, SNAP-25, VAMP2).

GST Pull-Down Assay for NSF and α-SNAP Interaction

This assay uses a GST-tagged α-SNAP as "bait" to "pull down" NSF from a protein mixture.

GST_Pull_Down_Workflow Bait_Prep Purify GST-tagged α-SNAP (Bait) Bead_Binding Immobilize GST-α-SNAP on Glutathione-Agarose Beads Bait_Prep->Bead_Binding Prey_Prep Prepare Cell Lysate or Purified NSF (Prey) Incubation Incubate Beads with Prey Prey_Prep->Incubation Bead_Binding->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins (e.g., with reduced glutathione) Washing->Elution Analysis Analyze by SDS-PAGE and Western Blot for NSF Elution->Analysis

A general workflow for a GST pull-down assay.
  • Bait Protein Preparation :

    • Express and purify GST-tagged α-SNAP from E. coli.

    • Immobilize the purified GST-α-SNAP on glutathione-agarose beads by incubating for 1-2 hours at 4°C.

  • Prey Protein Preparation :

    • Prepare a cell lysate containing NSF or use purified recombinant NSF.

  • Binding Reaction :

    • Incubate the immobilized GST-α-SNAP beads with the prey protein solution for 2-4 hours or overnight at 4°C with gentle rotation.[13]

    • Include a control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.

  • Washing :

    • Wash the beads extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound proteins.

  • Elution and Analysis :

    • Elute the bound proteins by adding a buffer containing a high concentration of reduced glutathione (e.g., 10-50 mM).

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against NSF.

Surface Plasmon Resonance (SPR) for α-SNAP and SNARE Complex Kinetics

SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of protein-protein interactions in real-time.

SPR_Workflow Chip_Prep Immobilize Ligand (e.g., SNARE complex) on Sensor Chip Association Inject Analyte and Monitor Association Phase Chip_Prep->Association Analyte_Prep Prepare Analyte (e.g., α-SNAP) at various concentrations Analyte_Prep->Association Dissociation Inject Buffer and Monitor Dissociation Phase Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Data_Analysis Fit Sensorgram Data to a Binding Model to Determine kon, koff, and Kd Dissociation->Data_Analysis Regeneration->Association Next Cycle

References

Unraveling "D-SNAP": A Case of Mistaken Identity in Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

An extensive investigation into the bioactivity of a substance referred to as "D-SNAP" has revealed a significant misinterpretation of the acronym. All available data and literature exclusively identify this compound as the Disaster Supplemental Nutrition Assistance Program , a United States government initiative to provide food assistance to low-income households affected by natural disasters. There is no scientific evidence or mention of a bioactive compound, molecule, or drug candidate with the designation "this compound" in the public domain.

This technical guide, therefore, addresses the initial query by clarifying this critical point of nomenclature. The request for an in-depth analysis of "this compound bioactivity," including experimental protocols and signaling pathways, cannot be fulfilled as the subject is a social benefits program and not a chemical or biological entity amenable to such scientific screening.

For researchers, scientists, and drug development professionals who may have encountered this term out of context, it is crucial to ensure the correct identification of any compound of interest. Chemical abstracts, patent literature, and specialized scientific databases are the appropriate resources for verifying the existence and properties of potential bioactive agents.

Should "this compound" be an internal project name or an abbreviation for a different, specific molecule, this information is required to proceed with any meaningful scientific exploration. Without a proper chemical name, molecular structure, or a reference to a specific scientific publication, a technical guide on its bioactivity cannot be constructed.

To facilitate future inquiries and the correct application of scientific resources, we present a logical workflow for initiating an exploratory screening of a novel compound, which would have been the framework for this guide had "this compound" been a verifiable bioactive substance.

G cluster_0 Phase 1: Compound Identification & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Cellular & In Vivo Model Evaluation A Compound Identification (e.g., Chemical Name, CAS Number) B Physicochemical Characterization (Solubility, Stability, Purity) A->B C Primary Screening (Target-based or Phenotypic Assays) B->C Proceed if stable & soluble D Dose-Response & Potency Determination (IC50/EC50) C->D E Secondary Assays (Selectivity & Mechanism of Action Studies) D->E F Cellular Assays (Toxicity, Permeability) E->F Proceed if potent & selective G In Vivo Efficacy Studies (Animal Models) F->G H Preliminary Pharmacokinetics & Toxicology G->H

Figure 1: A generalized workflow for the exploratory screening of a novel bioactive compound.

We encourage the intended audience to verify the correct identity of the compound of interest and resubmit their query with a specific chemical or biological identifier. This will enable the generation of a precise and valuable technical guide to support their research and development endeavors.

Methodological & Application

Revolutionizing Live-Cell Imaging: A Guide to SNAP-Tag Technology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track proteins in their native cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics. SNAP-tag technology offers a robust and versatile platform for the specific, covalent labeling of proteins of interest in living cells, enabling a wide array of imaging-based applications. These notes provide a comprehensive overview of the SNAP-tag system, detailed protocols for its implementation in live-cell imaging, and quantitative data to guide experimental design.

Introduction to SNAP-Tag Technology

The SNAP-tag is a self-labeling protein tag based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1][2] This engineered protein reacts specifically and covalently with benzylguanine (BG) derivatives, which can be conjugated to a variety of functional molecules, most notably fluorescent dyes.[1][2] This allows for the precise labeling of a protein of interest (POI) fused to the SNAP-tag. A related technology, the CLIP-tag, recognizes O²-benzylcytosine (BC) derivatives, enabling simultaneous dual-color labeling of two different proteins.

The key advantages of the SNAP-tag system for live-cell imaging include:

  • Specificity: The covalent reaction between the SNAP-tag and its BG substrate is highly specific, resulting in low background noise.[3]

  • Versatility: A wide range of fluorescent dyes spanning the visible and near-infrared spectrum are available as BG derivatives, offering flexibility in experimental design.[2]

  • Covalent Labeling: The formation of a stable covalent bond ensures that the fluorescent signal is retained throughout long-term imaging experiments.[1][4]

  • Live-Cell Compatibility: The labeling reaction is bio-orthogonal and can be performed under physiological conditions with minimal perturbation to the cells.[5]

  • Pulse-Chase Analysis: The ability to use different colored, cell-permeable dyes allows for pulse-chase experiments to study protein turnover, trafficking, and age.[2][5]

The SNAP-Tag Labeling Mechanism

The SNAP-tag protein is genetically fused to a target protein and expressed in cells. A synthetic probe, consisting of a fluorescent dye linked to a benzylguanine (BG) moiety, is then added to the cell culture medium. The SNAP-tag recognizes the BG substrate and catalyzes the transfer of the fluorescent dye to its own active site, forming a stable, covalent thioether bond. Unreacted, cell-permeable substrates can be washed out to reduce background fluorescence. For labeling proteins on the cell surface, cell-impermeable substrates are used.[6][7]

SNAP_Mechanism cluster_cell Living Cell POI_SNAP Protein of Interest-SNAP-tag Fusion Labeled_POI Fluorescently Labeled Protein of Interest POI_SNAP->Labeled_POI Guanine Guanine (byproduct) POI_SNAP->Guanine Probe Fluorescent Probe (Dye-Benzylguanine) Probe->POI_SNAP Covalent Reaction Microscope Fluorescence Microscopy Labeled_POI->Microscope Imaging

Figure 1. SNAP-Tag Labeling Workflow. A protein of interest is fused to the SNAP-tag. A fluorescent probe with a benzylguanine head group is introduced and covalently attaches to the SNAP-tag, releasing guanine. The labeled protein can then be visualized using fluorescence microscopy.

Quantitative Data for Experimental Design

The choice of fluorescent probe is critical for successful live-cell imaging. Factors to consider include cell permeability, brightness, photostability, and spectral properties. The following table summarizes key characteristics of commonly used SNAP-tag substrates.

Substrate NameExcitation (nm)Emission (nm)Cell PermeabilityKey Features
SNAP-Cell TMR-Star554580PermeableBright and photostable, suitable for long-term imaging and super-resolution microscopy.[6]
SNAP-Cell 647-SiR652672PermeableNear-infrared dye, reduces phototoxicity and background autofluorescence.[8][9]
SNAP-Surface Alexa Fluor 488496520ImpermeableIdeal for specifically labeling cell surface proteins.[6]
SNAP-Surface Alexa Fluor 546556573ImpermeableBright and photostable option for labeling surface proteins.
SNAP-Cell Oregon Green496524PermeableA green fluorescent probe for intracellular labeling.[2]
BG-Atto647N646664ImpermeableSuitable for STED super-resolution microscopy of fixed cells.[1]

Experimental Protocols

General Considerations for Live-Cell Imaging
  • Cell Culture: Maintain cells in a healthy, sub-confluent state. Use glass-bottom dishes or coverslips for high-resolution imaging.

  • Imaging Medium: Use a CO2-independent medium or a live-cell imaging solution to maintain physiological pH during imaging. Pre-warm all solutions to 37°C.[4]

  • Microscope: Utilize a microscope equipped with a live-cell incubator to control temperature, humidity, and CO2 levels.[4]

Protocol for Labeling Intracellular SNAP-Tag Fusion Proteins

This protocol is suitable for cell-permeable SNAP-tag substrates.

Intracellular_Labeling start Start: Cells expressing SNAP-tag fusion protein step1 1. Prepare Staining Solution: Dilute SNAP-Cell substrate (e.g., TMR-Star) to 1-5 µM in pre-warmed medium. start->step1 step2 2. Labeling: Replace cell medium with staining solution and incubate for 15-30 min at 37°C. step1->step2 step3 3. Washing: Wash cells 3 times with pre-warmed medium. step2->step3 step4 4. Equilibration: Incubate cells in fresh, pre-warmed medium for 30 min to allow unbound probe to diffuse out. step3->step4 step5 5. Imaging: Image cells on a live-cell microscope stage. step4->step5 end End: Acquire Images step5->end

Figure 2. Intracellular SNAP-Tag Labeling Workflow. A step-by-step guide for labeling proteins within living cells using cell-permeable SNAP-tag substrates.

Detailed Steps:

  • Cell Seeding: Seed cells expressing the SNAP-tag fusion protein on a glass-bottom dish or coverslip 24-48 hours prior to labeling.

  • Prepare Staining Solution: Prepare a 1-5 µM staining solution of the cell-permeable SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) in pre-warmed, serum-containing culture medium.[6]

  • Labeling: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a cell culture incubator.[6]

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed culture medium.[6]

  • Equilibration: After the final wash, add fresh pre-warmed medium and incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of any unbound substrate out of the cells.[6]

  • Imaging: The cells are now ready for live-cell imaging.

Protocol for Labeling Cell Surface SNAP-Tag Fusion Proteins

This protocol utilizes cell-impermeable SNAP-tag substrates to specifically label proteins on the plasma membrane.

Surface_Labeling start Start: Cells expressing surface SNAP-tag fusion step1 1. Prepare Staining Solution: Dilute SNAP-Surface substrate (e.g., Alexa Fluor 488) to 2-5 µM in pre-warmed medium. start->step1 step2 2. Labeling: Replace cell medium with staining solution and incubate for 15-30 min at 37°C. step1->step2 step3 3. Washing: Wash cells 3 times with pre-warmed medium or PBS. step2->step3 step4 4. Imaging: Replace with imaging medium and proceed to microscopy. step3->step4 end End: Acquire Images step4->end

Figure 3. Surface SNAP-Tag Labeling Workflow. A streamlined protocol for specifically labeling proteins expressed on the outer cell membrane.

Detailed Steps:

  • Cell Seeding: Grow cells expressing the SNAP-tag fusion protein with the tag oriented towards the extracellular space on a suitable imaging vessel.

  • Prepare Staining Solution: Dilute the cell-impermeable SNAP-Surface substrate (e.g., SNAP-Surface Alexa Fluor 488) to a final concentration of 2-5 µM in pre-warmed culture medium.

  • Labeling: Replace the existing medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed medium or phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Add fresh imaging medium to the cells and proceed with live-cell imaging.

Applications in Research and Drug Development

The versatility of the SNAP-tag system lends itself to a wide range of applications, including:

  • Protein Localization and Trafficking: Determine the subcellular localization of a protein and track its movement within the cell in real-time.[2][10]

  • Receptor Internalization Studies: By labeling surface receptors with a cell-impermeable dye, their internalization upon ligand binding can be monitored.[2]

  • Pulse-Chase Analysis: Sequentially label a protein population with different colored dyes to distinguish between pre-existing and newly synthesized protein pools, allowing for the study of protein turnover and degradation.[2][5]

  • Super-Resolution Microscopy: The use of bright and photostable dyes enables advanced imaging techniques such as STED and dSTORM to visualize cellular structures with nanoscale resolution.[1][11]

  • In Vivo Imaging: The SNAP-tag technology has been successfully applied in living organisms, such as zebrafish embryos, to study developmental processes.[12]

  • High-Throughput Screening: The robust nature of the labeling allows for adaptation to high-content screening platforms for drug discovery.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal - Low expression of the SNAP-tag fusion protein.- Inactive SNAP-tag substrate.- Verify protein expression via Western blot or an alternative method.- Use fresh, properly stored substrate.
High background fluorescence - Incomplete removal of unbound substrate.- Substrate concentration is too high.- Increase the number and duration of wash steps.- Optimize the substrate concentration by titration.
Cell toxicity - Prolonged exposure to high concentrations of the labeling substrate or imaging light.- Reduce the substrate concentration and incubation time.- Minimize light exposure by using lower laser power and faster acquisition times.

By following these guidelines and protocols, researchers can effectively harness the power of SNAP-tag technology to gain deeper insights into the dynamic world of the living cell.

References

Application Notes and Protocols for SNAP 94847 (MCH₁ Receptor Antagonist) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNAP 94847 is a potent and selective non-peptide antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH₁). MCH, a hypothalamic neuropeptide, and its receptor are implicated in the regulation of feeding behavior, energy homeostasis, mood, and anxiety[1][2]. Consequently, MCH₁ receptor antagonists like SNAP 94847 are valuable research tools for investigating these physiological processes and hold therapeutic potential for conditions such as obesity, depression, and anxiety disorders[1][2]. These application notes provide a summary of dosage and administration protocols for SNAP 94847 in common animal models, based on preclinical research.

Data Presentation

Table 1: Summary of SNAP 94847 Dosage and Administration in Rodent Models
Animal ModelRoute of AdministrationDosage RangeStudy FocusReference
Sprague-Dawley RatsOral (p.o.)1 - 30 mg/kgStress, anhedonia, hyperthermia, forced swim stress[3]
Sprague-Dawley RatsIntraperitoneal (i.p.)3 - 30 mg/kgFood-reinforced operant responding[4][5]
Sprague-Dawley RatsOral (p.o.)20 mg/kg/day (chronic)Dopamine D₂/D₃ receptor sensitivity[5][6]
Wistar RatsIntranasalNot specifiedExploratory and emotional behavior[7][8]
BALB/c MiceOral (p.o.)20 mg/kg/day (chronic)Dopamine D₂/D₃ receptor sensitivity[5][6]
BALB/c MiceOral (p.o.)20 mg/kgForced swim test (acute)[9]
CD-1 MiceOral (p.o.)20 mg/kg/day (chronic)Dopamine D₂/D₃ receptor sensitivity[5][6]

Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that primarily signals through Gαi and Gαq proteins. Antagonism of MCHR1 by compounds like SNAP 94847 blocks these downstream signaling cascades.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates SNAP94847 SNAP 94847 SNAP94847->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., neuronal activity, gene expression) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Response MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: MCHR1 signaling pathway and the inhibitory action of SNAP 94847.

Experimental Protocols

Protocol 1: Assessment of Anxiolytic and Antidepressant-like Effects in Mice

This protocol is adapted from studies evaluating the behavioral effects of SNAP 94847[7][9].

1. Animals:

  • Male BALB/c mice (8-10 weeks old).

  • House animals in groups of 4-5 per cage with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the experiment.

2. Materials:

  • SNAP 94847 hydrochloride.

  • Vehicle: Distilled water with 10% DMSO and 30 mg/mL (2-Hydroxypropyl)-β-cyclodextrin[5].

  • Oral gavage needles.

  • Behavioral testing apparatus (e.g., Elevated Plus Maze, Forced Swim Test chamber).

3. Drug Preparation:

  • Prepare a stock solution of SNAP 94847 in the vehicle.

  • On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, prepare a solution for a 0.25 mL administration volume).

4. Experimental Procedure:

  • Acute Dosing:

    • Administer SNAP 94847 (e.g., 20 mg/kg) or vehicle via oral gavage (p.o.).

    • Conduct behavioral testing 60 minutes post-administration.

  • Chronic Dosing:

    • Administer SNAP 94847 (e.g., 20 mg/kg/day) or vehicle orally for 14-21 consecutive days.

    • Conduct behavioral testing on the final day, 60 minutes after the last dose.

5. Behavioral Testing (Example: Forced Swim Test):

  • Fill a cylindrical container (25 cm height, 10 cm diameter) with water (23-25°C) to a depth of 15 cm.

  • Gently place the mouse into the water.

  • Record the session (typically 6 minutes) with a video camera.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

6. Data Analysis:

  • Compare the immobility time between the SNAP 94847-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Effects on Food-Reinforced Operant Responding in Rats

This protocol is based on studies investigating the role of MCH₁ receptors in reward-related behaviors[4].

1. Animals:

  • Male Sprague-Dawley rats (250-300g).

  • Individually house the rats and maintain them on a food-restricted diet (e.g., 16 g of standard chow per day) to motivate operant responding. Water is available ad libitum.

  • Maintain a 12-hour light/dark cycle.

2. Materials:

  • SNAP 94847.

  • Vehicle: Saline or as described in Protocol 1.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Operant conditioning chambers equipped with levers, a cue light/tone generator, and a pellet dispenser.

  • High-fat food pellets (e.g., 35% fat).

3. Drug Preparation:

  • Dissolve SNAP 94847 in the chosen vehicle to the desired concentration for i.p. injection (e.g., for a 10 mg/kg dose in a 300g rat, prepare a solution for a 0.3 mL injection volume).

4. Experimental Procedure:

  • Training:

    • Train food-restricted rats to press a lever for high-fat food pellets in the operant chambers. Sessions are typically 3 hours long and conducted every other day for approximately 14 sessions.

  • Testing:

    • On the test day, administer SNAP 94847 (e.g., 3-30 mg/kg, i.p.) or vehicle 60 minutes before the start of the operant session.

    • Place the rat in the operant chamber and record the number of lever presses and pellets earned over the 3-hour session.

5. Data Analysis:

  • Analyze the dose-dependent effects of SNAP 94847 on lever pressing for food rewards using ANOVA.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomize Animals into Treatment Groups Animal_Acclimatization->Randomization Drug_Preparation Drug and Vehicle Preparation Dosing Administer SNAP 94847 or Vehicle (p.o. or i.p.) Drug_Preparation->Dosing Randomization->Dosing Post_Dose_Period Wait for Drug Absorption (e.g., 60 minutes) Dosing->Post_Dose_Period Behavioral_Testing Conduct Behavioral Assay (e.g., Forced Swim Test, Operant Responding) Post_Dose_Period->Behavioral_Testing Data_Collection Record and Score Behavioral Data Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

Caption: A generalized workflow for in vivo studies using SNAP 94847.

Important Considerations

  • Vehicle Selection: The solubility of SNAP 94847 should be confirmed in the chosen vehicle. The use of DMSO and cyclodextrins is common for improving the solubility of hydrophobic compounds for in vivo administration[5].

  • Route of Administration: The choice between oral and intraperitoneal administration may depend on the experimental question, desired pharmacokinetic profile, and handling expertise. Oral administration is generally less stressful for chronic studies.

  • Pharmacokinetics: SNAP 94847 has been shown to have good oral bioavailability (59%) and a half-life of approximately 5.2 hours in rats[10]. This should be considered when designing the timing of dosing and behavioral testing.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These application notes are intended to serve as a guide. Researchers should always consult the primary literature and optimize protocols for their specific experimental conditions.

References

Revolutionizing Protein Degradation Studies: A Standard Operating Procedure for the D-SNAP Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein degradation is fundamental to understanding cellular homeostasis and the pathogenesis of numerous diseases. In the realm of drug discovery, particularly with the advent of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras), precise and quantifiable methods for monitoring protein turnover are paramount. The Dynamic SNAP-tag Assay (D-SNAP Assay) is a powerful and versatile platform for the real-time analysis of protein degradation kinetics in live cells.

This application note provides a detailed standard operating procedure for utilizing the this compound assay to quantify the degradation of a protein of interest (POI). The protocol is designed for researchers, scientists, and drug development professionals.

Principle of the SNAP-tag Technology

The this compound assay leverages the SNAP-tag, a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT).[1] This engineered protein tag covalently reacts with cell-permeable O6-benzylguanine (BG) substrates, which can be conjugated to a variety of fluorescent dyes.[2] This specific and irreversible labeling allows for the tracking of a specific population of a SNAP-tagged protein of interest.[3]

For protein degradation studies, a "pulse-chase" experiment is typically performed. An existing population of the SNAP-tag fusion protein is first "pulsed" by labeling with a fluorescent BG-substrate. After washing away the unbound dye, the cells are "chased" over a time course. The decrease in fluorescence intensity of the labeled protein population is directly proportional to its degradation rate.[3]

Application in Drug Development: Quantifying PROTAC-Mediated Degradation

A significant application of the this compound assay is in the characterization of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[4] By tagging the target protein with a SNAP-tag, the efficacy and kinetics of a PROTAC can be precisely quantified by monitoring the disappearance of the fluorescently labeled protein.[2]

Data Presentation

The following tables summarize representative quantitative data from this compound assays for protein degradation.

Table 1: Quantification of PROTAC-induced SNAP-EGFP Degradation by Flow Cytometry. This table illustrates the dose-dependent degradation of a SNAP-tagged EGFP reporter protein after a 24-hour treatment with a VHL-recruiting PROTAC. Data is presented as the mean percentage of remaining EGFP fluorescence intensity relative to a vehicle control.

PROTAC Concentration (µM)Mean EGFP Fluorescence (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.1854.8
0.5553.5
1.0252.1
2.5151.8
5.0101.2
10.0121.5

Data is hypothetical and representative of typical results.

Table 2: Half-life Determination of a SNAP-tagged Protein using a Pulse-Chase Assay. This table shows the quantification of fluorescence intensity of a SNAP-tagged protein at different time points after an initial fluorescent pulse. The data is used to calculate the protein's half-life.

Time Point (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% of Initial Fluorescence
015,000850100
212,50070083.3
49,80065065.3
67,60050050.7
85,90042039.3
123,50030023.3
241,2001508.0

Data is hypothetical and representative of typical results.

Experimental Protocols

General Laboratory Requirements
  • Mammalian cell culture facility

  • Fluorescence microscope with appropriate filter sets or a flow cytometer

  • Standard molecular biology laboratory equipment (incubators, centrifuges, etc.)

Materials and Reagents
  • Mammalian cell line of choice

  • Expression vector encoding the protein of interest fused to a SNAP-tag

  • Transfection reagent

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • SNAP-Cell® fluorescent substrate (e.g., TMR-Star, SiR)

  • Dimethyl sulfoxide (DMSO)

  • Compound of interest (e.g., PROTAC) or vehicle control

  • (Optional) Hoechst 33342 for nuclear staining

  • (Optional) Lysis buffer (e.g., RIPA buffer) and protease inhibitors for Western blot analysis

Standard Operating Procedure: this compound Pulse-Chase Assay for Protein Degradation

This protocol describes a typical pulse-chase experiment to monitor the degradation of a SNAP-tagged protein in response to a treatment (e.g., a PROTAC).

Part 1: Cell Culture and Transfection

  • Cell Seeding: Seed the mammalian cells in a suitable format for analysis (e.g., 96-well plate for high-throughput screening, chambered cover glass for microscopy). Ensure cells are in the logarithmic growth phase.

  • Transfection: Transfect the cells with the SNAP-tag fusion protein expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Expression: Allow the cells to express the fusion protein for 24-48 hours post-transfection.

Part 2: Pulse-Chase Labeling

  • Prepare Labeling Medium: Prepare a working solution of the SNAP-Cell® fluorescent substrate in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 1-5 µM.[1]

  • Pulse Labeling: Remove the culture medium from the cells and add the labeling medium. Incubate for 30 minutes at 37°C in a CO2 incubator.[5]

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium to remove any unbound substrate.

  • Chase Initiation: After the final wash, add fresh, pre-warmed complete culture medium containing the compound of interest (e.g., PROTAC) or vehicle control. This marks the beginning of the chase period (time point 0).

Part 3: Sample Collection and Analysis

  • Time Points: At each desired time point during the chase (e.g., 0, 2, 4, 8, 12, 24 hours), proceed with one of the following analysis methods:

    • Fluorescence Microscopy:

      • (Optional) Stain the nuclei with Hoechst 33342.

      • Wash the cells with PBS.

      • Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen SNAP-tag fluorophore and nuclear stain.

      • Quantify the fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).

    • Flow Cytometry:

      • Harvest the cells by trypsinization.

      • Resuspend the cells in PBS containing 1% FBS.

      • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the SNAP-tag fluorophore in thousands of cells per sample.

    • Western Blotting:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells in lysis buffer containing protease inhibitors.

      • Quantify the protein concentration of the lysates.

      • Perform SDS-PAGE and Western blotting using an antibody against the SNAP-tag or the protein of interest.

      • Quantify the band intensities using densitometry and normalize to a loading control.

Part 4: Data Analysis

  • Calculate Protein Degradation: For microscopy and flow cytometry data, calculate the mean fluorescence intensity for each time point and treatment condition. Normalize the data to the time point 0 to determine the percentage of remaining protein.

  • Determine Half-life: Plot the percentage of remaining protein against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½) of the protein under each condition.

Mandatory Visualizations

SNAP_Tag_Mechanism POI Protein of Interest Fusion_Protein SNAP-tag Fusion Protein SNAP_Tag SNAP-tag Labeled_Protein Covalently Labeled Fusion Protein Fusion_Protein->Labeled_Protein Covalent Bond Formation BG_Substrate O⁶-Benzylguanine (BG) Substrate + Fluorophore BG_Substrate->Labeled_Protein Guanine Guanine (byproduct) Labeled_Protein->Guanine Release

Caption: Mechanism of SNAP-tag covalent labeling.

D_SNAP_Workflow cluster_analysis Data Acquisition start Start seed_cells Seed Cells start->seed_cells transfect Transfect with SNAP-POI Vector seed_cells->transfect express Express Protein (24-48h) transfect->express pulse Pulse: Label with Fluorescent BG-Substrate (30 min) express->pulse wash Wash (3x) pulse->wash chase Chase: Add Compound/Vehicle (Time Course) wash->chase microscopy Fluorescence Microscopy chase->microscopy flow Flow Cytometry chase->flow western Western Blot chase->western data_analysis Data Analysis (Quantification, Half-life) microscopy->data_analysis flow->data_analysis western->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound pulse-chase assay.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI SNAP-tagged Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI E1, E2, E3 cascade Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation signaling pathway.

References

SNAP-Tag Technology for Advanced Fluorescence Microscopy: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of protein dynamics within a cellular context is paramount to understanding complex biological processes. While fluorescent proteins have been instrumental, they possess certain limitations regarding brightness, photostability, and the available color palette. The SNAP-tag system offers a powerful and versatile alternative for the specific, covalent labeling of proteins of interest with a wide array of synthetic fluorescent dyes.[1][2] This technology enables researchers to leverage the superior photophysical properties of organic dyes for advanced imaging applications, including live-cell imaging, super-resolution microscopy, and quantitative protein analysis.[3][4]

The SNAP-tag is a 19.4 kDa, engineered version of the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT).[2] This tag is genetically fused to a target protein and acts as a self-labeling enzyme. It specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives, which can be conjugated to various functional molecules, most notably a diverse range of fluorophores.[1][5] This irreversible reaction ensures stable and specific labeling of the fusion protein for subsequent visualization and analysis.[5]

Mechanism of Action

The core of the SNAP-tag technology lies in the specific covalent reaction between the SNAP-tag fusion protein and a benzylguanine (BG) substrate. The SNAP-tag's active site cysteine residue attacks the benzyl group of the BG substrate, leading to the formation of a stable thioether bond and the release of guanine.[6][7] This highly specific and rapid reaction allows for the precise labeling of the protein of interest with the fluorophore conjugated to the BG moiety.[1]

SNAP_Mechanism cluster_Fusion cluster_Substrate POI Protein of Interest SNAP SNAP-tag FusionProtein SNAP-tag Fusion Protein invis1 FusionProtein->invis1 Substrate BG-Fluorophore Substrate Substrate->invis1 BG Benzylguanine (BG) Fluorophore Fluorophore LabeledProtein Labeled Fusion Protein Guanine Released Guanine invis1->LabeledProtein Covalent Reaction invis1->Guanine invis2

Caption: Covalent labeling of a SNAP-tag fusion protein.

Applications in Fluorescence Microscopy

The versatility of the SNAP-tag system, allowing for the use of a broad spectrum of fluorescent probes, has led to its adoption in numerous microscopy applications.

  • Live-Cell Imaging: Cell-permeable fluorescent substrates enable the dynamic tracking of intracellular proteins in real-time. This is crucial for studying protein localization, translocation, and trafficking.[1]

  • Super-Resolution Microscopy: The use of bright and photostable dyes compatible with techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) allows for imaging beyond the diffraction limit of light, providing nanoscale resolution of cellular structures.[4][8]

  • Pulse-Chase Analysis: This powerful technique allows for the study of protein turnover, including synthesis, trafficking, and degradation rates.[9][10] By sequentially labeling a protein population with different colored fluorophores at different time points, researchers can distinguish between "old" and "newly synthesized" protein pools.[10][11]

  • Dual-Color Imaging: In conjunction with the orthogonal CLIP-tag system, which reacts with O²-benzylcytosine (BC) substrates, two different proteins can be labeled simultaneously with distinct fluorophores within the same cell for co-localization studies.[2][12]

  • Cell Surface Labeling: Using cell-impermeable fluorophores, it is possible to selectively label proteins exposed on the cell surface, which is ideal for studying receptor internalization and membrane protein dynamics.[5]

Quantitative Data Summary

The choice of fluorophore is critical and depends on the specific application, the instrumentation available, and the expression level of the protein. Key parameters include the dye's brightness, photostability, and level of nonspecific binding.

Table 1: Properties of Common SNAP-Tag Compatible Fluorophores

Fluorophore (Substrate) Excitation Max (nm) Emission Max (nm) Cell Permeability Key Features
SNAP-Cell® TMR-Star 554 580 Permeable Bright and photostable, suitable for live-cell imaging.[5]
SNAP-Cell® 505-Star 505 530 Permeable Green-emitting dye for live-cell applications.
SNAP-Surface® Alexa Fluor® 488 495 519 Impermeable Widely used, bright green fluorophore for surface labeling.[13]
SNAP-Surface® 549 560 575 Impermeable Orange-red fluorophore for surface labeling.[14]
SNAP-Cell® 647-SiR 652 672 Permeable Near-infrared dye, ideal for super-resolution (STED) and deep-tissue imaging.[4][8]

| SNAP-Surface® Alexa Fluor® 647 | 650 | 668 | Impermeable | Far-red fluorophore for surface labeling, reduces cellular autofluorescence.[14] |

Table 2: Performance of Selected Dyes for Single-Molecule Tracking A survey of various dyes for single-molecule tracking microscopy revealed significant differences in performance.[15][16] The ideal dye combines high photostability (emits many photons before bleaching) with low nonspecific binding.

Dye ConjugateRelative Photostability (Photons x10³)Nonspecific Binding LevelSuitability for Single-Molecule Tracking
BG-Dy 549~120LowExcellent
BG-CF640~100LowExcellent
BG-Atto 655~150ModerateGood (but higher background)
BG-Alexa 546~110ModerateModerate (better for ensemble measurements)
BG-TMR~40HighPoor
BG-Alexa 488~30HighPoor

Data synthesized from Bosch et al. (2014) for comparative purposes.[16][17] Absolute values can vary with experimental conditions.

Experimental Protocols

General Workflow for SNAP-Tag Labeling

The overall process involves two main stages: expressing the SNAP-tag fusion protein and labeling it with the desired fluorescent substrate.[3]

General_Workflow Cloning 1. Clone Gene of Interest into SNAP-tag vector Transfection 2. Transfect cells and express fusion protein Cloning->Transfection Labeling 3. Add cell-permeable or impermeable BG-Fluorophore Transfection->Labeling Incubate 4. Incubate (e.g., 30 min, 37°C) Labeling->Incubate Wash 5. Wash to remove unbound substrate Incubate->Wash Imaging 6. Image with fluorescence microscope Wash->Imaging

Caption: General experimental workflow for SNAP-tag labeling.

Protocol 1: Live-Cell Labeling of SNAP-Tag Fusion Proteins

This protocol provides a general guideline for labeling SNAP-tag fusion proteins in living cells.[6][18] Optimization of substrate concentration and incubation time is recommended for each specific cell line and fusion protein.

Materials:

  • Cells expressing the SNAP-tag fusion protein, cultured on glass-bottom dishes or coverslips.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • SNAP-tag substrate (e.g., SNAP-Cell® TMR-Star).

  • Anhydrous DMSO.

  • Pre-warmed live-cell imaging medium (e.g., HBSS without phenol red).

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the lyophilized SNAP-tag substrate in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light and moisture.[18]

  • Prepare Labeling Medium: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed complete cell culture medium to a final concentration of 0.5–5 µM.[5] The optimal concentration depends on the substrate and protein expression levels and should be optimized to maximize signal and minimize background.

  • Cell Labeling: a. Remove the existing culture medium from the cells. b. Add the prepared labeling medium to the cells, ensuring they are fully covered. c. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[6][18]

  • Washing: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed complete culture medium or imaging medium.[5] An additional 30-minute incubation in fresh medium after the washes can help reduce background by allowing unbound substrate to diffuse out of the cells.[5]

  • Imaging: Replace the wash medium with fresh, pre-warmed live-cell imaging medium. Image the cells immediately on a fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain temperature and CO₂ levels.[18]

Protocol 2: Pulse-Chase Analysis of Protein Turnover

This protocol allows for the visualization of different age-populations of a protein.[10][11]

Materials:

  • Cells expressing the SNAP-tag fusion protein.

  • Two spectrally distinct, cell-permeable SNAP-tag substrates (e.g., a red and a green fluorophore).

  • Non-fluorescent blocking agent (e.g., SNAP-Cell® Block).

  • Complete cell culture medium.

Procedure:

  • Pulse 1 (Labeling the "Old" Population): a. Label the cells with the first fluorescent SNAP-tag substrate (e.g., red fluorophore) at a concentration of 1-5 µM for 30 minutes, following the live-cell labeling protocol (Protocol 1, steps 1-3). b. Wash the cells thoroughly as described in Protocol 1, step 4, to remove all unbound substrate.

  • Chase Period: a. Add fresh, pre-warmed complete culture medium to the cells. b. Incubate the cells for the desired "chase" duration (e.g., 0, 2, 6, 12, 24 hours). During this time, the initially labeled proteins may be trafficked or degraded, and new, unlabeled proteins will be synthesized.

  • (Optional) Blocking Step: Before the second pulse, you can add a non-fluorescent blocking agent to quench any remaining un-labeled "old" protein that may still be reactive. This ensures the second pulse only labels newly synthesized proteins.[5]

  • Pulse 2 (Labeling the "New" Population): a. At the end of the chase period, label the cells with the second, spectrally distinct fluorescent SNAP-tag substrate (e.g., green fluorophore) for 30 minutes. b. Wash the cells thoroughly as before.

  • Imaging and Analysis: a. Image the cells using filter sets for both fluorophores. b. The red signal will represent the initial protein population, while the green signal will represent the protein population synthesized during the chase period. c. Quantify the fluorescence intensity in both channels across different chase time points to determine the rate of protein turnover.[11]

Pulse_Chase_Workflow Start Cells expressing SNAP-tag fusion Pulse1 Pulse 1: Label with Red Fluorophore Start->Pulse1 Wash1 Wash Pulse1->Wash1 Chase Chase Period: Incubate in fresh medium (Protein turnover occurs) Wash1->Chase Pulse2 Pulse 2: Label with Green Fluorophore Chase->Pulse2 Wash2 Wash Pulse2->Wash2 Image Image both channels: Red = 'Old' Protein Green = 'New' Protein Wash2->Image

References

Application Notes and Protocols for Preparing D-SNAP Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of D-SNAP (S-Nitroso-N-Acetyl-D,L-Penicillamine), a widely used nitric oxide (NO) donor in experimental research.

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing this compound stock solutions.

ParameterValueReference
Molecular Formula C₇H₁₂N₂O₄S[1]
Molecular Weight 220.2 g/mol [1]
Appearance Green Crystalline Solid[2]
Storage Temperature -20°C[2]
Solubility in DMSO >25 mg/mL
Solubility in DMF >50 mg/mL[1]
Solubility in Ethanol >30 mg/mL[1]
Solubility in PBS (pH 7.2) >11.2 mg/mL[1]
Solubility in Water ≥2 mg/mL[2]
Half-life in Solution (pH 6-8, 37°C) ~6 hours (with metal chelators)[1]

Experimental Protocols

Materials
  • This compound (S-Nitroso-N-Acetyl-D,L-Penicillamine) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various experimental assays.

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out 22.02 mg of this compound powder using an analytical balance and transfer it to a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex for 10-15 minutes, or until the this compound is completely dissolved.[3] The solution should be a clear, green color.

  • Aliquoting and Storage: Aliquot the 100 mM this compound stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C.[2][3] For long-term storage, -80°C is recommended to minimize degradation.

Note: Due to the potential for precipitation when diluting in aqueous buffers, it is crucial to perform dilutions immediately before use.[4]

Preparation of Working Solutions

For cell culture experiments, it is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity.[4]

  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired experimental buffer (e.g., deoxygenated PBS or cell culture medium) to achieve the final working concentration. It is recommended to add the this compound stock to the buffer and mix immediately to prevent precipitation.[4]

  • Immediate Use: Use the prepared working solutions immediately, as the stability of this compound in aqueous solutions is limited.[1]

Mandatory Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage cluster_use Use start Start weigh Weigh 22.02 mg this compound start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into amber tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration thaw->dilute experiment Use immediately in experiment dilute->experiment

Caption: Workflow for this compound stock solution preparation and use.

Signaling Pathway of this compound as a Nitric Oxide Donor

G DSNAP This compound NO Nitric Oxide (NO) DSNAP->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound acts as an NO donor, initiating downstream signaling.

References

Application Notes and Protocols for In Vivo Delivery of Advanced Nucleic Acid Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The in vivo application of nucleic acid probes for diagnostics and therapeutics has been significantly advanced by the development of sophisticated nanostructures. These platforms, which we will refer to under the functional term "Dual-Sided Nucleic Acid Probes" (D-SNAPs), are characterized by a multifunctional design, typically comprising a core scaffold and a shell of oligonucleotides that can be engineered for various in vivo tasks. This document provides an overview of the leading D-SNAP-like technologies, namely Spherical Nucleic Acids (SNAs) and DNA Origami Nanostructures, and details protocols for their in vivo delivery, imaging, and biodistribution analysis. These advanced probes offer enhanced stability, improved cellular uptake, and the potential for targeted delivery, overcoming many limitations of linear nucleic acids.[1][2]

Core Technologies: Spherical Nucleic Acids and DNA Origami

Spherical Nucleic Acids (SNAs) are nanostructures composed of a nanoparticle core that is densely functionalized with a shell of radially oriented nucleic acids.[1][2] This unique three-dimensional architecture confers properties distinct from linear nucleic acids, including resistance to nuclease degradation and efficient cellular uptake without the need for transfection agents.[3][4][5] The core can be made of various materials, including gold, liposomes, or polymers, and the nucleic acid shell can be composed of DNA, siRNA, or miRNA, making SNAs a versatile platform for in vivo applications.[1][2]

DNA Origami refers to the nanoscale folding of DNA to create arbitrary two- and three-dimensional shapes. These structures can be designed with high precision to act as carriers for various molecules, including therapeutic agents and imaging probes. Their biocompatibility and programmability make them excellent candidates for in vivo applications, where they can be functionalized with targeting ligands for specific cell or tissue delivery.

In Vivo Delivery Methods

The most common method for systemic in vivo delivery of D-SNAPs is intravenous (i.v.) injection . This route allows for the rapid distribution of the probes throughout the body via the circulatory system. Topical and intratumoral injections have also been explored for specific applications, such as skin disorders and localized tumors.[6]

General Workflow for In Vivo Studies

G cluster_prep Probe Preparation cluster_admin Animal Administration cluster_analysis In Vivo & Ex Vivo Analysis prep This compound Synthesis & Purification labeling Fluorophore/Radiolabeling prep->labeling formulation Formulation in Sterile Vehicle (e.g., PBS) labeling->formulation injection Intravenous Injection (e.g., tail vein) formulation->injection animal_prep Animal Model Preparation animal_prep->injection imaging In Vivo Imaging (e.g., IVIS, PET) injection->imaging biodist Biodistribution Analysis imaging->biodist ex_vivo Ex Vivo Organ Imaging & Analysis biodist->ex_vivo

Caption: General experimental workflow for in vivo studies using D-SNAPs.

Experimental Protocols

Protocol 1: In Vivo Delivery and Biodistribution of Spherical Nucleic Acids in a Mouse Model

This protocol describes the systemic administration of fluorescently labeled SNAs in mice to assess their biodistribution.

Materials:

  • Cy5-labeled SNAs

  • Sterile, nuclease-free phosphate-buffered saline (PBS)

  • Healthy, wild-type mice (e.g., C57Bl/6)

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of SNA Solution:

    • Resuspend the Cy5-labeled SNAs in sterile, nuclease-free PBS to the desired concentration. A typical dose for in vivo imaging studies is around 1.0 µmol/kg of the oligonucleotide.

  • Animal Administration:

    • Anesthetize the mice using an approved institutional protocol.

    • Administer the SNA solution via intravenous tail vein injection. The injection volume is typically 100-200 µL per mouse.

  • In Vivo Imaging:

    • At desired time points (e.g., 30 minutes, 4 hours, 24 hours) post-injection, anesthetize the mice and place them in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.

  • Ex Vivo Biodistribution Analysis:

    • At the final time point, euthanize the mice according to institutional guidelines.

    • Dissect the major organs (liver, spleen, kidneys, heart, lungs, and tumor if applicable).

    • Arrange the organs in the imaging system and acquire ex vivo fluorescence images to quantify the signal in each organ.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images.

    • Quantify the fluorescence intensity in each ROI.

    • For quantitative biodistribution, results can be expressed as a percentage of the injected dose per gram of tissue (%ID/g). This often requires a standard curve or the use of radiolabeled probes for more precise quantification.

Protocol 2: In Vivo Delivery and Pharmacokinetics of DNA Origami Nanostructures

This protocol outlines the use of radiolabeled DNA origami for pharmacokinetic studies in mice using Positron Emission Tomography (PET).

Materials:

  • 89Zr-labeled DNA origami nanostructures

  • Sterile, nuclease-free PBS

  • Healthy mice

  • PET scanner

  • Anesthesia

Procedure:

  • Probe Preparation:

    • Synthesize and purify the DNA origami nanostructures.

    • Radiolabel the nanostructures with 89Zr using a suitable chelator conjugated to the origami structure.

    • Purify the radiolabeled DNA origami to remove any free 89Zr.

    • Formulate the labeled nanostructures in sterile PBS for injection.

  • Animal Administration:

    • Anesthetize the mice and perform an intravenous injection of the 89Zr-labeled DNA origami.

  • PET Imaging:

    • At various time points post-injection, anesthetize the mice and perform PET scans to visualize the real-time biodistribution of the nanostructures.[7]

  • Pharmacokinetic Analysis:

    • Analyze the PET imaging data to determine the concentration of the radiolabeled DNA origami in different organs over time.

    • Calculate pharmacokinetic parameters such as circulation half-life, clearance rate, and organ accumulation.

  • Ex Vivo Validation:

    • After the final imaging session, euthanize the mice and harvest the organs.

    • Measure the radioactivity in each organ using a gamma counter to validate the PET imaging data and obtain precise quantification of the biodistribution.

Quantitative Data Presentation

The following tables summarize representative quantitative data from in vivo studies of this compound-like nanostructures.

Table 1: Biodistribution of DNA Origami Frameworks in Mice

Organ% Injected Dose per Gram (%ID/g)
Liver83 ± 18
Lungs48 ± 22
Spleen14 ± 13
Blood (at 15 min)40 ± 34

Data adapted from studies on porous silicon particles, which serve as a model for inorganic nanostructure biodistribution.[8] Note: Values are mean ± standard deviation.

Table 2: Biodistribution of Ultrasmall Spherical Nucleic Acids (AuNC-SNAs) vs. Conventional SNAs (AuNP-SNAs) in Tumor-Bearing Mice

OrganAuNC-SNAs (%ID/g)AuNP-SNAs (%ID/g)
TumorHigher AccumulationLower Accumulation
LiverLower AccumulationHigher Accumulation
BloodProlonged CirculationShorter Circulation

Qualitative summary based on comparative studies.[3] Ultrasmall SNAs show more favorable tumor targeting and reduced liver uptake.

Signaling Pathways and Mechanisms of Action

D-SNAPs can be designed to interact with specific cellular pathways. For instance, SNAs can be used for gene regulation by delivering siRNA or antisense oligonucleotides to target specific mRNA transcripts.

G SNA SNA-siRNA Conjugate Endocytosis Scavenger Receptor-Mediated Endocytosis SNA->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape RISC RISC Loading Escape->RISC Cleavage mRNA Cleavage RISC->Cleavage Translation_Inhibition Translation Inhibition Cleavage->Translation_Inhibition Target_mRNA Target mRNA Target_mRNA->Cleavage

Caption: RNA interference pathway initiated by SNA-delivered siRNA.

The uptake of SNAs is often mediated by scavenger receptors, leading to endocytosis.[1] A key challenge in the delivery of nucleic acid therapeutics is facilitating their escape from the endosome to reach their cytosolic targets. Some advanced this compound designs incorporate components that promote endosomal escape, enhancing their therapeutic efficacy.

Conclusion

Advanced nucleic acid probes, exemplified by Spherical Nucleic Acids and DNA Origami, represent a powerful platform for in vivo diagnostics and therapeutics. Their unique structural properties allow for systemic delivery and interaction with intracellular targets. The protocols and data presented here provide a framework for researchers and drug development professionals to design and execute in vivo studies using these innovative nanotechnologies. Further research into surface modifications to control biodistribution and enhance target specificity will continue to expand the therapeutic potential of these versatile probes.

References

Application Note: Quantitative Analysis of D-SNAP in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and quantification of the novel small molecule D-SNAP from biological tissue samples. The method utilizes a robust tissue homogenization and protein precipitation procedure followed by sensitive and selective quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note includes a comprehensive experimental protocol, guidelines for data presentation, and visual workflows to ensure reliable and reproducible results in preclinical research and drug development.

Principle of the Method

Accurate quantification of therapeutic compounds in tissues is critical for understanding their pharmacokinetic and pharmacodynamic properties. This protocol employs a widely accepted "gold standard" approach for small molecule analysis.[1]

  • Tissue Homogenization: Mechanical disruption of the tissue releases the analyte (this compound) into a buffered solution.[2][3]

  • Protein Precipitation: An organic solvent (acetonitrile) is used to precipitate proteins, which would otherwise interfere with the analysis.[4] This step also extracts this compound and an internal standard (IS) into the solvent.

  • LC-MS/MS Analysis: The clarified supernatant is injected into an LC-MS/MS system. The liquid chromatography (LC) component separates this compound and the IS from other endogenous matrix components. The tandem mass spectrometry (MS/MS) component provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both the analyte and the IS.[5]

An internal standard (IS), a molecule structurally similar to this compound (e.g., a stable isotope-labeled version), is spiked into the sample at the beginning of the procedure. The ratio of the this compound signal to the IS signal is used for quantification, correcting for variability in sample preparation and instrument response.

Materials and Reagents

  • Tissues: Flash-frozen biological tissues (e.g., liver, brain, kidney) stored at -80°C.[6]

  • This compound Analytical Standard: ≥98% purity.

  • Internal Standard (IS): e.g., this compound-d4, ≥98% purity.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, Ammonium acetate.

  • Homogenization Buffer: PBS, pH 7.4.

  • Equipment:

    • Bead mill homogenizer (e.g., Bullet Blender®).[7]

    • 2.0 mL homogenization tubes with ceramic beads.

    • Refrigerated centrifuge.

    • Vortex mixer.

    • Analytical balance.

    • Calibrated pipettes.

    • LC-MS/MS system (e.g., Sciex, Waters, Agilent).

    • C18 reverse-phase HPLC column.

Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to create primary stocks.

  • Working Stock Solutions: Prepare serial dilutions of the this compound primary stock in 50:50 acetonitrile:water to create working stocks for the calibration curve and QCs.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock in acetonitrile. This solution will be used as the protein precipitation/extraction solvent.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the this compound working stock solutions into blank tissue homogenate (prepared from untreated tissue) to create a calibration curve (e.g., 1-1000 ng/g) and at least three levels of QCs (low, mid, high).

Tissue Sample Preparation
  • Weigh Tissue: On dry ice, weigh approximately 50-100 mg of frozen tissue into a pre-tared 2.0 mL homogenization tube containing ceramic beads.[6] Record the exact weight.

  • Homogenization: Add ice-cold PBS to the tube at a ratio of 4:1 (v/w) (e.g., 400 µL PBS for 100 mg tissue). Homogenize the tissue using a bead mill homogenizer according to the manufacturer's instructions (e.g., 2 cycles at 4.5 M/S for 40 seconds).[8] Keep samples on ice.

  • Protein Precipitation & Extraction:

    • To a 100 µL aliquot of tissue homogenate in a clean microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris.[6]

  • Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis, avoiding the protein pellet.

LC-MS/MS Analysis
  • LC System:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • MS/MS System (Hypothetical Parameters):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Q1 315.2 -> Q3 142.1

      • IS (this compound-d4): Q1 319.2 -> Q3 146.1

    • Optimize collision energy and other source parameters for maximum signal intensity.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The final concentration is reported in ng per gram of tissue.

Calculation: Concentration (ng/g) = (Calculated Concentration from Curve (ng/mL) * Dilution Factor) / (Tissue Weight (mg) / Homogenization Volume (mL))

Table 1: this compound Concentration in Rat Tissues 4 Hours Post-Dose (10 mg/kg)

TissueMean Concentration (ng/g)Standard Deviation (SD)N
Liver1258.4189.25
Brain89.712.55
Kidney745.198.65
Lung432.665.45

Diagrams and Workflows

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis TISSUE 1. Weigh Frozen Tissue (50-100mg) HOMOG 2. Add PBS & Homogenize (Bead Mill) TISSUE->HOMOG ALIQUOT 3. Aliquot Homogenate (100 µL) HOMOG->ALIQUOT EXTRACT 4. Add ACN with Internal Standard & Vortex ALIQUOT->EXTRACT CENT 5. Centrifuge (16,000g, 15 min, 4°C) EXTRACT->CENT SUP 6. Transfer Supernatant to Vial/Plate CENT->SUP LCMS 7. Inject into LC-MS/MS System SUP->LCMS DATA 8. Acquire Data (MRM Mode) LCMS->DATA QUANT 9. Quantify using Calibration Curve DATA->QUANT

Caption: Workflow for this compound quantification in tissue.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism where this compound inhibits Kinase B, preventing the phosphorylation of Transcription Factor X (TF-X) and subsequent gene expression related to cell proliferation.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates DSNAP This compound KinaseB Kinase B KinaseA->KinaseB Activates TFX TF-X KinaseB->TFX Phosphorylates DSNAP->KinaseB Inhibits TFX_P TF-X-P Gene Target Genes TFX_P->Gene Activates Transcription

Caption: Hypothetical this compound signaling pathway.

References

Troubleshooting & Optimization

troubleshooting D-SNAP assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dynamic S-Nitrosylation-Associated Protein (D-SNAP) assay. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

A1: The this compound assay is a method designed to detect and quantify protein S-nitrosylation, a reversible post-translational modification where a nitric oxide (NO) group is added to a cysteine thiol.[1][2] This modification plays a crucial role in various cellular signaling pathways.[1][2] The assay is widely used to identify proteins that are S-nitrosylated and to understand how this modification regulates their function in both normal physiological processes and in disease states.[1][3]

Q2: What are the common methods for detecting S-nitrosylation?

A2: Several methods are available for the detection of S-nitrosothiols (SNOs), each with its own advantages and limitations. The main categories include:

  • Chemiluminescence-based methods: These are highly sensitive and can quantify total SNO content.[4][5]

  • Colorimetric and Fluorimetric assays: These indirect methods detect the decomposition products of SNOs.[4]

  • Switch-based methods (e.g., Biotin-Switch Technique): These methods are widely used for identifying specific S-nitrosylated proteins.[1][3]

  • Mass Spectrometry-based assays: These are direct methods that can identify the precise sites of S-nitrosylation.[4][6]

Q3: Why is the S-NO bond described as "labile" and what are the implications for the assay?

A3: The sulfur-nitrogen bond in S-nitrosothiols is inherently unstable and can be easily broken by light, metal ions, and certain enzymes.[4] This lability presents a significant challenge for detection and quantification, as SNOs can decompose during sample preparation and analysis, leading to underestimation of S-nitrosylation levels.[4][6] It is crucial to handle samples carefully, minimize exposure to light, and use metal chelators to maintain the integrity of SNOs.[3][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound assay, which is often based on the biotin-switch technique (BST).

Problem Potential Cause Recommended Solution
High Background / False Positives Incomplete blocking of free cysteine thiols.[1][7]Optimize the blocking step by ensuring sufficient concentration of the blocking reagent (e.g., MMTS) and adequate incubation time and temperature. The combination of heat and SDS can help fully denature proteins for better access to buried thiols.[1] Include proper negative controls, such as omitting the reducing agent (ascorbate) or pre-treating the sample with a reducing agent like DTT before the blocking step.[8]
Non-specific reduction of disulfide bonds by ascorbate.[9]Use the minimum effective concentration of ascorbate. Consider alternative, more selective reducing agents if non-specific reduction is suspected.[8]
Contamination with redox-active metals.[1]Add metal chelators (e.g., EDTA, neocuproine) to all buffers to prevent metal-catalyzed decomposition of SNOs and other side reactions.[6][10]
Low or No Signal / False Negatives Decomposition of labile S-nitrosothiols during sample preparation.[4]Perform all steps in the dark or under red light to prevent light-induced decomposition.[3] Ensure all buffers contain metal chelators.[3]
Inefficient reduction of S-nitrosothiols by ascorbate.[8]Ensure the ascorbate solution is freshly prepared. Optimize the concentration and incubation time for the reduction step.
Inefficient labeling of newly formed thiols.Use a fresh, high-quality labeling reagent (e.g., biotin-HPDP). Ensure the pH of the labeling buffer is optimal for the reaction.
High Variability Between Replicates Inconsistent sample handling and processing.Standardize all experimental steps, including incubation times, temperatures, and pipetting volumes.[11]
Differences in protein concentration between samples.Accurately determine and normalize protein concentrations before starting the assay.
Instrumental errors or differences in data acquisition protocols.Ensure consistent use of instrumentation and settings for all samples and experiments.[3]

Experimental Protocols

Key Experiment: The Biotin-Switch Technique (BST)

The Biotin-Switch Technique is a cornerstone for detecting protein S-nitrosylation. The workflow consists of three main stages: blocking free thiols, reducing S-nitrosothiols, and labeling the newly formed thiols.

Methodology:

  • Protein Extraction and Preparation:

    • Lyse cells or tissues in a buffer containing protease inhibitors and a metal chelator (e.g., EDTA).

    • Perform all steps on ice and protected from light to prevent SNO decomposition.

    • Determine the protein concentration of the lysate.

  • Blocking of Free Cysteine Thiols:

    • To the protein lysate, add a blocking buffer containing a final concentration of 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

    • Incubate the mixture at 50°C for 20-30 minutes with gentle agitation to denature proteins and allow MMTS to access and block all free thiols.

    • Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with acetone to remove excess MMTS.

  • Reduction of S-Nitrosothiols:

    • Resuspend the protein pellet in a buffer containing a reducing agent, typically 1-5 mM sodium ascorbate.

    • Incubate for 1 hour at room temperature in the dark to specifically reduce the S-nitrosothiol bonds, converting them back to free thiols.

  • Labeling of Nascent Thiols:

    • Add a thiol-reactive biotinylating reagent, such as 1 mM Biotin-HPDP.

    • Incubate for 1 hour at room temperature in the dark to label the newly exposed thiol groups.

  • Detection of Biotinylated Proteins:

    • The biotinylated proteins can be detected by various methods:

      • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or an anti-biotin antibody.

      • Affinity Purification: Use streptavidin-agarose beads to pull down biotinylated proteins, which can then be identified by Western blot or mass spectrometry.

Workflow Diagram for the Biotin-Switch Technique

Biotin_Switch_Workflow cluster_0 Step 1: Blocking cluster_1 Step 2: Reduction cluster_2 Step 3: Labeling cluster_3 Step 4: Detection start Protein Lysate (with free thiols and SNOs) block Add MMTS + SDS (50°C incubation) start->block Block free thiols precipitate Acetone Precipitation block->precipitate Remove excess MMTS reduce Add Ascorbate precipitate->reduce reduce_incubate Incubate (RT, dark) reduce->reduce_incubate Reduce SNOs to thiols label_reagent Add Biotin-HPDP reduce_incubate->label_reagent label_incubate Incubate (RT, dark) label_reagent->label_incubate Label nascent thiols detection Detection Methods label_incubate->detection western Western Blot detection->western pull_down Streptavidin Pull-down detection->pull_down Troubleshooting_Flow Start Assay Problem? High_BG High Background? Start->High_BG Yes Low_Signal Low/No Signal? Start->Low_Signal No Incomplete_Blocking Incomplete Blocking? High_BG->Incomplete_Blocking Yes Variability High Variability? Low_Signal->Variability No SNO_Decomposition SNO Decomposition? Low_Signal->SNO_Decomposition Yes Inconsistent_Handling Inconsistent Handling? Variability->Inconsistent_Handling Yes End Problem Resolved Variability->End No Optimize_Blocking Optimize Blocking Step (Reagent, Time, Temp) Incomplete_Blocking->Optimize_Blocking Yes Negative_Controls Run Negative Controls (No Ascorbate, Pre-DTT) Incomplete_Blocking->Negative_Controls Also consider Optimize_Blocking->End Negative_Controls->End Protect_Sample Protect from Light Add Chelators SNO_Decomposition->Protect_Sample Yes Inefficient_Reaction Inefficient Reduction/ Labeling? SNO_Decomposition->Inefficient_Reaction No Protect_Sample->End Fresh_Reagents Use Fresh Reagents Optimize Conditions Inefficient_Reaction->Fresh_Reagents Yes Fresh_Reagents->End Standardize_Protocol Standardize Protocol (Time, Temp, Volume) Inconsistent_Handling->Standardize_Protocol Yes Protein_Concentration Unequal Protein Load? Inconsistent_Handling->Protein_Concentration No Standardize_Protocol->End Normalize_Protein Normalize Protein Conc. Protein_Concentration->Normalize_Protein Yes Normalize_Protein->End

References

Technical Support Center: Optimizing S-Nitroso-N-acetyl-penicillamine (SNAP) Concentration for Minimal Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of S-nitroso-N-acetyl-penicillamine (SNAP) while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is SNAP and what is its primary mechanism of action?

A1: S-nitroso-N-acetyl-penicillamine (SNAP) is a small molecule compound that belongs to the class of S-nitrosothiols. Its primary and most well-understood mechanism of action is the spontaneous release of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2] The release of NO allows researchers to study its effects in a controlled manner in vitro and in vivo.

Q2: What are the common causes of SNAP-induced toxicity in cell culture?

A2: The primary cause of SNAP-induced toxicity is the burst of nitric oxide released upon its decomposition.[1][3][4] High concentrations of NO can lead to cellular stress, DNA damage, and apoptosis (programmed cell death).[1] The rate of NO release and subsequent cytotoxicity can be influenced by factors such as temperature, light exposure, and the presence of certain enzymes or reducing agents in the culture medium. Additionally, hypoxic conditions have been shown to enhance the cytotoxicity of SNAP due to an increased release of nitric oxide.[3][4]

Q3: How can I determine the optimal concentration of SNAP for my experiments?

A3: The optimal concentration of SNAP is highly dependent on the cell type, experimental duration, and the specific biological question being investigated. A standard approach is to perform a dose-response curve, testing a range of SNAP concentrations and measuring both the desired biological effect and cell viability. This will help you identify a therapeutic window where you observe the desired effect with minimal toxicity.

Q4: Are there any known methods to mitigate SNAP-induced toxicity?

A4: Yes, co-treatment with antioxidants such as N-acetyl-L-cysteine, L-ascorbic acid, and (+)-catechin has been shown to decrease the toxicity of SNAP in some cell types.[1] These antioxidants can help to neutralize the reactive nitrogen species generated from the high concentrations of nitric oxide released by SNAP.

Troubleshooting Guide

Problem Possible Cause Solution
High cell death observed even at low SNAP concentrations. The cell line being used is particularly sensitive to nitric oxide.Perform a more granular dose-response experiment starting with very low (nanomolar range) concentrations of SNAP. Consider using a different NO donor with a slower release profile.
The SNAP stock solution has degraded, leading to a rapid, uncontrolled release of NO.Always prepare fresh SNAP solutions immediately before use. Protect the stock solution from light and heat.[2]
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell seeding density across all experiments, as this can affect the per-cell concentration of SNAP.
Fluctuation in incubator oxygen levels.Be aware that hypoxic conditions can increase SNAP's toxicity.[3][4] Ensure consistent atmospheric conditions for all related experiments.
Desired biological effect is not observed, even at concentrations that are causing toxicity. The cells may not be responsive to nitric oxide for the specific endpoint being measured.Confirm that the target cells express the necessary signaling components for the nitric oxide pathway, such as soluble guanylate cyclase (sGC).
The experimental endpoint may require a longer or shorter exposure to SNAP.Perform a time-course experiment to determine the optimal duration of SNAP treatment.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of SNAP using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of SNAP on a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • SNAP Preparation: Prepare a series of dilutions of SNAP in your cell culture medium. It is crucial to prepare these solutions fresh.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of SNAP. Include a vehicle control (medium with the solvent used to dissolve SNAP).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the SNAP concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the assay kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release for each SNAP concentration compared to a positive control (cells lysed to release maximum LDH).

Data Presentation

Table 1: Example Dose-Response Data for SNAP Cytotoxicity

SNAP Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (LDH Assay)
0 (Vehicle)1005
10958
508025
1005550
2502085
500598

Visualizations

SNAP_Signaling_Pathway SNAP SNAP NO Nitric Oxide (NO) SNAP->NO spontaneous release sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Downstream Cellular Response PKG->Cellular_Response phosphorylates targets

Caption: Signaling pathway of SNAP-mediated cellular effects.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells SNAP_Dilution 2. Prepare SNAP Dilutions Treatment 3. Treat Cells with SNAP SNAP_Dilution->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Viability_Assay 5a. Viability Assay (e.g., MTT) Incubation->Viability_Assay Toxicity_Assay 5b. Cytotoxicity Assay (e.g., LDH) Incubation->Toxicity_Assay Data_Collection 6. Collect Data Viability_Assay->Data_Collection Toxicity_Assay->Data_Collection IC50_Calc 7. Calculate IC50 Data_Collection->IC50_Calc

Caption: Experimental workflow for assessing SNAP cytotoxicity.

Troubleshooting_Tree Start High Cell Death Observed? Check_Concentration Is SNAP concentration in expected range? Start->Check_Concentration Yes Investigate_Other Investigate other factors (e.g., hypoxia). Start->Investigate_Other No Check_Cell_Line Is cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes Lower_Concentration Action: Lower SNAP concentration. Check_Concentration->Lower_Concentration No Check_Freshness Was SNAP solution prepared fresh? Check_Cell_Line->Check_Freshness Yes Use_Antioxidants Action: Consider co-treatment with antioxidants. Check_Cell_Line->Use_Antioxidants No Prepare_Fresh Action: Prepare fresh SNAP solution. Check_Freshness->Prepare_Fresh No Check_Freshness->Investigate_Other Yes

References

common issues with D-SNAP solubility in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common solubility issues encountered with D-SNAP and other SNAP-family proteins in various buffers. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are this compound and SNAP proteins?

A1: SNAP proteins, which stands for Soluble N-ethylmaleimide-Sensitive Factor Attachment Proteins, are a family of highly conserved cytosolic adaptor proteins crucial for intracellular membrane fusion and vesicular trafficking.[1][2] They play a key role in the assembly and disassembly of the SNARE (SNAP Receptor) complex, a process essential for events like neurotransmitter release.[2][3] this compound most likely refers to Drosophila SNAP (dSNAP), such as dSNAP-29, which is an essential SNARE protein in the fruit fly, involved in diverse biological processes including synaptic transmission and autophagy.[4]

Q2: Why is my this compound protein precipitating or aggregating?

A2: Protein aggregation is a common issue that can occur when proteins misfold and expose their hydrophobic interiors, leading them to clump together.[5][6] This can be triggered by several factors, including suboptimal buffer conditions (pH, ionic strength), high protein concentration, temperature fluctuations, and the absence of necessary stabilizing agents.[6][7] For SNAP-fusion proteins, the fusion tag itself or the linker region can sometimes contribute to solubility problems.

Q3: What is the ideal buffer for solubilizing my this compound protein?

A3: The ideal buffer for your this compound protein depends on its specific properties. However, a good starting point is a buffer that mimics physiological conditions.[7] Optimization is often necessary, and it is recommended to screen a range of buffer conditions to find the one that provides the best solubility and stability. Key components to consider are the buffering agent, pH, salt concentration, and additives.[7]

Q4: Can the SNAP-tag itself cause solubility issues?

A4: The SNAP-tag is a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA-alkyltransferase that is widely used for protein labeling.[8] While generally well-behaved, any fusion tag can potentially impact the solubility and folding of the target protein. If you suspect the SNAP-tag is causing issues, it may be beneficial to try different linker sequences between the tag and your protein of interest or to explore different expression systems and conditions.

Troubleshooting Guide: this compound Solubility Issues

Problem: My purified this compound protein is precipitating after purification or during storage.

Possible Cause Troubleshooting Step Explanation
Suboptimal Buffer pH Perform a pH screen (e.g., from pH 6.0 to 8.5) to identify the pH at which your protein is most soluble and stable.Most proteins have a specific pH range where they are most stable. Deviating from this can lead to unfolding and aggregation.[7]
Incorrect Ionic Strength Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).Salt helps to "salt in" proteins, increasing their solubility. However, excessively high salt concentrations can lead to "salting out" and precipitation.[7]
Protein Concentration is Too High Determine the maximum soluble concentration of your protein in the optimized buffer. Store your protein at or below this concentration.Highly concentrated protein solutions are more prone to aggregation.[6]
Oxidation of Cysteine Residues Add a reducing agent to your buffer, such as DTT (1-5 mM), TCEP (0.5-1 mM), or β-mercaptoethanol (5-10 mM).Cysteine residues can form disulfide bonds, leading to aggregation. Reducing agents prevent this. TCEP is generally the most stable.[7]
Protein Misfolding/Instability Include stabilizing additives in your buffer, such as glycerol (5-20%), sugars (e.g., sucrose), or non-detergent sulfobetaines (NDSBs).These additives can help to stabilize the native conformation of the protein and prevent aggregation.[7]
Issues with Fusion Tag If working with a SNAP-tag fusion protein, consider altering the linker region or testing a different fusion tag.The properties of the fusion tag can sometimes negatively influence the solubility of the target protein.

Experimental Protocols

Protocol: Screening for Optimal Buffer Conditions for this compound Solubility

This protocol outlines a method for systematically testing different buffer components to enhance the solubility of a this compound protein.

1. Prepare a Series of Base Buffers:

  • Prepare 50 mM stock solutions of different buffering agents (e.g., Tris-HCl, HEPES, MES) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

2. Prepare Stock Solutions of Additives:

  • 5 M NaCl

  • 1 M DTT

  • 50% (v/v) Glycerol

3. Set up a Screening Matrix:

  • In a 96-well plate or microcentrifuge tubes, create a matrix of buffer conditions. For example:

    • Axis 1 (pH): Aliquot your this compound protein into each of the different pH buffers.
    • Axis 2 (Salt): For each pH, create a set of solutions with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

4. Add Protein and Incubate:

  • Add a consistent amount of your purified this compound protein to each buffer condition.

  • Incubate for a set period (e.g., 1 hour) at a controlled temperature (e.g., 4°C).

5. Assess Solubility:

  • Centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregated protein.

  • Carefully remove the supernatant and measure the protein concentration using a method like a Bradford assay or by measuring absorbance at 280 nm.

  • The condition with the highest protein concentration in the supernatant is the one that best solubilizes your this compound protein.

6. Further Optimization (Optional):

  • Using the best buffer/salt combination from the initial screen, perform a secondary screen to test the effects of additives like glycerol and DTT.

Diagrams

D_SNAP_Solubility_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Optimization Strategy cluster_3 Resolution Protein Precipitation Protein Precipitation Check Buffer Check Buffer Composition (pH, Salt, Additives) Protein Precipitation->Check Buffer Check Concentration Verify Protein Concentration Protein Precipitation->Check Concentration Check Temperature Assess Storage Temperature Protein Precipitation->Check Temperature pH Screen Perform pH Screen Check Buffer->pH Screen Salt Screen Perform Salt Concentration Screen Check Buffer->Salt Screen Additive Screen Test Stabilizing Additives Check Buffer->Additive Screen Optimized Buffer Optimized Buffer Formulation pH Screen->Optimized Buffer Salt Screen->Optimized Buffer Additive Screen->Optimized Buffer Soluble Protein Soluble & Stable This compound Protein Optimized Buffer->Soluble Protein

Caption: Workflow for troubleshooting this compound protein solubility issues.

SNARE_Complex_Pathway cluster_0 SNARE Complex Assembly cluster_1 Fusion & Disassembly Vesicle Synaptic Vesicle (with v-SNARE) Tethering Tethering Vesicle->Tethering 1. Tethering TargetMembrane Target Membrane (with t-SNAREs) TargetMembrane->Tethering Docking Docking Tethering->Docking 2. Docking Zippering Zippering Docking->Zippering 3. Zippering Fusion Membrane Fusion Zippering->Fusion 4. Fusion SNARE_Complex cis-SNARE Complex Fusion->SNARE_Complex Disassembly Complex Disassembly (ATP-dependent) SNARE_Complex->Disassembly NSF_SNAP NSF + this compound NSF_SNAP->Disassembly 5. Recruitment Disassembly->Vesicle Recycling of Components Disassembly->TargetMembrane

Caption: Simplified signaling pathway of SNARE-mediated vesicle fusion involving SNAP proteins.

References

improving D-SNAP signal-to-noise ratio in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SNAP-tag imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio. Here you will find answers to frequently asked questions and detailed guides to overcome common hurdles in your imaging workflows.

Frequently Asked Questions (FAQs)

Q1: What is SNAP-tag and how does it work?

A1: SNAP-tag is a self-labeling protein tag derived from the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (hAGT).[1] It can be fused to a protein of interest and subsequently labeled with a synthetic probe.[2] The SNAP-tag covalently reacts with O6-benzylguanine (BG) derivatives, allowing for the specific attachment of a wide variety of molecules, such as fluorescent dyes, to your target protein for visualization and analysis.[1][2]

Q2: What are the key advantages of using SNAP-tag over fluorescent proteins like GFP?

A2: While both are powerful tools, SNAP-tag offers several advantages. The fluorescence of SNAP-tag fusions is initiated by the addition of a fluorescent probe, giving you temporal control over your experiment.[3] You can use a wide array of fluorescent dyes with different properties without the need for new cloning.[3] Additionally, organic fluorophores used with SNAP-tags are often brighter and more photostable than fluorescent proteins.[4]

Q3: What is the difference between SNAP-tag and CLIP-tag?

A3: CLIP-tag is a modified version of SNAP-tag that reacts specifically with O2-benzylcytosine (BC) derivatives instead of benzylguanine.[1] This allows for simultaneous labeling of two different proteins in the same cell with distinct fluorophores when one is fused to SNAP-tag and the other to CLIP-tag.[2]

Q4: What are fluorogenic SNAP-tag substrates and how do they improve the signal-to-noise ratio?

A4: Fluorogenic substrates are probes that are initially non-fluorescent or weakly fluorescent and only become highly fluorescent upon covalent attachment to the SNAP-tag.[5] This is often achieved by incorporating a quencher on the guanine leaving group.[5] This mechanism significantly reduces background fluorescence from unreacted probes, leading to a much higher signal-to-noise ratio, and can eliminate the need for wash steps.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during SNAP-tag imaging experiments that can affect the signal-to-noise ratio.

Low or No Signal

Problem: I am not seeing any fluorescent signal after labeling my SNAP-tag fusion protein.

Possible CauseRecommended Solution
Fusion protein not expressed Verify protein expression using a Western blot with an antibody against the SNAP-tag or your protein of interest. Optimize your transfection or expression induction conditions.[7]
Inefficient labeling Increase the concentration of the SNAP-tag substrate (typically in the range of 1-10 µM). Extend the incubation time (30-60 minutes is a common starting point).[7][8]
Rapid protein turnover If your protein of interest has a short half-life, you may need to image the cells immediately after labeling. Alternatively, you can perform the labeling at a lower temperature (e.g., 4°C or 16°C) to slow down cellular processes, though this may require a longer incubation time.[7][8]
Inactive SNAP-tag Ensure that the SNAP-tag fusion protein is correctly folded and that the tag is accessible. If you suspect issues with protein stability, you can try switching the tag from the N-terminus to the C-terminus of your protein, or vice versa.[7]
Incorrect imaging settings Confirm that you are using the appropriate excitation and emission filters for the specific fluorophore you are using.[9]
High Background

Problem: My images have high background fluorescence, making it difficult to distinguish the specific signal.

Possible CauseRecommended Solution
Excess or non-specific substrate binding Reduce the concentration of the SNAP-tag substrate. Decrease the labeling incubation time.[7][10]
Inadequate washing Increase the number and duration of wash steps after labeling to remove unbound substrate. A final incubation in fresh medium for 30 minutes or longer can help unreacted substrate diffuse out of the cells.[10][11]
Substrate precipitation Ensure the SNAP-tag substrate is fully dissolved in DMSO before diluting it in your labeling medium. Mix the labeling medium thoroughly after adding the substrate.[8]
Cellular autofluorescence Image a negative control of unlabeled cells to assess the level of autofluorescence. If it is high, you may need to use a red-shifted fluorophore to avoid the spectral region where autofluorescence is most prominent.
Substrate accumulation in organelles Some cell-permeable dyes can accumulate in cellular compartments like vacuoles, leading to background signal.[10] If this is an issue, try reducing the labeling time or substrate concentration. For fixed cells, methanol fixation may help reduce this type of background.[10]
Signal Fades Quickly

Problem: The fluorescent signal is initially strong but photobleaches rapidly during imaging.

Possible CauseRecommended Solution
Phototoxicity/Photobleaching Reduce the intensity and/or duration of the excitation light.[7] Use an anti-fade mounting medium for fixed cells.[7]
Fluorophore properties Choose a more photostable fluorophore. The photostability of different dyes can vary significantly.[12]
Fusion protein instability If the fusion protein itself is unstable, this could lead to signal loss. You can try fixing the cells immediately after labeling to stabilize the protein.[7]

Data Presentation

Comparison of SNAP-tag Substrate Performance

The choice of fluorescent substrate is critical for achieving a high signal-to-noise ratio. The following table summarizes the performance of several commercially available SNAP-tag substrates. Note: Performance can vary depending on the specific fusion protein and cell type.

SubstrateExcitation (nm)Emission (nm)Relative BrightnessPhotostabilityNon-specific Binding
SNAP-Cell Oregon Green490514+++++++
SNAP-Cell TMR-Star554580++++++++++
SNAP-Surface Alexa Fluor 546556573+++++++++
SNAP-Surface Dy 549555568++++++++++
SNAP-Surface Alexa Fluor 647650668+++++++++++
SNAP-Cell 647-SiR652672+++++++++++

Data compiled from publicly available information and literature.[8][10][12] Brightness, photostability, and non-specific binding are rated qualitatively from + (lowest) to +++++ (highest).

Experimental Protocols

Protocol 1: Labeling of Intracellular SNAP-tag Fusion Proteins in Live Cells

This protocol is a general guideline for labeling SNAP-tag fusion proteins located within living cells using a cell-permeable dye.

Materials:

  • Cells expressing your SNAP-tag fusion protein, cultured on a suitable imaging dish (e.g., glass-bottom dish).

  • Complete cell culture medium.

  • SNAP-tag substrate (cell-permeable, e.g., SNAP-Cell TMR-Star).

  • High-purity DMSO.

  • Pre-warmed live-cell imaging medium.

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the SNAP-tag substrate in DMSO to a stock concentration of 1 mM. Vortex for at least 1 minute to ensure it is fully dissolved. Store at -20°C, protected from light.[8]

  • Prepare Labeling Medium: Pre-warm your complete cell culture medium to 37°C. Dilute the 1 mM substrate stock solution into the medium to a final concentration of 1-5 µM. Mix thoroughly by pipetting. Prepare this solution fresh for each experiment.[8][10]

  • Labeling: Remove the existing medium from your cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[11]

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium.[11]

  • Final Incubation: After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes at 37°C. This step allows any unbound substrate to diffuse out of the cells, reducing background fluorescence.[10][11]

  • Imaging: Replace the medium with live-cell imaging medium and proceed with fluorescence microscopy.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_washing Washing cluster_imaging Imaging prep_cells Seed cells expressing SNAP-tag fusion protein add_substrate Incubate cells with labeling medium (30 min, 37°C) prep_cells->add_substrate Add labeling medium prep_substrate Prepare labeling medium with SNAP-tag substrate (1-5 µM) prep_substrate->add_substrate wash_cells Wash cells 3x with fresh medium add_substrate->wash_cells final_incubation Incubate in fresh medium (30 min, 37°C) wash_cells->final_incubation image Image cells with fluorescence microscope final_incubation->image

Caption: Workflow for labeling SNAP-tag fusion proteins in live cells.

troubleshooting_snr cluster_signal Signal Optimization cluster_noise Noise Reduction high_expression High Protein Expression snr High Signal-to-Noise Ratio high_expression->snr bright_dye Bright & Photostable Dye bright_dye->snr optimal_labeling Optimal Labeling Conditions optimal_labeling->snr low_nonspecific Low Non-specific Binding low_nonspecific->snr thorough_washing Thorough Washing thorough_washing->snr fluorogenic_probe Use Fluorogenic Probes fluorogenic_probe->snr low_autofluorescence Low Cell Autofluorescence low_autofluorescence->snr

Caption: Factors influencing the signal-to-noise ratio in SNAP-tag imaging.

References

D-SNAP experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNAP proteins and SNAP-tag® technology.

Frequently Asked Questions (FAQs)

Q1: What is the difference between SNAP proteins and the SNAP-tag®?

SNAP proteins (Soluble NSF Attachment Proteins) are essential components of the cellular machinery responsible for vesicle fusion, a fundamental process in neurotransmission and other cellular transport events. Key members of this family include SNAP-25, SNAP-23, SNAP-29, and SNAP-47. These proteins are part of the SNARE complex, which mediates the docking and fusion of vesicles with their target membranes.

The SNAP-tag® is a protein labeling system derived from the human DNA repair enzyme O6-alkylguanine-DNA-alkyltransferase (AGT).[1][2] This engineered protein tag covalently attaches to benzylguanine (BG) derivatives, allowing for specific and permanent labeling of a protein of interest with a wide range of synthetic probes, such as fluorophores.[1]

Q2: What are the key considerations for designing a SNAP-tag® fusion protein experiment?

When designing a SNAP-tag® experiment, it is crucial to consider the following:

  • Fusion Protein Design: The location of the SNAP-tag® (N- or C-terminus) on the protein of interest can impact its function and the accessibility of the tag for labeling. It is advisable to test both orientations.

  • Expression System: Choose an expression system (e.g., mammalian cells, bacteria) that is appropriate for your protein of interest and experimental goals.

  • Substrate Choice: A variety of SNAP-tag® substrates are available with different fluorophores and functionalities (e.g., cell-permeable vs. impermeable, biotin). Select a substrate that is compatible with your experimental setup and detection method.

  • Labeling Conditions: Optimize labeling time, temperature, and substrate concentration to achieve efficient and specific labeling of your fusion protein.

Troubleshooting Guides

SNAP Protein Experiments
ProblemPossible CauseRecommended Solution
No or low expression of SNAP fusion protein. - Inefficient transfection/transduction. - Protein instability or degradation. - Toxicity of the fusion protein.- Optimize transfection/transduction protocol. - Use a different expression vector or promoter. - Include protease inhibitors during protein extraction. - Perform a time-course experiment to determine optimal expression time. - Consider using an inducible expression system.
SNAP fusion protein is not localized correctly. - The SNAP-tag® interferes with protein trafficking signals. - The fusion protein is misfolded.- Test both N- and C-terminal fusions. - Include a flexible linker between the protein of interest and the SNAP-tag®. - Express the protein at a lower temperature to promote proper folding.
Altered function of the protein of interest. - The SNAP-tag® sterically hinders the active site or interaction domains.- Move the SNAP-tag® to the other terminus. - Introduce a longer flexible linker. - Perform functional assays to compare the activity of the tagged and untagged protein.
SNAP-tag® Labeling Experiments
ProblemPossible CauseRecommended Solution
High background fluorescence. - Non-specific binding of the fluorescent substrate. - Autofluorescence of cells or medium.- Reduce the concentration of the SNAP-tag® substrate. - Decrease the labeling time. - Increase the number and duration of wash steps after labeling. - Use a medium with reduced autofluorescence (e.g., phenol red-free medium). - Include a negative control (untransfected cells) to assess background.
No or weak fluorescent signal. - Low expression of the SNAP-tag® fusion protein. - Inefficient labeling reaction. - Inactive SNAP-tag® substrate.- Confirm protein expression by Western blot. - Increase the concentration of the SNAP-tag® substrate. - Increase the labeling time and/or temperature. - Ensure the substrate has been stored correctly and has not expired. - Use a fresh dilution of the substrate.
Signal fades quickly (photobleaching). - The chosen fluorophore is not very photostable.- Use an anti-fade mounting medium for fixed cells. - Minimize the exposure time to excitation light. - Use a more photostable fluorophore.

Experimental Protocols & Best Practices

Protocol: Immunoprecipitation of a SNAP-25 Binding Partner

This protocol outlines the steps to identify proteins that interact with SNAP-25 in a cellular context.

  • Cell Culture and Lysis:

    • Culture cells expressing the protein of interest to approximately 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody specific to your protein of interest or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

    • Analyze the eluted proteins by Western blotting using an antibody against SNAP-25.

Protocol: Labeling of Intracellular Proteins with SNAP-tag®

This protocol describes the labeling of a SNAP-tag® fusion protein expressed within living cells.

  • Cell Culture and Transfection:

    • Seed cells on a suitable imaging dish or plate.

    • Transfect cells with a plasmid encoding your SNAP-tag® fusion protein of interest.

    • Allow for protein expression for 24-48 hours.

  • Labeling:

    • Prepare the labeling solution by diluting the cell-permeable SNAP-tag® substrate in pre-warmed cell culture medium.

    • Remove the medium from the cells and add the labeling solution.

    • Incubate the cells for the optimized time and temperature (e.g., 30 minutes at 37°C).

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells several times with pre-warmed medium to remove unbound substrate.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathways and Workflows

SNARE Complex Assembly and Vesicle Fusion

The following diagram illustrates the central role of SNAP proteins in the assembly of the SNARE complex, which is essential for the fusion of vesicles with the plasma membrane. This process is fundamental for neurotransmitter release.

SNARE_Complex_Assembly cluster_vesicle cluster_membrane Vesicle Synaptic Vesicle Synaptobrevin Synaptobrevin (v-SNARE) PlasmaMembrane Presynaptic Plasma Membrane Syntaxin Syntaxin (t-SNARE) SNAP25 SNAP-25 (t-SNARE) SNARE_Complex SNARE Complex (Docked State) Synaptobrevin->SNARE_Complex Assembly Syntaxin->SNARE_Complex Assembly SNAP25->SNARE_Complex Assembly Fusion Membrane Fusion SNARE_Complex->Fusion Ca2+ influx

Caption: SNARE complex formation leading to membrane fusion.

Experimental Workflow for SNAP-tag® Labeling

This diagram outlines the general workflow for labeling a protein of interest using SNAP-tag® technology for subsequent fluorescence microscopy.

SNAP_Tag_Workflow Start Start: Design SNAP-tag® fusion construct Transfection Transfect cells with plasmid DNA Start->Transfection Expression Allow for protein expression (24-48h) Transfection->Expression Labeling Incubate with cell-permeable SNAP-tag® substrate Expression->Labeling Wash Wash to remove unbound substrate Labeling->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Image Analysis and Data Interpretation Imaging->Analysis

Caption: Workflow for cellular imaging using SNAP-tag®.

References

D-SNAP protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SNAP-tag® protein labeling system. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments. The SNAP-tag® is a versatile tool for covalently labeling a protein of interest (POI) with a wide range of fluorescent dyes, biotin, or other molecules.[1][2][3]

Troubleshooting Guide

This guide addresses common issues encountered during SNAP-tag® labeling experiments in a question-and-answer format.

Issue 1: No or Weak Fluorescent Signal

  • Question: I am not seeing any fluorescent signal after labeling my cells. What could be the problem?

  • Answer: There are several potential reasons for a lack of signal:

    • Poor expression of the SNAP-tag® fusion protein: Verify the expression of your fusion protein using a Western blot with an anti-SNAP-tag® antibody or by analyzing cell extracts on an SDS-PAGE gel after labeling with a fluorescent substrate like SNAP-Vista® Green.[4][5]

    • Inefficient transfection: Ensure your transfection protocol is optimized for your specific cell line.

    • Rapid protein turnover: If your protein of interest has a short half-life, it may be degraded before or shortly after labeling. Try analyzing the cells immediately after the labeling procedure or fix the cells to stabilize the signal.[4][5] Labeling at lower temperatures (e.g., 4°C or 16°C) can also help by slowing down cellular processes, though this may require longer incubation times.[4][5]

    • Incorrect filter set: Confirm that you are using the correct excitation and emission filters for the specific fluorophore you are using.[4][6]

  • Question: My fluorescent signal is very weak. How can I improve it?

  • Answer: To enhance a weak signal, consider the following:

    • Increase substrate concentration and/or incubation time: Optimal substrate concentrations typically range from 1-5 µM, and incubation times from 15-30 minutes.[7][8] You can try increasing the concentration up to 20 µM and the incubation time up to 60 minutes, but be aware that this may also increase background fluorescence.[4][7]

    • Optimize protein expression: Ensure that the SNAP-tag® fusion protein is expressed at sufficient levels.

    • Check substrate stability: Ensure your SNAP-tag® substrate has been stored correctly and has not expired. Prepare fresh dilutions of the substrate before each experiment.[9]

Issue 2: High Background Fluorescence

  • Question: I am observing high background fluorescence in my images. How can I reduce it?

  • Answer: High background can obscure your specific signal. Here are some strategies to minimize it:

    • Reduce substrate concentration and incubation time: Using the lowest effective substrate concentration and the shortest necessary incubation time can significantly reduce non-specific binding.[5][7]

    • Thorough washing: Increase the number and duration of wash steps after labeling to remove any unbound substrate. An extended final wash step of up to 2 hours can be beneficial.[5]

    • Include serum or BSA: The presence of fetal calf serum or BSA in the labeling and washing media can help block non-specific binding sites on the cell surface and culture dish.[5][7]

    • Control for fluid-phase endocytosis: In live-cell imaging, some background can result from the uptake of free dye. This can be checked by labeling non-transfected cells. If observed, reduce the probe concentration.[8]

    • Methanol fixation for fixed-cell imaging: For fixed-cell applications, a methanol fixation step can help to remove vacuolar accumulation of unconjugated dye.[8]

Issue 3: Signal Fades Quickly

  • Question: My fluorescent signal disappears rapidly during imaging. What is causing this?

  • Answer: Rapid signal loss is often due to photobleaching or protein instability.

    • Photobleaching: Reduce the intensity and duration of the excitation light. If possible, use an anti-fade reagent in your imaging medium.[5]

    • Protein instability: If the fusion protein itself is unstable, the signal will be lost as the protein is degraded. To address this, you can try fixing the cells at various time points to capture a "snapshot" of the protein.[5][7] Sometimes, switching the SNAP-tag® from the N-terminus to the C-terminus of your protein of interest (or vice versa) can improve its stability.[5][7]

Frequently Asked Questions (FAQs)

Q1: How does the SNAP-tag® system work? A1: The SNAP-tag® is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT).[10] It has been engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives.[11] When your protein of interest is fused to the SNAP-tag®, it can be irreversibly labeled with a variety of probes, such as fluorophores or biotin, that are conjugated to a BG substrate.[1][2][3]

Q2: What is the difference between SNAP-tag® and CLIP-tag®? A2: The CLIP-tag® is an engineered variant of the SNAP-tag® that reacts specifically with O2-benzylcytosine (BC) derivatives instead of BG derivatives.[3] This allows for orthogonal, dual-color labeling of two different proteins in the same cell population when SNAP-tag® and CLIP-tag® are used together.[1][2][3]

Q3: Can I use SNAP-tag® for both live-cell and fixed-cell imaging? A3: Yes, the SNAP-tag® is functional in both live and fixed cells. For live-cell imaging, cell-permeable (e.g., SNAP-Cell®) or cell-impermeable (e.g., SNAP-Surface®) substrates can be used depending on whether you are targeting intracellular or cell-surface proteins. The tag remains active after standard fixation methods, allowing for subsequent immunofluorescence or other staining protocols.[4][8]

Q4: How do I choose the right substrate for my experiment? A4: The choice of substrate depends on your application:

  • Live-cell imaging of intracellular proteins: Use a cell-permeable substrate (e.g., SNAP-Cell® TMR-Star).

  • Live-cell imaging of cell-surface proteins: Use a cell-impermeable substrate (e.g., SNAP-Surface® Alexa Fluor® 488) to avoid labeling intracellular pools of your protein.[8]

  • Pull-down experiments: Use a biotin-conjugated substrate (e.g., BG-PEG12-biotin).[8]

  • FRET experiments: Choose a suitable donor-acceptor pair of fluorophores conjugated to BG substrates.[3]

Q5: What are the recommended labeling conditions? A5: Optimal conditions vary depending on the cell line, expression level of the fusion protein, and the specific substrate used. However, a good starting point is a substrate concentration of 1-5 µM and an incubation time of 30 minutes at 37°C.[7][12]

Quantitative Data Summary

The efficiency of protein labeling can be influenced by the choice of tag and fluorophore. The following tables summarize key quantitative data to guide your experimental design.

Table 1: Comparison of SNAP-tag® and HaloTag® Labeling Intensity

Fusion Protein TargetFluorophoreLabeling Intensity Ratio (HaloTag® / SNAP-tag®)Reference
SialyltransferaseSiR~9-fold higher with HaloTag®[13]
Mannosidase IISiR~6-fold higher with HaloTag®[14]
OMP25SiR~2-fold higher with HaloTag®[14]
Clathrin Light ChainSiR~4-fold higher with HaloTag®[14]
SialyltransferaseTMR~1.5-fold higher with HaloTag®[13]

Note: This data suggests that for far-red SiR dyes, HaloTag® may provide a significantly brighter signal. The difference is less pronounced with TMR dyes.[13][14]

Table 2: Recommended Starting Conditions for Cellular Labeling

ParameterRecommended RangeNotesReference(s)
Substrate Concentration 1 - 5 µMCan be increased up to 20 µM if the signal is weak, but may increase background.[4][7]
Incubation Time 15 - 30 minutesCan be extended up to 60 minutes. For pulse-chase experiments, shorter times (5-15 min) can be used.[7][8]
Incubation Temperature 37°CFor proteins with rapid turnover or for surface-only labeling, 4°C can be used with longer incubation.[4][8]

Detailed Experimental Protocols

Protocol 1: General Labeling of SNAP-tag® Fusion Proteins in Adherent Cells

This protocol provides a general guideline for labeling SNAP-tag® fusion proteins in adherent cells grown on coverslips or in multi-well plates.

Materials:

  • Adherent cells expressing a SNAP-tag® fusion protein

  • Complete cell culture medium

  • SNAP-tag® substrate (e.g., SNAP-Cell® TMR-Star)

  • DMSO for substrate reconstitution

  • Pre-warmed wash medium (e.g., complete medium or HBSS)

Procedure:

  • Cell Seeding: Seed cells on your chosen imaging vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere and reach the desired confluency.

  • Prepare Labeling Medium:

    • Prepare a stock solution of the SNAP-tag® substrate in DMSO (typically 1 mM).[6]

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 µM).[12] Mix thoroughly by pipetting.

  • Labeling:

    • Aspirate the existing medium from the cells.

    • Add the labeling medium to the cells.

    • Incubate for 30 minutes at 37°C in a CO2 incubator.[12]

  • Washing:

    • Remove the labeling medium.

    • Wash the cells three times with pre-warmed wash medium.[12]

    • After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes to allow any unbound, internalized substrate to diffuse out of the cells.[12]

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for your chosen fluorophore.[6]

Protocol 2: Modification for Suspension Cells

For suspension cells, the protocol needs to be adapted to handle cells that are not attached to a surface.

Procedure:

  • Cell Culture: Culture suspension cells to the desired density in appropriate flasks.

  • Prepare Labeling Medium: Prepare the labeling medium as described in Protocol 1.

  • Labeling:

    • Transfer an appropriate number of cells to a microcentrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes).

    • Aspirate the supernatant and resuspend the cell pellet in the labeling medium.

    • Incubate for 30 minutes at 37°C with gentle agitation (e.g., on a tube rotator).

  • Washing:

    • Pellet the cells by centrifugation.

    • Aspirate the labeling medium and resuspend the cells in pre-warmed wash medium.

    • Repeat the centrifugation and resuspension steps for a total of three washes.

    • After the final wash, resuspend the cells in fresh medium for a 30-minute "out-diffusion" step.

  • Imaging: Pellet the cells one final time and resuspend in a suitable imaging buffer. Transfer the cells to an appropriate imaging chamber (e.g., a glass-bottom dish). Allow the cells to settle before imaging.

Protocol 3: Modification for Primary Neurons

Labeling primary neurons requires gentle handling to maintain their health and morphology.

Procedure:

  • Cell Culture: Culture primary neurons on appropriately coated coverslips (e.g., poly-D-lysine) until they have developed mature processes.

  • Prepare Labeling and Wash Media: Use pre-warmed, conditioned neuronal culture medium for preparing the labeling and wash solutions to minimize stress on the cells.

  • Labeling and Washing: Follow the general procedure for adherent cells (Protocol 1), but perform all medium changes with extreme care to avoid detaching the neurons. Aspirate and add solutions slowly and from the side of the well.

  • Imaging: Image the neurons in a suitable live-cell imaging buffer that supports neuronal health.

Visualizations

Experimental Workflow for SNAP-tag® Labeling

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_wash Washing cluster_analysis Analysis start Seed Cells transfect Transfect with SNAP-tag® Fusion Plasmid start->transfect express Allow Protein Expression (8-24 hours) transfect->express prep_label Prepare Labeling Medium (1-5 µM Substrate) add_label Incubate with Cells (30 min at 37°C) express->add_label prep_label->add_label wash1 Wash 3x with Fresh Medium add_label->wash1 wash2 Incubate in Fresh Medium (30 min 'out-diffusion') wash1->wash2 image Fluorescence Microscopy wash2->image

Caption: General workflow for labeling SNAP-tag® fusion proteins in cells.

GPCR Internalization Assay using SNAP-tag®

gpcr_internalization cluster_surface Cell Surface cluster_intracellular Intracellular GPCR-SNAP GPCR-SNAP (unlabeled) Labeled_GPCR GPCR-SNAP (Surface Labeled) Endosome Endosome Labeled_GPCR->Endosome Internalization Microscopy Quantify Surface Fluorescence Labeled_GPCR->Microscopy Endosome->Microscopy Measure Signal Loss from Surface Surface_Dye Cell-Impermeable SNAP-Surface® Dye Surface_Dye->Labeled_GPCR Labeling (t=0) Agonist GPCR Agonist Agonist->Labeled_GPCR

References

how to prevent D-SNAP degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of SNAP-tag fusion proteins during experiments.

Troubleshooting Guides

Issue: My SNAP-tag fusion protein is degrading during purification.

This is a common issue that can often be resolved by optimizing the purification protocol. Degradation is typically caused by endogenous proteases released during cell lysis.

Possible Causes and Solutions:

CauseSolution
Protease Activity Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1] You can buy pre-made cocktails or create your own. Ensure the cocktail is fresh and used at the recommended concentration.
Temperature Perform all purification steps at low temperatures (4°C) to reduce enzymatic activity.[2] This includes centrifugation and chromatography steps. Avoid leaving samples at room temperature for extended periods.[1]
pH Instability Ensure your purification buffers are at an optimal pH for your protein's stability. This may require some empirical testing. In general, a pH of around 7.4 is a good starting point, but some proteins are more stable at slightly acidic or basic pH.[3]
Extended Incubation Times Work quickly to minimize the time your protein is in the crude lysate, where protease concentrations are highest.[1]
Expression System If degradation is occurring during protein expression, consider switching to a protease-deficient expression strain or cell line.[1]

Experimental Protocol: Standard Protein Purification with Protease Inhibitors

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) containing a freshly added protease inhibitor cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail).

    • Lyse the cells using your preferred method (e.g., sonication, French press) on ice.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto an affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (lysis buffer with a lower concentration of imidazole, if using a His-tag) to remove non-specifically bound proteins.

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole).

  • Storage:

    • Immediately after elution, store the purified protein in a suitable buffer at -80°C. Consider adding a cryoprotectant like glycerol to 10-20%.

Frequently Asked Questions (FAQs)

General Protein Stability

Q1: What are the first steps I should take to prevent protein degradation?

A1: The most critical first steps are to work at low temperatures (on ice or in a cold room) and to add a protease inhibitor cocktail to your buffers.[1][2] These two measures will significantly reduce the activity of proteases that can degrade your protein.

Q2: How do I choose the right protease inhibitor cocktail?

A2: The choice of protease inhibitor cocktail depends on the type of proteases present in your expression system. For general use, a broad-spectrum cocktail that inhibits serine, cysteine, and metalloproteases is a good starting point. If you suspect a specific class of protease is causing the degradation, you can use a more targeted inhibitor.

Q3: Can the pH of my buffer affect my protein's stability?

A3: Yes, pH can have a significant impact on protein stability.[3] Proteins have an optimal pH range where they are most stable. Deviations from this range can lead to unfolding and aggregation, making the protein more susceptible to degradation. It is recommended to test a range of pH values to find the optimal condition for your specific protein.

Q4: Does the SNAP-tag itself contribute to protein instability?

A4: The SNAP-tag is a relatively stable protein. However, like any fusion tag, it can potentially affect the folding and stability of the target protein. If you suspect the SNAP-tag is causing issues, you can try moving it to the other terminus of your protein (N-terminus vs. C-terminus) or using a different linker between the tag and your protein.

Advanced Troubleshooting

Q5: I'm still seeing degradation even with protease inhibitors and low temperatures. What else can I do?

A5: If basic measures are not sufficient, consider the following:

  • Optimize Expression: Try expressing your protein at a lower temperature (e.g., 18-25°C) for a longer period. This can improve protein folding and reduce the formation of inclusion bodies.

  • Change Expression Host: Some expression hosts have lower endogenous protease levels.[1]

  • Add a Stabilizing Agent: In some cases, adding a stabilizing agent such as glycerol, sucrose, or certain salts to your buffers can improve protein stability.

  • Consider a Different Tag: If the SNAP-tag is interfering with the stability of your protein of interest, you may need to consider a smaller or different type of fusion tag.

Q6: I've heard of SNAP-PROTACs. Can I use this to prevent degradation?

A6: No, SNAP-PROTACs (Proteolysis Targeting Chimeras) are designed to induce the degradation of SNAP-tag fusion proteins.[4][5] They work by recruiting the cell's own degradation machinery to the SNAP-tag. Therefore, you should avoid using any reagents related to PROTAC technology if your goal is to prevent protein degradation.

Visual Guides

Experimental_Workflow General Workflow for Preventing Protein Degradation cluster_prep Preparation cluster_lysis Cell Lysis cluster_purification Purification cluster_storage Storage Buffer_Prep Prepare Buffers with Protease Inhibitors Lysis Lyse Cells on Ice Buffer_Prep->Lysis Pre_Chill Pre-chill Centrifuge and Equipment Clarify Clarify Lysate (Cold Centrifugation) Pre_Chill->Clarify Harvest Harvest Cells Harvest->Lysis Lysis->Clarify Purify Purify Protein at 4°C Clarify->Purify Store Store Protein at -80°C with Cryoprotectant Purify->Store

Caption: A general experimental workflow for minimizing protein degradation.

Troubleshooting_Logic Troubleshooting Logic for Protein Degradation Start Protein Degradation Observed Add_Inhibitors Add Protease Inhibitors & Work at 4°C Start->Add_Inhibitors Check_Degradation1 Degradation Still Occurs? Add_Inhibitors->Check_Degradation1 Optimize_pH Optimize Buffer pH Check_Degradation1->Optimize_pH Yes Resolved Problem Resolved Check_Degradation1->Resolved No Check_Degradation2 Degradation Still Occurs? Optimize_pH->Check_Degradation2 Modify_Expression Modify Expression Conditions (Lower Temp, Different Host) Check_Degradation2->Modify_Expression Yes Check_Degradation2->Resolved No Check_Degradation3 Degradation Still Occurs? Modify_Expression->Check_Degradation3 Consider_Tag Consider Alternative Fusion Tag Check_Degradation3->Consider_Tag Yes Check_Degradation3->Resolved No Consider_Tag->Resolved

Caption: A logical flowchart for troubleshooting protein degradation issues.

References

troubleshooting guide for D-SNAP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding D-SNAP (Stannylamine Protocol, SnAP) synthesis for the formation of saturated N-heterocycles. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are SnAP reagents and what are their key advantages?

SnAP (Stannylamine Protocol) reagents are a class of air- and moisture-stable aminostannanes used for the synthesis of saturated N-heterocycles, such as piperazines, morpholines, and thiomorpholines, from aldehydes and ketones.[1][2][3] Key advantages include:

  • Stability: They are easy to handle and can be stored for extended periods without significant decomposition.[1][4]

  • Versatility: They are compatible with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[1][2]

  • Efficiency: The process often involves a one-step synthesis to produce the desired N-heterocycles.[1][3]

  • Mild Conditions: Reactions are typically carried out under mild, room-temperature conditions.[1][5]

Q2: How should SnAP reagents be stored?

While generally stable, 1-((tributylstannyl)methoxy)propan-2-amine (a common SnAP reagent) can decompose over time when stored neat at room temperature. For long-term stability, it is recommended to store the reagent as a degassed 1 M solution in dry dichloromethane at -10 °C, where it remains stable for months.[6]

Q3: Can I use solvents other than dichloromethane for imine formation?

Yes, if you encounter solubility issues with your substrate in dichloromethane, other solvents can be used for the imine formation step. Acetonitrile, benzene, toluene, and 1,2-dichloroethane (DCE) have been shown to be effective alternatives.[7]

Q4: What is the role of Cu(OTf)₂ and is its source important?

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) is a crucial promoter for the cyclization step.[1] It is recommended to use Cu(OTf)₂ from Strem Chemicals, as materials from other suppliers have been observed to result in lower yields.[7] For best results, the Cu(OTf)₂ should be dried at 115 °C under vacuum for 2 hours before use.[6]

Q5: How can I remove tin byproducts after the reaction?

The significant difference in polarity between the N-heterocycle product and the tin byproducts simplifies purification. A common method to remove the majority of tin residues before column chromatography is through liquid-liquid extraction with acetonitrile and hexanes.[7][8] For trace amounts of tin impurities, salt formation of the unprotected nitrogen heterocycle can be an effective purification strategy.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Cu(OTf)₂: The copper promoter may have degraded due to moisture.Ensure Cu(OTf)₂ is properly dried before use.[6] It is also recommended to use Cu(OTf)₂ from Strem, as it has been shown to give better results.[7]
Inefficient Imine Formation: The initial condensation between the SnAP reagent and the aldehyde may be incomplete.Confirm imine formation via ¹H NMR before proceeding to the cyclization step.[6] For challenging substrates, particularly ketones, consider using toluene or benzene as the solvent and heating the reaction at 110 °C in a sealed tube.[7]
Decomposition of SnAP Reagent: The reagent may have degraded during storage.Use a fresh batch of SnAP reagent or one that has been properly stored as a solution at low temperature.[6]
Incomplete Reaction/Stalled Conversion Steric Hindrance: Sterically demanding substrates may react slower.Switch the solvent from dichloromethane to 1,2-dichloroethane (DCE) and heat the cyclization reaction to 60 °C to improve conversion.[7]
Insufficient Protic Solvent: Protic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are important for the reaction. If protodestannylation is not occurring, the reaction may stall.Increase the amount of HFIP or trifluoroethanol (TFE) in the reaction mixture to facilitate the reaction.[7]
Catalyst Inefficiency (for catalytic protocols): Unreacted basic SnAP reagent can lower the efficiency of the copper catalyst.Ensure the imine formation goes to completion or use a stoichiometric amount of Cu(OTf)₂ if unreacted SnAP reagent is present.[7]
Difficulty in Product Purification Co-elution with 2,6-Lutidine: 2,6-lutidine, used as a base, can have a similar Rf value to the product, complicating chromatographic purification.After the reaction, most of the 2,6-lutidine can be removed by concentrating the reaction mixture under high vacuum before chromatography.[6]
Persistent Tin Impurities: Tin byproducts, such as Bu₃SnOR, can be difficult to remove completely by standard column chromatography.Perform a liquid-liquid extraction with acetonitrile and hexanes prior to column chromatography.[7][8] Further purification can be achieved by forming a salt of the final product.[7]
Low Diastereoselectivity (for substituted products) Reaction Conditions: The standard reaction conditions may not be optimal for achieving high diastereoselectivity with all substrates.While the standard protocol is generally effective, substrate-specific optimization of reaction conditions may be necessary to improve diastereomeric ratios.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a C-substituted morpholine using a SnAP reagent and an aldehyde.

Step 1: Imine Formation

  • To a solution of the SnAP reagent (1.0 equiv) in dichloromethane (CH₂Cl₂), add the corresponding aldehyde (1.0 equiv) and 4Å molecular sieves.[2]

  • Stir the reaction mixture at room temperature for 2 hours.[2]

  • Filter the mixture through a short pad of Celite, rinsing with CH₂Cl₂.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.[2]

Step 2: Cyclization

  • In a separate flask, suspend anhydrous Cu(OTf)₂ (1.0 equiv) in a 4:1 mixture of CH₂Cl₂ and HFIP.[1]

  • Add 2,6-lutidine (1.0 equiv) to the suspension and stir at room temperature for 1 hour, during which the suspension should turn dark green.[8]

  • Add a solution of the imine from Step 1 in CH₂Cl₂ to the copper suspension in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.[2]

Step 3: Workup and Purification

  • Quench the reaction with a 1:1 solution of water and ammonium hydroxide (NH₄OH) and stir vigorously.[8]

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.[2]

  • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-heterocycle.[2]

Reagent Quantities for a Typical Reaction
ReagentMolar Equiv.Amount (for 0.5 mmol scale)
SnAP Reagent1.00.50 mmol
Aldehyde1.00.50 mmol
Cu(OTf)₂1.00.50 mmol
2,6-Lutidine1.00.50 mmol
CH₂Cl₂ (Imine Formation)-2.5 mL
CH₂Cl₂:HFIP (4:1, Cyclization)-10.0 mL

Visualizations

D_SNAP_Workflow cluster_imine Step 1: Imine Formation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification SnAP SnAP Reagent Imine Imine Intermediate SnAP->Imine Aldehyde Aldehyde Aldehyde->Imine Cyclization Cyclization Imine->Cyclization Add to Cu suspension Cu_Lut Cu(OTf)₂ + 2,6-Lutidine in CH₂Cl₂/HFIP Cu_Lut->Cyclization Crude Crude Product Cyclization->Crude Purification Workup & Purification Crude->Purification Final Pure N-Heterocycle Purification->Final

Caption: General workflow for this compound (SnAP) synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckImine Was imine formation confirmed before cyclization? Start->CheckImine CheckCu Was Cu(OTf)₂ dried and from a reliable source? CheckImine->CheckCu Yes Sol_Imine Optimize imine formation: - Use alternative solvents - Heat for challenging substrates CheckImine->Sol_Imine No CheckReagent Is the SnAP reagent fresh and properly stored? CheckCu->CheckReagent Yes Sol_Cu Dry Cu(OTf)₂ under vacuum. Use recommended supplier. CheckCu->Sol_Cu No Sol_Reagent Use a fresh batch of SnAP reagent. CheckReagent->Sol_Reagent No

References

optimizing incubation time for D-SNAP treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-SNAP treatment. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments, with a specific focus on incubation time.

Troubleshooting Guide: Optimizing Incubation Time

Issue: Low or No Signal After this compound Treatment

  • Possible Cause 1: Insufficient Incubation Time. The this compound compound may not have had enough time to interact with its target and elicit a downstream effect.

  • Solution: Perform a time-course experiment to determine the optimal incubation period. Start with the recommended time in the protocol and test several longer time points. (See "Protocol: Time-Course Experiment for Optimal Incubation" below).

  • Possible Cause 2: Reagent Inactivity. The this compound reagent may have degraded due to improper storage or handling.

  • Solution: Use a fresh aliquot of this compound. Always store the reagent as recommended on the datasheet and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Sub-optimal Cell Conditions. Cell health, density (confluency), and passage number can significantly impact experimental outcomes.

  • Solution: Ensure cells are healthy and within the optimal passage number range. Plate cells to achieve 70-80% confluency at the time of treatment, as very low or very high confluency can alter cellular response.

Issue: High Background or Non-Specific Signal

  • Possible Cause: Over-incubation. Prolonged exposure to this compound may lead to off-target effects or cellular stress, increasing background signal.

  • Solution: Reduce the incubation time. Refer to the time-course experiment data to identify a time point that provides a robust signal without a significant increase in background.

Issue: High Cell Death or Cytotoxicity

  • Possible Cause: Incubation Time is Too Long. this compound may induce cytotoxicity after prolonged exposure, even at concentrations that are non-toxic at shorter time points.

  • Solution: Decrease the incubation time significantly. Perform a cell viability assay (e.g., Trypan Blue or MTT assay) in parallel with your time-course experiment to correlate the this compound effect with cell health.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound treatment? A1: For most cell lines, we recommend starting with a 6-hour incubation period. However, this is highly dependent on the cell type and the specific downstream target being measured. We strongly advise performing a time-course experiment (from 2 to 24 hours) to determine the empirical optimum for your specific model system.

Q2: How does cell confluency affect the optimal incubation time? A2: Cell confluency can impact results significantly. Densely populated cultures (90-100% confluency) may require longer incubation times or higher concentrations of this compound due to reduced cell surface exposure and altered metabolic states. Conversely, sparse cultures may be more sensitive. We recommend a consistent confluency of 70-80% for reproducible results.

Q3: Can I change the media after adding this compound for very long incubation times (>24 hours)? A3: For extended incubation periods, nutrient depletion and waste accumulation in the media can independently affect cell health and confound results. If you must perform a long incubation, consider using a more robust, buffered media formulation. However, for most applications, identifying an optimal time point under 24 hours is preferable.

Q4: What are the visual signs of over-incubation with this compound? A4: Visual indicators of over-incubation or cytotoxicity can include changes in cell morphology (e.g., rounding up, detaching from the plate), a noticeable decrease in cell density, and the appearance of floating dead cells or debris in the culture medium.

Experimental Protocols & Data

Protocol: Time-Course Experiment for Optimal Incubation

This protocol outlines the steps to identify the optimal incubation time for this compound treatment in a typical cell-based assay.

1. Materials:

  • Cells plated in a multi-well plate (e.g., 96-well or 24-well) at 70-80% confluency.
  • This compound stock solution.
  • Complete cell culture medium.
  • Phosphate-Buffered Saline (PBS).
  • Assay reagents for downstream analysis (e.g., lysis buffer, antibody, detection substrate).

2. Procedure:

  • Prepare the this compound working solution by diluting the stock solution in a complete culture medium to the desired final concentration.
  • Remove the old medium from the cells and wash once with PBS.
  • Add the this compound working solution to the wells designated for treatment. Add a medium-only (vehicle) control to a separate set of wells.
  • Incubate the plate at 37°C and 5% CO₂ for various time points. A common range to test is 2, 4, 6, 8, 12, and 24 hours.
  • At the end of each designated time point, terminate the experiment by removing the treatment medium and proceeding immediately with your downstream analysis (e.g., cell lysis for Western blot, fixation for imaging, etc.).
  • Process all samples according to your specific assay protocol.
  • Analyze the results to identify the time point that yields the optimal signal-to-noise ratio.

Data Presentation

The following tables represent example data from a time-course optimization experiment.

Table 1: Recommended Starting Conditions for this compound Treatment

ParameterRecommended Starting PointNotes
Cell Confluency 70-80%Consistency is key for reproducibility.
This compound Concentration 10 µMOptimize if the signal is too low/high.
Initial Incubation Time 6 hoursHighly cell-type dependent.
Control Vehicle (e.g., DMSO)Must be included in all experiments.

Table 2: Example Results from a Time-Course Optimization Experiment

Assay performed on HeLa cells with 10 µM this compound. Readout is a relative fluorescence unit (RFU).

Incubation Time (Hours)Signal (RFU)Background (RFU)Signal-to-Noise RatioCell Viability
0 (Control)1051021.0>99%
23501103.2>99%
48751157.6>99%
8165013012.798%
1217101909.095%
2412004502.780%

Visual Guides and Workflows

cluster_pathway Hypothetical this compound Signaling Pathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Target Target Protein (e.g., Transcription Factor) KinaseB->Target Response Cellular Response (e.g., Gene Expression) Target->Response DSNAP This compound DSNAP->KinaseB Inhibition

Caption: Hypothetical pathway where this compound inhibits Kinase B.

cluster_workflow Workflow for Incubation Time Optimization A 1. Plate Cells (Achieve 70-80% confluency) B 2. Prepare this compound Working Solution A->B C 3. Treat Cells for a Range of Time Points (e.g., 2, 4, 8, 12, 24h) B->C D 4. Include Vehicle Control B->D E 5. Terminate & Lyse/Fix Cells at Each Time Point C->E F 6. Perform Downstream Assay (e.g., Western, ELISA) E->F G 7. Analyze Data & Determine Optimal Time (Highest Signal-to-Noise) F->G

Caption: Experimental workflow for optimizing this compound incubation.

cluster_troubleshooting Troubleshooting Logic Start Start Analysis Outcome Is Signal Optimal? Start->Outcome LowSignal Signal Too Low Outcome->LowSignal  No Success Result is Optimal: Proceed with Experiment Outcome->Success  Yes HighBg High Background / High Cell Death? LowSignal->HighBg  No IncTime Increase Incubation Time LowSignal->IncTime  Yes DecTime Decrease Incubation Time HighBg->DecTime  Yes CheckReagent Check Reagent Activity & Storage IncTime->CheckReagent CheckConc Consider Lowering This compound Concentration DecTime->CheckConc

Caption: Troubleshooting flowchart for this compound experiments.

Validation & Comparative

Validating Single-Cell Chromatin-Binding Protein Data: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of cell-specific chromatin-binding proteins is a critical step in deciphering gene regulatory networks and understanding disease mechanisms. Techniques that combine single-cell resolution chromatin accessibility with protein identification, such as the conceptual "Discovering cell-specific chromatin-binding proteins by single-cell ATAC-seq and protein blotting" (D-SNAP), promise to deliver profound insights. However, the validation of findings from such novel, high-throughput methods is paramount for ensuring the accuracy and reliability of the results. This guide provides a framework for validating putative protein-DNA interactions identified through a single-cell genomics approach, using established orthogonal methods.

Note: As of this writing, a specific, published method formally named "this compound (Discovering cell-specific chromatin-binding proteins by single-cell ATAC-seq and protein blotting)" could not be identified in a comprehensive search of scientific literature. Therefore, this guide outlines a generalized workflow for validating results from a hypothetical or emerging technique that integrates single-cell ATAC-seq (scATAC-seq) with protein detection. The principles and methods described here are broadly applicable to the validation of similar single-cell multi-omic datasets.

The core principle of orthogonal validation is the use of independent, alternative methods to confirm initial findings, thereby reducing the likelihood of method-specific artifacts and increasing confidence in the biological significance of the results.[1][2]

Workflow for Validation of scATAC-seq and Protein Profiling Results

A typical workflow for identifying and validating cell-specific chromatin-binding proteins would involve an initial discovery phase using a high-throughput single-cell method, followed by a series of validation steps using more targeted, lower-throughput techniques.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Biological Confirmation scATAC_seq Single-Cell ATAC-seq Data_Integration Data Integration & Candidate Identification scATAC_seq->Data_Integration Protein_Profiling Simultaneous Protein Profiling Protein_Profiling->Data_Integration ChIP_seq ChIP-seq / CUT&RUN Data_Integration->ChIP_seq Validate Protein-DNA Binding MS Mass Spectrometry (Co-IP/AP-MS) Data_Integration->MS Identify Interacting Proteins WB Western Blot / scWestern Blot Data_Integration->WB Confirm Protein Expression Functional_Assay Functional Assays (e.g., Reporter Assays, CRISPR screens) ChIP_seq->Functional_Assay MS->Functional_Assay WB->Functional_Assay

A generalized workflow for validating protein-DNA interactions identified from single-cell multi-omics.
Data Presentation: Comparison of Orthogonal Methods

The following table summarizes the expected quantitative outputs and comparative features of key orthogonal validation methods. The values presented are illustrative and would vary based on the specific experiment.

MethodPrimary OutputThroughputResolutionKey Validation PointExample Quantitative Data
scATAC-seq Genome-wide chromatin accessibility at single-cell resolution.High (thousands of cells)Single-cellIdentifies potential regulatory regions.5,000-50,000 unique fragments per cell.
ChIP-seq Genome-wide localization of a specific protein.Low (bulk population)Population averageConfirms direct binding of a candidate protein to specific DNA loci.[3][4]Fold enrichment over input/IgG control (e.g., >2-fold).
CUT & RUN Genome-wide localization of a specific protein.Low to MediumPopulation averageSimilar to ChIP-seq but with lower background and cell number requirements.Higher signal-to-noise ratio compared to ChIP-seq.
Co-IP / AP-MS Identification of protein-protein interaction partners.Low (bulk population)Protein complexValidates that the candidate protein is part of a larger chromatin-modifying complex.[5]Number of unique peptides identified for co-precipitated proteins.
Western Blot Detection and quantification of a specific protein in a sample.Low (bulk population)Population averageConfirms the presence and relative abundance of the candidate protein in the cell type of interest.[1][6]Band intensity relative to a loading control.
Single-cell Western Blot (scWB) Quantification of a specific protein in individual cells.Medium (hundreds to thousands of cells)Single-cellValidates protein expression heterogeneity and co-expression with other markers at the single-cell level.[7][8]Percentage of cells positive for the protein of interest.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide binding sites of a specific protein.[3][4][9] It serves as a gold standard for validating the direct interaction of a candidate protein with genomic regions identified as accessible in the scATAC-seq data.

Methodology:

  • Cross-linking: Cells of interest are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Sequencing: The purified DNA is sequenced, and the reads are mapped to the genome to identify the protein's binding sites.

A successful ChIP-seq experiment will show significant enrichment of DNA sequences at the loci predicted by scATAC-seq to be bound by the candidate protein.

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/AP-MS)

This method is used to identify the interaction partners of a protein of interest within a cellular extract.[5][10] It can validate whether the candidate chromatin-binding protein is part of a larger complex that regulates chromatin structure.

Methodology:

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody against the candidate protein is used to pull down the protein and its binding partners.

  • Elution: The protein complexes are eluted from the antibody.

  • Mass Spectrometry: The eluted proteins are identified and quantified by mass spectrometry.

The identification of known chromatin-remodeling proteins or transcription factors as interaction partners strengthens the evidence for the candidate protein's role in gene regulation.

Western Blotting

Western blotting is a widely used technique to detect and quantify a specific protein in a complex mixture of proteins.[1][6] It can be used to confirm the expression of the candidate protein in the cell type or condition of interest.

Methodology:

  • Protein Extraction: Total protein is extracted from the cells of interest.

  • Gel Electrophoresis: The protein mixture is separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.

  • Detection: The signal is detected, and the band intensity is quantified.

For single-cell level validation, single-cell Western blotting (scWB) can be employed to assess the heterogeneity of protein expression within a cell population.[7][8]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical relationships in the validation process.

Logical Flow of Validation

G cluster_0 Initial Finding cluster_1 Orthogonal Validation cluster_2 Conclusion Finding Candidate Protein X binds to open chromatin at Gene Y locus (from scATAC-seq data) ChIP_seq ChIP-seq with anti-X Ab shows enrichment at Gene Y promoter Finding->ChIP_seq Co_IP_MS Co-IP of X pulls down known transcription factors Finding->Co_IP_MS WB Western blot confirms high expression of X in active cells Finding->WB Conclusion Validated: Protein X is a chromatin-binding protein at Gene Y ChIP_seq->Conclusion Co_IP_MS->Conclusion WB->Conclusion

Logical flow for validating a candidate chromatin-binding protein.

By systematically applying these orthogonal methods, researchers can build a robust body of evidence to validate novel findings from high-throughput, single-cell techniques, ensuring that the identified chromatin-binding proteins represent true biological regulators. This rigorous validation is a cornerstone of reproducible and impactful science.

References

D-SNAP vs [Alternative Compound] efficacy comparison

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the term "D-SNAP" has revealed a potential discrepancy with the context of the requested comparison guide. The provided information points to "this compound" as the Disaster Supplemental Nutrition Assistance Program , a U.S. government initiative to provide food assistance to low-income households in the wake of a natural disaster.[1][2][3][4][5][6][7][8] This program is a social and economic intervention, not a chemical compound or therapeutic agent as implied by the request for a comparison guide aimed at researchers and drug development professionals.

The core requirements of the request—including the presentation of quantitative experimental data, detailed experimental protocols, and the visualization of signaling pathways—are typically associated with the scientific evaluation of bioactive compounds. Given this, it is highly probable that "this compound" is an abbreviation for a different entity within a biomedical or pharmacological context.

To proceed with generating the requested high-quality comparison guide, clarification is needed on the specific compound or agent of interest that is being referred to as "this compound". Without the correct identification of this compound, it is not possible to:

  • Identify a relevant "Alternative Compound" for a meaningful efficacy comparison.

  • Source the necessary experimental data and protocols from scientific literature.

  • Illustrate the correct signaling pathways and experimental workflows.

We kindly request that you provide the full name or a more specific identifier for the compound you wish to be the subject of this comparison guide. Once this information is available, a comprehensive and accurate guide that meets all the specified requirements can be developed.

References

A Comparative Guide to the Specificity and Selectivity of SNAP-tag Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the precise labeling of proteins of interest (POIs) is paramount for accurate downstream analysis. Self-labeling protein tags have emerged as powerful tools for this purpose, offering an alternative to traditional methods like fluorescent protein fusions or antibody-based detection. Among these, the SNAP-tag system is widely utilized for its ability to covalently and specifically label a fusion protein with a synthetic probe. This guide provides an objective comparison of the SNAP-tag's binding specificity and selectivity with its primary alternatives, the HaloTag and CLIP-tag, supported by experimental data and detailed protocols.

Overview of Self-Labeling Tag Technologies

The SNAP-tag is a 19.4 kDa protein derived from the human DNA repair enzyme O6-alkylguanine-DNA-alkyltransferase (hAGT).[1] It has been engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives.[1][2] This reaction forms a stable thioether bond, attaching a synthetic probe (e.g., a fluorophore, biotin) to the SNAP-tag fusion protein.[3]

The primary alternatives to SNAP-tag include:

  • CLIP-tag: A sibling of the SNAP-tag, the CLIP-tag was engineered from the same hAGT protein but to react specifically with O2-benzylcytosine (BC) derivatives.[2] This orthogonal reactivity allows for simultaneous dual-labeling of two different proteins in the same cell when used in conjunction with SNAP-tag.[2]

  • HaloTag: Derived from a bacterial haloalkane dehalogenase, the HaloTag covalently binds to a variety of synthetic ligands containing a chloroalkane linker.[1]

The choice between these tags often depends on the specific application, desired probe, and the required reaction kinetics.

Quantitative Comparison of Binding Parameters

The specificity and selectivity of a self-labeling tag are determined by its binding affinity (Kd) for its intended substrate and its cross-reactivity with other molecules. The following tables summarize key quantitative data from comparative studies.

TagSubstrateDissociation Constant (Kd) [µM]Apparent Second-Order Rate Constant (k_app) [M⁻¹s⁻¹]Reference
SNAP-tag BG-TMR0.234.29 x 10⁵[4]
CP-TMR1.33.03 x 10⁴[4]
BG-SiR2.11.05 x 10⁵[4]
CP-SiR147.30 x 10³[4]
HaloTag7 CA-TMR0.0321.40 x 10⁷[4]
CA-SiR0.0401.00 x 10⁷[4]
CLIP-tag BC-TMR0.281.25 x 10⁵[4]

Table 1: Comparison of Binding Affinities and Reaction Rates. TMR (tetramethylrhodamine) and SiR (silicon-rhodamine) are common fluorescent dyes. BG (benzylguanine), CP (chloropyrimidine), CA (chloroalkane), and BC (benzylcytosine) are the respective substrates for SNAP-tag, HaloTag7, and CLIP-tag. Lower Kd values indicate higher affinity. Higher k_app values indicate faster labeling.

Tag System 1Substrate of System 2Cross-Reactivity (k_app) [M⁻¹s⁻¹]Fold-decrease in reactivityReference
SNAP-tag BC-TMR (CLIP substrate)3.20 x 10²>1000[5]
CLIP-tag BG-TMR (SNAP substrate)Not reported-

Table 2: Cross-Reactivity Between SNAP-tag and CLIP-tag Systems. This table highlights the high selectivity of the SNAP-tag for its own substrate over the CLIP-tag substrate.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess binding specificity and selectivity.

Protocol 1: Determination of Binding Affinity (Kd) by Fluorescence Polarization

This method measures the change in the polarization of a fluorescently labeled substrate upon binding to the tag protein.

Materials:

  • Purified, catalytically inactive tag protein (e.g., SNAP-tag C145A) to prevent covalent modification during the measurement.[4]

  • Fluorescently labeled substrate (e.g., BG-TMR).

  • Fluorescence polarization plate reader.

  • Assay buffer (e.g., PBS with 0.1 g/L BSA and 1 mM DTT).[4]

Procedure:

  • A fixed concentration of the fluorescently labeled substrate (e.g., 50 nM) is titrated against a range of concentrations of the inactive tag protein.[4][6]

  • The samples are incubated to reach binding equilibrium.

  • Fluorescence polarization is measured for each sample.

  • The data are fitted to a suitable binding model to determine the dissociation constant (Kd).[7]

Protocol 2: Determination of Reaction Kinetics (k_app) by Stopped-Flow Fluorescence Polarization

This technique is used to measure the rate of the covalent labeling reaction.

Materials:

  • Purified, active tag protein (e.g., SNAP-tag).

  • Fluorescently labeled substrate.

  • Stopped-flow instrument coupled to a fluorescence detector.

  • Assay buffer.

Procedure:

  • Solutions of the tag protein and the fluorescent substrate are rapidly mixed in the stopped-flow apparatus.[4]

  • The change in fluorescence polarization is monitored over time as the covalent reaction proceeds.[4]

  • The resulting kinetic traces are fitted to a second-order rate equation to determine the apparent rate constant (k_app).[4]

Protocol 3: In-Cell Specificity Assessment

This protocol evaluates the specificity of labeling in a cellular context, including an assessment of non-specific binding.

Materials:

  • Cells expressing the SNAP-tag fusion protein.

  • Cell-permeable fluorescent substrate (e.g., SNAP-Cell® TMR-Star).

  • Tissue culture medium.

  • Fluorescence microscope.

Procedure:

  • Cells expressing the SNAP-tag fusion protein are incubated with the fluorescent substrate at a specific concentration (e.g., 1-5 µM) for a defined period (e.g., 30 minutes) at 37°C.[8]

  • The cells are washed multiple times with fresh medium to remove unbound substrate.[8]

  • A final incubation in fresh medium allows for the diffusion of any remaining non-covalently bound substrate out of the cells.[3]

  • The cells are then imaged using fluorescence microscopy to visualize the specific labeling of the fusion protein.

  • As a control, non-transfected cells are subjected to the same labeling procedure to assess the level of non-specific background staining.[9]

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in protein labeling and analysis can aid in understanding the technology and designing experiments.

experimental_workflow cluster_cloning Molecular Cloning cluster_cell_culture Cell Culture & Transfection cluster_labeling Labeling cluster_analysis Downstream Analysis gene_of_interest Gene of Interest ligation Ligation/Cloning gene_of_interest->ligation snap_vector SNAP-tag Vector snap_vector->ligation expression_plasmid Expression Plasmid ligation->expression_plasmid transfection Transfection expression_plasmid->transfection cells Host Cells cells->transfection expression Protein Expression transfection->expression incubation Incubation expression->incubation substrate SNAP-tag Substrate (e.g., BG-Fluorophore) substrate->incubation wash Wash Steps incubation->wash microscopy Fluorescence Microscopy wash->microscopy pull_down Pull-down Assay wash->pull_down flow_cytometry Flow Cytometry wash->flow_cytometry

Figure 1: Experimental workflow for labeling a protein of interest with SNAP-tag.

labeling_mechanism cluster_reactants Reactants cluster_products Products snap_protein SNAP-tag Fusion Protein reaction Covalent Reaction snap_protein->reaction bg_substrate BG-Substrate bg_substrate->reaction labeled_protein Labeled Protein reaction->labeled_protein guanine Guanine reaction->guanine

Figure 2: Covalent labeling mechanism of the SNAP-tag.

orthogonal_labeling poi1 Protein of Interest 1 (SNAP-tag fusion) snap_substrate BG-Substrate poi1->snap_substrate Specific Binding clip_substrate BC-Substrate poi1->clip_substrate Minimal Cross-Reactivity poi2 Protein of Interest 2 (CLIP-tag fusion) poi2->snap_substrate Minimal Cross-Reactivity poi2->clip_substrate Specific Binding

Figure 3: Orthogonal labeling using SNAP-tag and CLIP-tag.

Discussion and Conclusion

The available quantitative data demonstrates that SNAP-tag and its alternatives are highly specific for their respective substrates. The cross-reactivity between SNAP-tag and CLIP-tag is minimal, making them an excellent choice for dual-color imaging experiments.[10] While SNAP-tag exhibits high affinity and a fast reaction rate with its BG substrate, the HaloTag7 system can achieve even faster labeling kinetics with certain rhodamine-based dyes.[4] This can be a critical factor in experiments where rapid labeling is required.

A notable advantage of the SNAP-tag system is the large variety of commercially available substrates, allowing for a wide range of applications from live-cell imaging to pull-down assays.[3][11] The labeling reaction is robust and can be performed under various conditions, including in living cells, on the cell surface, and in vitro.[3]

References

A Comparative Guide to SNAP-Tag Technology for Protein Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: The term "D-SNAP" predominantly refers to the Disaster Supplemental Nutrition Assistance Program, a government aid initiative.[1][2][3] Given the context of this guide's intended audience of researchers and drug development professionals, it is highly probable that the intended topic is the SNAP-tag® protein labeling system. This guide will provide a comprehensive comparison of SNAP-tag technology and its cross-validation in various models.

The SNAP-tag system is a powerful tool for studying protein function, enabling the specific and covalent attachment of a wide array of synthetic probes to a protein of interest.[4][5] This technology is based on a 20 kDa mutant of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which has been engineered to react specifically with benzylguanine (BG) derivatives.[4][6] This allows for the precise labeling of SNAP-tag fusion proteins with various substrates, including fluorescent dyes, biotin, and beads.[5]

Mechanism of SNAP-Tag Labeling

The SNAP-tag protein is genetically fused to a protein of interest. When a BG-derivatized substrate is introduced, the SNAP-tag catalyzes the irreversible covalent attachment of the substrate to itself.[7] This reaction is highly specific and occurs rapidly under physiological conditions.[4] An orthogonal system, the CLIP-tag™, has been developed from SNAP-tag to react with O2-benzylcytosine (BC) derivatives, allowing for simultaneous dual-labeling of two different proteins in the same cell.[4][6]

SNAP_Tag_Mechanism cluster_fusion Genetic Fusion Protein Protein of Interest Fusion_Protein SNAP-tag Fusion Protein Protein->Fusion_Protein SNAP_Tag SNAP-tag SNAP_Tag->Fusion_Protein Labeled_Protein Covalently Labeled Protein Fusion_Protein->Labeled_Protein Covalent Bond Formation BG_Substrate Benzylguanine (BG) Substrate (e.g., with Fluorophore) BG_Substrate->Labeled_Protein

SNAP-tag labeling mechanism.

Comparative Performance of SNAP-Tag Variants

Several iterations of the SNAP-tag have been developed to enhance its performance in various applications. The following tables summarize key quantitative data comparing different SNAP-tag versions and their substrates.

Table 1: Comparison of SNAP-tag Variants

FeatureSNAP-tagSNAP-tag2SNAPf
Reaction Kinetics Slower~100-fold faster than SNAP-tag with rhodamine substrates[8]Faster than SNAP-tag[9]
Fluorescence Brightness StandardUp to 5-fold increase with highly fluorogenic dyes compared to SNAP-tag[8]-
Substrate Accessibility GoodImproved[10]-
Primary Application General protein labelingLive-cell imaging, super-resolution microscopy[8]Fast labeling applications[11]

Table 2: In Vitro Labeling Rate Constants for SNAP-tag Variants with Different Substrates

SNAP-tag VariantSubstratekapp (M-1s-1)
SNAPBG-OG6.8 x 104[12]
SNAP-HT7BG-OG4.3 x 104[12]
SNAPSBG-OG1.5 x 104[12]
SNAP-HT7SBG-OG0.9 x 104[12]
SNAPfCP-TMRNormalized to 1[8]
SNAP-tag2CP-TMR~100-fold improvement over SNAPf with rhodamine substrates[8]

Experimental Protocols

The versatility of the SNAP-tag allows for its use in a variety of experimental models, including in vitro assays, live cells, and fixed cells.

General Experimental Workflow for SNAP-tag Labeling

Experimental_Workflow start Start clone Clone Gene of Interest into SNAP-tag Expression Vector start->clone express Express SNAP-tag Fusion Protein (e.g., in mammalian cells) clone->express label Add BG-derivatized Substrate (e.g., fluorescent dye) express->label incubate Incubate (e.g., 30 min at 37°C) label->incubate wash Wash to Remove Unreacted Substrate incubate->wash analyze Analyze Labeled Protein (e.g., microscopy, flow cytometry) wash->analyze end End analyze->end

A general workflow for SNAP-tag labeling experiments.
Detailed Methodologies

In Vitro Labeling of Purified SNAP-tag Fusion Proteins [13]

  • Reaction Setup:

    • Combine the purified SNAP-tag fusion protein (e.g., 5 µM final concentration) with a BG-conjugated substrate (e.g., 10 µM final concentration) in a suitable reaction buffer (e.g., PBS).

    • It is recommended to add a reducing agent, such as 1 mM DTT, to improve the stability and reactivity of the SNAP-tag.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C in the dark. For sensitive proteins, the incubation can be performed at lower temperatures (e.g., 4°C) for a longer duration (e.g., overnight).

  • Analysis: The labeled protein can be directly analyzed by SDS-PAGE followed by in-gel fluorescence scanning.

  • Optional - Removal of Unreacted Substrate: Unreacted substrate can be removed by gel filtration or dialysis.

Labeling of SNAP-tag Fusion Proteins in Living Cells [14][15]

  • Cell Culture and Transfection: Plate cells and transfect them with a plasmid encoding the SNAP-tag fusion protein of interest.

  • Substrate Preparation: Prepare a stock solution of the cell-permeable BG-substrate (e.g., SNAP-Cell® TMR-Star) in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 0.1-5 µM).

  • Labeling: Remove the existing cell culture medium and add the substrate-containing medium to the cells. Incubate for 30 minutes at 37°C.

  • Washing: Remove the labeling medium and wash the cells three times with fresh, pre-warmed medium to allow any unconjugated substrate to diffuse out of the cells.

  • Imaging: The cells can then be imaged using fluorescence microscopy.

Application in Signaling Pathway Analysis: Apoptosis Detection

SNAP-tag technology has been effectively used to study various cellular processes, including apoptosis. By fusing SNAP-tag to Annexin V (AV), a protein that binds to phosphatidylserine exposed on the surface of apoptotic cells, researchers have developed a versatile tool for detecting apoptosis.[16]

Workflow for Apoptosis Detection using AV-SNAP

Apoptosis_Detection_Workflow start Start produce_av_snap Produce and Purify AV-SNAP Fusion Protein start->produce_av_snap label_av_snap Label AV-SNAP with BG-Fluorophore (e.g., BG-488) produce_av_snap->label_av_snap stain_cells Stain Cells with Labeled AV-SNAP and a Viability Dye (e.g., PI) label_av_snap->stain_cells induce_apoptosis Induce Apoptosis in Cell Culture (e.g., with a therapeutic agent) induce_apoptosis->stain_cells analyze Analyze by Flow Cytometry or Fluorescence Microscopy stain_cells->analyze quantify Quantify Apoptotic vs. Live Cells analyze->quantify end End quantify->end

Workflow for detecting apoptosis using AV-SNAP.

A study comparing AV-SNAP-BG-488 with a commercially available AV-FITC kit for detecting apoptosis in MDA-MB-468 cells treated with an EGFR-specific immunotoxin showed comparable results, demonstrating the reliability of the SNAP-tag-based method.[16] This approach offers the flexibility to easily switch fluorophores to avoid spectral overlap with other markers used in multi-color analysis of cell death signaling pathways.[16]

References

comparing D-SNAP toxicity with other known compounds

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison of D-SNAP's toxicity, it is essential to first correctly identify the compound . Initial searches for "this compound" have exclusively returned information regarding the Disaster Supplemental Nutrition Assistance Program, a government aid program. This suggests that "this compound" may be an abbreviation, a less common name for a chemical compound, or a potential typographical error.

For a precise and relevant comparison, please provide additional details to identify the specific compound you are researching. Helpful information would include:

  • Full Chemical Name: The complete and unambiguous name of the compound.

  • CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Alternative Names or Synonyms: Any other known names for the compound.

  • Chemical Structure or Class: Information about its molecular structure or the chemical family it belongs to (e.g., peptide, alkaloid, synthetic small molecule).

Once the correct compound is identified, a thorough and accurate comparison of its toxicity profile with other relevant compounds can be conducted. This will include gathering experimental data on various toxicity endpoints, presenting this data in clear tabular format, detailing the experimental protocols used, and visualizing relevant pathways or workflows as requested.

We look forward to your clarification to proceed with your request.

A Researcher's Guide to SNAP-tag: A Comparative Analysis for Biomarker Probing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling and tracking of proteins are paramount. SNAP-tag technology offers a versatile and powerful method for covalently attaching a wide array of probes to a protein of interest, enabling detailed investigation of its function, localization, and dynamics. This guide provides an objective comparison of SNAP-tag with other leading biomarker probes, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.

Probing the Proteome: An Overview of Protein Labeling Technologies

The ability to visualize and quantify specific proteins within the complex cellular environment is fundamental to biological research. Various technologies have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on the validation of SNAP-tag as a biomarker probe and compares its performance against prominent alternatives, including HaloTag, CLIP-tag, and traditional fluorescent proteins (FPs) like Green Fluorescent Protein (GFP).

Self-labeling tags, such as SNAP-tag and HaloTag, are enzymes that have been engineered to specifically and covalently react with a synthetic ligand. This unique feature allows for the attachment of a diverse range of functionalities to the target protein, including fluorescent dyes, affinity tags, and photosensitizers.[1] In contrast, fluorescent proteins are genetically encoded and fluoresce intrinsically, offering a simpler workflow but with limitations in brightness and photostability compared to synthetic dyes.[2][3]

At a Glance: Comparing Key Performance Indicators

To facilitate a clear comparison, the following table summarizes the key quantitative data for SNAP-tag and its alternatives.

FeatureSNAP-tagHaloTagCLIP-tagFluorescent Proteins (e.g., GFP)
Size ~20 kDa (182 amino acids)[2]~33 kDa (295 amino acids)[4]~20 kDa (182 amino acids)[2]~27 kDa (e.g., EGFP is 238 amino acids)
Labeling Principle Covalent attachment of O⁶-benzylguanine (BG) substrates[2][5]Covalent attachment of chloroalkane (CA) ligands[2]Covalent attachment of O²-benzylcytosine (BC) substrates[2][6]Intrinsic fluorescence from a chromophore formed by post-translational modification
Reaction Kinetics (k_app, M⁻¹s⁻¹) 10⁴ - 10⁶ (with BG-fluorophore substrates)[7]Varies significantly with substrate (can be faster than SNAP-tag for some dyes)[4][8]Slower than SNAP-tag with its corresponding substratesNot applicable (fluorescence is intrinsic)
Brightness Dependent on the conjugated fluorophore. Generally bright.Can be up to 9-fold brighter than SNAP-tag with far-red rhodamine derivatives.[9]Dependent on the conjugated fluorophore.Generally lower than synthetic fluorophores.[3]
Photostability Dependent on the conjugated fluorophore. HaloTag conjugates can be more photostable.[10][11]Generally higher than SNAP-tag conjugates and fluorescent proteins.[10][11]Dependent on the conjugated fluorophore.Prone to photobleaching.
Versatility High; compatible with a wide range of synthetic probes.[1][5]High; compatible with a wide range of synthetic probes.[1]High; orthogonal to SNAP-tag for dual labeling.[2][6]Limited to genetically encoded variants with different spectral properties.
Orthogonal Labeling Can be used with CLIP-tag for dual labeling.[2][6]Can be used with SNAP-tag or CLIP-tag for dual labeling.Can be used with SNAP-tag for dual labeling.[2][6]Possible with spectrally distinct FPs.

Delving Deeper: A Head-to-Head Comparison

SNAP-tag vs. HaloTag

SNAP-tag and HaloTag are the two most widely used self-labeling protein tags. While both offer the ability to covalently attach synthetic probes, there are key performance differences. A significant advantage of HaloTag is its potential for brighter signals, particularly with far-red silicon rhodamine (SiR) dyes, where it can be up to 9-fold brighter than SNAP-tag.[9] Furthermore, HaloTag conjugates have been reported to be more photostable than SNAP-tag conjugates.[10][11] However, the reaction kinetics of HaloTag are highly dependent on the specific ligand, and for some non-fluorescent ligands, SNAP-tag can exhibit more efficient labeling.[4]

SNAP-tag vs. CLIP-tag

The CLIP-tag is a direct evolution of the SNAP-tag, engineered to recognize a different substrate, O²-benzylcytosine (BC).[2][6] This key difference makes the SNAP-tag and CLIP-tag systems orthogonal, meaning they do not cross-react with each other's substrates.[6] This orthogonality is a major advantage, enabling simultaneous dual-color labeling of two different proteins within the same cell.[2] In terms of size and general mechanism, SNAP-tag and CLIP-tag are very similar.

SNAP-tag vs. Fluorescent Proteins (FPs)

The primary advantage of SNAP-tag over fluorescent proteins like GFP is the superior photophysical properties of synthetic organic fluorophores.[3] These dyes are typically brighter and more photostable than FPs, allowing for longer imaging experiments and the detection of low-abundance proteins.[4] Furthermore, the ability to choose from a wide variety of synthetic probes provides greater experimental flexibility, including the use of fluorophores optimized for super-resolution microscopy techniques like STED.[12] The main advantage of FPs is their simplicity, as the fluorescence is genetically encoded and does not require the addition of an external substrate.[2]

Visualizing the Workflow and Pathways

To better understand the application of these technologies, the following diagrams illustrate the labeling mechanisms and a typical experimental workflow.

SNAP_tag_Mechanism cluster_protein Protein of Interest POI POI SNAP SNAP-tag Labeled_Protein Labeled Protein (Covalent Bond) SNAP->Labeled_Protein Covalent Labeling Substrate Benzylguanine (BG) -Fluorophore Substrate->Labeled_Protein Guanine Guanine (Byproduct) Labeled_Protein->Guanine

Figure 1. SNAP-tag labeling mechanism.

Experimental_Workflow Start Start Transfection Transfect cells with SNAP-tag fusion construct Start->Transfection Expression Express SNAP-tag fusion protein Transfection->Expression Labeling Incubate cells with fluorescent BG substrate Expression->Labeling Wash Wash to remove unbound substrate Labeling->Wash Imaging Image cells Wash->Imaging Analysis Data Analysis Imaging->Analysis End End Analysis->End

Figure 2. A typical experimental workflow for SNAP-tag labeling.

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible experiments. Below are generalized protocols for SNAP-tag and HaloTag labeling in live cells.

SNAP-tag Labeling Protocol for Live Cells
  • Cell Culture and Transfection:

    • Plate cells on a suitable imaging dish or coverslip.

    • Transfect cells with a plasmid encoding the SNAP-tag fusion protein of interest and allow for protein expression (typically 24-48 hours).[13]

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the O⁶-benzylguanine (BG) substrate conjugated to the desired fluorophore (e.g., 1 mM in DMSO).[14]

    • Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.[13]

  • Labeling Reaction:

    • Remove the existing medium from the cells and replace it with the labeling medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[14]

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed culture medium to remove unbound substrate.[14]

    • An additional incubation in fresh medium for 30 minutes can help reduce background fluorescence.[13]

  • Imaging:

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

HaloTag Labeling Protocol for Live Cells
  • Cell Culture and Transfection:

    • Follow the same procedure as for SNAP-tag to culture and transfect cells with the HaloTag fusion construct.[15]

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the chloroalkane (CA) ligand conjugated to the desired fluorophore (e.g., 1 mM in DMSO).[16]

    • Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 µM.[17]

  • Labeling Reaction:

    • Replace the cell culture medium with the prepared labeling solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[15][16]

  • Washing:

    • Remove the labeling solution and wash the cells twice with pre-warmed culture medium.[15]

  • Imaging:

    • Proceed with imaging the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Conclusion

SNAP-tag is a robust and versatile technology for biomarker probing, offering a powerful alternative to traditional fluorescent proteins. Its key strengths lie in the ability to use bright and photostable synthetic fluorophores and the flexibility to attach a wide range of functional probes. When choosing a labeling strategy, researchers should consider the specific requirements of their experiment. For applications demanding the highest brightness and photostability, particularly in super-resolution microscopy, HaloTag may offer an advantage. For dual-color imaging of two distinct proteins, the orthogonal SNAP-tag and CLIP-tag system is the ideal choice. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate tool to illuminate their biological questions of interest.

References

Safety Operating Guide

Clarification of D-SNAP and Guidance on Laboratory Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of "D-SNAP" indicates that this acronym refers to the Disaster Supplemental Nutrition Assistance Program , a federal program in the United States that provides food assistance to low-income households following a disaster.[1][2][3][4][5] This program is not a chemical substance and therefore does not have laboratory safety or chemical disposal procedures.

Given the audience of researchers, scientists, and drug development professionals, it is possible the term "this compound" was a misnomer for a laboratory chemical. The following information provides a general framework for the proper handling and disposal of unknown or unlabeled chemicals in a laboratory setting, aligning with the core request for procedural safety guidance.

Standard Operating Procedure for Unidentified Laboratory Chemicals

When a chemical in the laboratory is unknown or its label is compromised, it must be treated as hazardous until its identity is confirmed. The following procedure outlines the immediate safety and logistical steps for managing such a situation.

Phase 1: Initial Assessment and Containment

The first priority is to ensure the safety of all laboratory personnel and to contain the substance to prevent exposure or reaction.

StepActionKey Considerations
1 Secure the Area Isolate the location of the container. Inform colleagues and restrict access to the immediate vicinity.
2 Wear Appropriate PPE At a minimum, wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.
3 Assess Container Integrity Visually inspect the container for damage, leaks, or pressure buildup without direct physical contact if possible.
4 Place in Secondary Containment If safe to do so, place the container in a larger, chemically compatible, and sealable container (e.g., a Ziploc bag for small vials, a pail, or a drum).
5 Label as "Caution: Unknown Chemical" Clearly label the secondary container with a warning. Include the date and location found.
Phase 2: Identification and Characterization

Once the immediate environment is secure, the process of identifying the substance can begin. This should only be carried out by trained personnel.

Experimental Protocol: Preliminary Chemical Characterization

  • Documentation: Record all available information, including where the container was found, its appearance (e.g., solid, liquid, color, viscosity), and any markings on the container.

  • Solubility Testing: Using a small, representative sample, test for solubility in water, ethanol, and a nonpolar solvent like hexane. This provides initial clues about the substance's polarity.

  • pH Measurement: If the substance is water-soluble, measure the pH of the solution to determine if it is acidic, basic, or neutral.

  • Physical Properties: Note physical state (solid, liquid, gas), color, and odor (waft carefully, do not inhale directly).

  • Advanced Analysis (if necessary): If preliminary tests are inconclusive and identification is critical, consult with your institution's Environmental Health & Safety (EHS) office about using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR).

Phase 3: Disposal Pathway

Disposal must be handled through the institution's official hazardous waste management program. Never dispose of an unknown chemical down the drain or in regular trash.

G cluster_0 Phase 1: Safety & Containment cluster_1 Phase 2: Identification cluster_2 Phase 3: Disposal A Discover Unidentified Chemical B Secure Area & Notify Personnel A->B C Don Appropriate PPE B->C D Assess Container for Hazards C->D E Place in Secondary Containment D->E F Label as 'Unknown Chemical' E->F G Consult with EHS / PI F->G H Perform Preliminary Tests (pH, solubility, etc.) G->H I Conduct Advanced Analysis (FTIR, GC-MS, etc.) H->I If necessary J Submit Hazardous Waste Pickup Request to EHS H->J If identification is not feasible I->J K Store Safely Until Pickup J->K L Document Disposal K->L

Caption: Workflow for handling and disposing of an unknown laboratory chemical.

This systematic approach ensures that safety is prioritized while following a logical workflow to identify and properly dispose of unknown chemical waste, thereby maintaining a safe laboratory environment and adhering to regulatory compliance.

References

Essential Safety and Operational Protocols for Handling D-SNAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of D-SNAP (S-Nitroso-N-acetyl-DL-penicillamine). The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • H316: Causes mild skin irritation.[1]

  • H335: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any handling of this compound. This compound should be treated as a potent chemical agent, and all operations should be performed within a designated containment area, such as a certified chemical fume hood, to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and respiratory contact. The selection of PPE should be based on the specific laboratory task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids (Weighing, Aliquoting) - Chemical splash goggles- Chemical-resistant laboratory coat- Double-gloving (e.g., two pairs of nitrile gloves)- Closed-toe shoes- Face shield- Chemical-resistant apron- Hair covering/bonnet
Handling of Liquids/Solutions - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Face shield- Elbow-length gloves for larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Face shield- Respirator (if aerosols may be generated)
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves- Laboratory coat- Face shield- Chemical-resistant apron

Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper donning, doffing, and maintenance.

Operational Plans: Step-by-Step Guidance

Preparation and Weighing of this compound Powder

All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of the powder.

Experimental Protocol:

  • Designate Handling Area: Clearly demarcate a specific area within the fume hood for handling this compound.

  • Assemble Equipment: Gather all necessary equipment, including spatulas, weigh boats, and containers, and place them in the fume hood.

  • Don PPE: Put on the appropriate PPE as specified in the table above for handling powders.

  • Weighing:

    • Use a disposable weigh boat for weighing the powder.

    • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

    • Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 4).

  • Container Closure: Tightly seal the stock container of this compound immediately after use.

  • Dissolution: If preparing a solution, slowly add the solvent to the powder to avoid splashing.

Stability and Storage

This compound is sensitive to light, heat, and certain metals, which can cause its decomposition.

  • Storage: Store this compound in a cool, dry, and dark place.[1] The recommended storage temperature is -20°C for long-term stability.[2]

  • Solutions: Aqueous solutions of this compound have a limited half-life of approximately 5 hours.[2] Stock solutions should be prepared fresh using deoxygenated buffers and protected from light.[2] The presence of metal chelators like EDTA may help to stabilize solutions.[2]

Decontamination and Disposal Plan

A clear plan for decontamination and disposal is crucial to prevent contamination and ensure environmental safety.

Decontamination
  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces within the fume hood using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.

  • Equipment: Decontaminate all reusable equipment, such as spatulas and glassware, according to your institution's standard operating procedures for hazardous chemicals.

  • Spills: In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal Method: The recommended disposal method for many pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The label on the empty container should be defaced or removed before disposal.[3]

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect PPE for damage B Don shoe covers (if required) A->B C Don inner gloves (nitrile) B->C D Don lab coat or coveralls C->D E Don respirator (if required) D->E F Don eye and face protection E->F G Don outer gloves (nitrile) F->G

PPE Donning Sequence

DSNAP_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Verify fume hood is operational B Assemble all necessary materials A->B C Don appropriate PPE B->C D Weigh this compound powder C->D E Prepare solution (if applicable) D->E F Perform experimental procedure E->F G Decontaminate work surfaces and equipment F->G H Dispose of waste in labeled containers G->H I Doff PPE correctly H->I Waste_Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Segregate solid and liquid waste B Use designated, labeled hazardous waste containers A->B C Keep containers closed when not in use B->C D Store waste in a secure, designated area C->D E Follow institutional guidelines for storage limits D->E F Arrange for pickup by certified hazardous waste handler E->F G Complete all required disposal documentation F->G

References

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